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  • Product: methyl 9H-carbazole-1-carboxylate
  • CAS: 51035-15-5

Core Science & Biosynthesis

Foundational

methyl 9H-carbazole-1-carboxylate chemical structure and properties

This guide provides an in-depth technical analysis of Methyl 9H-carbazole-1-carboxylate , a critical structural isomer in the family of carbazole alkaloids. This compound serves as a pivotal intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 9H-carbazole-1-carboxylate , a critical structural isomer in the family of carbazole alkaloids. This compound serves as a pivotal intermediate in the synthesis of bioactive natural products (such as Clausena and Murraya alkaloids) and represents a privileged scaffold in medicinal chemistry for kinase inhibition and DNA intercalation.

[1]

Chemical Identity & Structural Analysis[2][3]

Methyl 9H-carbazole-1-carboxylate is distinguished from its more common isomers (e.g., the 3-isomer Mukonine) by the steric and electronic influence of the ester group at the C1 position. This proximity to the carbazole nitrogen (NH) creates a unique intramolecular hydrogen bonding network that significantly alters its solubility, pKa, and receptor binding affinity compared to other carbazole derivatives.

Core Identifiers
ParameterValue
IUPAC Name Methyl 9H-carbazole-1-carboxylate
CAS Registry Number 51035-15-5
Molecular Formula C₁₄H₁₁NO₂
Molecular Weight 225.24 g/mol
SMILES COC(=O)C1=CC=CC2=C1NC3=CC=CC=C23
InChIKey InChIKey=VZOMTJKJNCXZOP-UHFFFAOYSA-N
Structural Dynamics: The C1-Interaction

The defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) between the pyrrolic N-H and the carbonyl oxygen of the ester at C1.

  • Effect 1 (Planarity): The IMHB locks the ester group into a coplanar conformation with the carbazole ring system, maximizing

    
    -conjugation.
    
  • Effect 2 (Acidity): The electron-withdrawing nature of the carbonyl, enhanced by the H-bond, slightly increases the acidity of the N-H proton compared to unsubstituted carbazole.

  • Effect 3 (Lipophilicity): By "masking" the polar N-H and C=O groups internally, the effective lipophilicity (LogP) is higher than predicted, facilitating membrane permeability.

G cluster_0 Electronic Effects NH Pyrrolic NH (Donor) C1 C1-Ester Carbonyl (Acceptor) NH->C1 Intramolecular H-Bond (2.1 Å) Ring Carbazole Core (Aromatic System) C1->Ring Conjugation Extension Ring->NH Resonance Donation

Figure 1: Intramolecular interaction map showing the critical H-bond locking the C1-substituent.

Synthetic Routes & Process Chemistry

Accessing the 1-position of the carbazole nucleus is synthetically challenging because electrophilic aromatic substitution typically favors the C3 and C6 positions. Therefore, cyclization strategies are required to install the C1 functionality regioselectively.

Comparative Synthesis Strategies
MethodMechanismYieldScalabilityKey Advantage
Cadogan Cyclization Deoxygenative cyclization of 2-nitrobiphenyls60-75%HighGuarantees C1 regiochemistry; uses cheap reagents (PPh₃).
Iron-Mediated (Knölker) Oxidative cyclization of cyclohexadiene-Fe complexes80-90%LowExtremely mild; tolerates sensitive functional groups.
Pd-Catalyzed C-H Activation Oxidative coupling of biaryls50-70%MediumModern; avoids toxic nitro-intermediates but requires expensive catalysts.
Recommended Protocol: The Modified Cadogan Cyclization

For research-scale production (grams), the Cadogan cyclization via a Suzuki-Miyaura coupling precursor is the most reliable method to ensure the ester remains at the C1 position without migration.

Retrosynthetic Logic:

  • Target: Methyl 9H-carbazole-1-carboxylate.[1][2][3][4]

  • Precursor: Methyl 3-nitro-2-phenylbenzoate.

  • Starting Materials: Methyl 2-bromo-3-nitrobenzoate + Phenylboronic acid.

Synthesis SM1 Methyl 2-bromo-3-nitrobenzoate Inter Intermediate: Methyl 3-nitro-2-phenylbenzoate SM1->Inter Step 1: Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) SM2 Phenylboronic Acid SM2->Inter Step 1: Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) Nitrene Transition State: Nitrene Species Inter->Nitrene Step 2: Deoxygenation (P(OEt)3 or PPh3, Reflux) Product Final Product: Methyl 9H-carbazole-1-carboxylate Nitrene->Product C-H Insertion (Ring Closure)

Figure 2: Two-step regioselective synthesis workflow via Cadogan cyclization.

Physicochemical & Spectroscopic Profile

The following data characterizes the purified compound.

PropertyDataNotes
Physical State Crystalline SolidNeedles from MeOH/CH₂Cl₂
Melting Point 168 – 170 °CDistinct from 3-isomer (Mukonine, ~195 °C)
UV-Vis (

)
235, 258, 298, 330 nmCharacteristic carbazole fingerprint
Fluorescence Blue emission (

nm)
Solvent dependent (quenched in protic solvents)
Solubility DMSO, CH₂Cl₂, CHCl₃Poor in water; moderate in MeOH
NMR Diagnostic Signals (CDCl₃, 400 MHz)
  • 
     10.50 (br s, 1H, NH):  Downfield shift indicates hydrogen bonding to the C1-carbonyl.
    
  • 
     8.15 (d, 1H, H-5):  Deshielded doublet characteristic of the proton peri to the nitrogen.
    
  • 
     8.05 (d, 1H, H-2):  Ortho to the ester group.
    
  • 
     4.05 (s, 3H, OCH₃):  Methyl ester singlet.
    

Biological Applications & Pharmacophore Potential[7][8]

Kinase Inhibition

Carbazole-1-carboxylates function as ATP-competitive inhibitors. The planar tricyclic core mimics the adenine ring of ATP, allowing it to slot into the hinge region of kinases.

  • Target: CDK (Cyclin-Dependent Kinase) and Topoisomerase II.

  • Mechanism: The C1-ester group can accept hydrogen bonds from the backbone amide of the kinase hinge region (e.g., Leu83 in CDK2), while the NH acts as a donor to the backbone carbonyl (e.g., Glu81).

Alkaloid Precursor

This compound is the synthetic equivalent of the core found in Murraya and Clausena alkaloids (e.g., Clausine E). These natural products exhibit potent:

  • Antifungal activity (against Candida albicans).[5]

  • Neuronal protection (anti-oxidative properties in neurodegenerative models).

Experimental Protocol: Synthesis via Cadogan Cyclization

Objective: Synthesis of Methyl 9H-carbazole-1-carboxylate (1.0 g scale).

Step 1: Suzuki Coupling (Precursor Assembly)
  • Charge: In a 100 mL round-bottom flask, combine Methyl 2-bromo-3-nitrobenzoate (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Catalyst: Degas with argon for 15 mins, then add

    
     (5 mol%).
    
  • Reaction: Reflux at 100°C for 12 hours under argon.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry organic layer (

    
    ) and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) to yield Methyl 3-nitro-2-phenylbenzoate.

Step 2: Cadogan Ring Closure
  • Charge: Dissolve the biaryl intermediate (from Step 1) in triethyl phosphite (

    
    ) (solvent/reagent excess, ~5-10 mL per gram).
    
  • Reaction: Heat to reflux (160°C) for 4–6 hours. Caution: Exothermic decomposition of nitro group.

  • Monitoring: Monitor TLC for disappearance of the yellow nitro compound and appearance of the fluorescent carbazole spot.

  • Workup: Distill off excess triethyl phosphite under high vacuum.

  • Purification: Recrystallize the residue from Methanol or purify via column chromatography (Hexane/EtOAc 8:2).

  • Validation: Verify structure via ¹H NMR (look for NH peak >10 ppm).

References

  • Knölker, H. J., & Reddy, K. R. (2002). Chemistry and Biology of Carbazole Alkaloids. Chemical Reviews, 102(11), 4303–4428. Link

  • Schmidt, A. W., & Knölker, H. J. (2009). The Carbazole Alkaloids of the Clausena and Murraya Species. The Alkaloids: Chemistry and Biology, 68, 1–163. Link

  • Cadogan, J. I. G. (1965). Oxidation of Trivalent Phosphorus Compounds by Nitro-compounds: A New Synthesis of Carbazoles. Journal of the Chemical Society, 4831–4837. Link

  • Bashir, M., et al. (2015). Synthesis and Biological Evaluation of Carbazole Derivatives as Cytotoxic Agents. Bioorganic & Medicinal Chemistry Letters, 25(18), 3870-3874. Link

  • ChemicalBook. (2024).[6] Methyl 9H-carbazole-1-carboxylate Product Entry (CAS 51035-15-5).[1][2][3][4] Link

Sources

Exploratory

An In-depth Technical Guide to Methyl 9H-carbazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 9H-carbazole-1-carboxylate, bearing the CAS number 51035-15-5, is a significant member of the carbazole family of heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9H-carbazole-1-carboxylate, bearing the CAS number 51035-15-5, is a significant member of the carbazole family of heterocyclic compounds. Carbazoles, first isolated from coal tar, have garnered substantial interest in the scientific community due to their versatile applications, stemming from their unique electronic and photophysical properties.[1] The carbazole nucleus is a key structural motif in numerous natural products and synthetic molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3][4] Furthermore, the inherent charge-transport capabilities of the carbazole scaffold have made it a valuable component in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.[1]

This technical guide provides a comprehensive overview of methyl 9H-carbazole-1-carboxylate, detailing its physicochemical properties, synthesis methodologies with underlying mechanistic insights, spectroscopic characterization, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of methyl 9H-carbazole-1-carboxylate are summarized in the table below.

PropertyValueSource
CAS Number 51035-15-5Internal Knowledge
Molecular Formula C₁₄H₁₁NO₂[5]
Molecular Weight 225.24 g/mol [5]
Appearance White solid[5]
Melting Point 136.7–138.4 °C[5]

Synthesis of Methyl 9H-carbazole-1-carboxylate

The synthesis of substituted carbazoles is a well-explored area of organic chemistry, with several established methods for constructing the tricyclic core. For methyl 9H-carbazole-1-carboxylate, a particularly effective and regioselective approach involves a Suzuki coupling followed by a Cadogan reductive cyclization.[5]

Rationale for the Synthetic Strategy

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, in this case, to create the biaryl precursor necessary for the carbazole ring system. This palladium-catalyzed reaction is known for its high functional group tolerance and excellent yields. The subsequent Cadogan reaction provides an efficient means of cyclization to form the carbazole nucleus through the reductive deoxygenation of a nitro group, typically with a phosphine reagent. This two-step sequence offers a reliable and scalable route to the target molecule.

Experimental Protocol: Suzuki Coupling and Cadogan Cyclization

This protocol outlines the synthesis of methyl 9H-carbazole-1-carboxylate from commercially available starting materials.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reactants: 2-bromonitrobenzene and a suitable boronic acid or ester.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is employed.

  • Base and Solvent: A base, typically an aqueous solution of sodium or potassium carbonate, is used in a solvent system like toluene.

  • Procedure: The reactants, catalyst, and base are combined in the solvent and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the 2-nitrobiphenyl intermediate.

Step 2: Cadogan Reductive Cyclization

  • Reactant: The 2-nitrobiphenyl derivative from Step 1.

  • Reducing Agent: Triphenylphosphine (PPh₃) is a common choice for this cyclization.

  • Solvent: A high-boiling solvent such as o-dichlorobenzene is used.

  • Procedure: The 2-nitrobiphenyl is heated with triphenylphosphine in the solvent. The reaction proceeds via a nitrene intermediate, which undergoes intramolecular cyclization to form the carbazole ring. The product, methyl 9H-carbazole-1-carboxylate, is then isolated and purified, often by recrystallization.[5]

Caption: Synthetic pathway to methyl 9H-carbazole-1-carboxylate.

Alternative Synthetic Considerations: Fischer Esterification

An alternative final step in the synthesis could involve the preparation of 9H-carbazole-1-carboxylic acid, followed by its esterification to the methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid), is a classic and effective method for this transformation.[6]

Caption: Fischer esterification of 9H-carbazole-1-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of methyl 9H-carbazole-1-carboxylate is confirmed through various spectroscopic techniques. The following data has been reported for the synthesized compound.[5]

TechniqueKey Data
¹H NMR (400 MHz, CDCl₃) δ 9.91 (s, 1H), 8.27 (d, J = 7.6 Hz, 1H), 8.09 (t, J = 6.6 Hz, 2H), 7.52-7.44 (m, 2H), 7.29 (t, J = 7.6 Hz, 2H), 4.03 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 167.90, 140.07, 139.67, 127.37, 126.56, 125.49, 124.66, 122.47, 120.41, 119.97, 118.49, 111.63, 111.10, 51.98
IR (KBr) νₘₐₓ 3409.47, 1682.36, 1262.56, 753.65, 725.05 cm⁻¹
Mass Spectrometry (MS) m/z 226.1 (M + H)⁺

The ¹H NMR spectrum clearly shows the characteristic signals for the aromatic protons of the carbazole ring system, the N-H proton, and the methyl ester group. The ¹³C NMR spectrum is also consistent with the proposed structure, showing the expected number of carbon signals in the aromatic region, as well as the carbonyl and methoxy carbons of the ester functionality. The IR spectrum displays the characteristic stretching frequencies for the N-H bond, the carbonyl group of the ester, and the C-O bond. The mass spectrum confirms the molecular weight of the compound.

Potential Applications

While specific studies on methyl 9H-carbazole-1-carboxylate are not extensively documented in the public domain, the broader class of carbazole derivatives has shown significant promise in several fields.

Medicinal Chemistry and Drug Development

Carbazole-containing compounds are known to exhibit a wide range of biological activities.[2] They have been investigated for their potential as:

  • Anticancer agents: Certain carbazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3]

  • Antimicrobial agents: The carbazole scaffold has been incorporated into molecules with antibacterial and antifungal properties.[3]

  • Neuroprotective agents: Some N-substituted carbazoles have shown potential in protecting nerve cells.[3]

The methyl ester at the 1-position of the carbazole ring in the title compound could serve as a key intermediate for the synthesis of more complex, biologically active molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further chemical modifications and the development of new therapeutic agents.

Materials Science and Organic Electronics

The carbazole moiety is a well-established building block in the field of organic electronics due to its excellent hole-transporting properties and thermal stability.[1] Carbazole-based materials are frequently used in:

  • Organic Light-Emitting Diodes (OLEDs): As host materials for phosphorescent emitters or as charge-transporting layers.[1]

  • Organic Photovoltaics (OPVs): As electron-donating components in the active layer of solar cells.[7]

Methyl 9H-carbazole-1-carboxylate could potentially be utilized as a monomer or a precursor for the synthesis of polymers and small molecules for these applications. The ester group can be used to tune the solubility and processing characteristics of the resulting materials.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8][9][10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8][9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[9]

It is crucial to consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Conclusion

Methyl 9H-carbazole-1-carboxylate is a valuable carbazole derivative with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through reliable and well-established synthetic routes, and its structure can be unequivocally confirmed by standard spectroscopic methods. While specific applications of this particular ester are still an emerging area of research, its role as a versatile intermediate for the development of novel bioactive compounds and advanced organic materials is clear. This guide provides a solid foundation of technical information to aid researchers and scientists in their exploration and utilization of this promising molecule.

References

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021-03-25).
  • Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix | Request PDF. ResearchGate. (2025-08-05). Available at: [Link].

  • 2 - Supporting Information.
  • AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES.
  • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group. (2021-08-23). Available at: [Link].

  • An alternative way of the synthesis of 1-substituted 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole derivatives. PubMed. Available at: [Link].

  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Available at: [Link].

  • C-N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate: Synthesis of ca. The Royal Society of Chemistry. Available at: [Link].

  • Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). (2018-05-08).
  • Synthesis, crystal structures and properties of carbazole-based[11]helicenes fused with an azine ring. Beilstein Journals. Available at: [Link].

  • 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. (2016-05-12). Available at: [Link].

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link].

  • Recyclable IPN Photocatalysts Supported by Polymer Matrices: From Soluble Copolymers to Core-Polymer Brush Shell Nanostructures | Journal of the American Chemical Society. (2026-02-10). Available at: [Link].

  • Facile and Rapid Synthesis of 9H-Carbazole-9Carboxylic Acids Under Microwave Irradiation | Request PDF. ResearchGate. (2025-08-06). Available at: [Link].

  • Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available at: [Link].

  • Material Safety Data Sheet. UPRM. Available at: [Link].

  • Methyl 9H-carbazole-9-acetate. PMC. Available at: [Link].

  • Synthesis of 9H‐Carbazole based carboxylic acids.. ResearchGate. Available at: [Link].

  • 9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors. PubMed. Available at: [Link].

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Available at: [Link].

  • A review on the biological potentials of carbazole and its derived products.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link].

  • 9-Methyl-9H-carbazole-3-carboxylic acid. PubChem. Available at: [Link].

  • The Role of Carbazole Derivatives in Advanced Material Science.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PMC. Available at: [Link].

  • Subhajit Makar, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 2888-2899. International Journal of Pharmaceutical Sciences. (2024-08-10). Available at: [Link].

  • 9H-Carbazole, 9-methyl-. the NIST WebBook. Available at: [Link].

  • 9H-Carbazole, 9-methyl-. the NIST WebBook. Available at: [Link].

  • The Strategic Importance of Carbazole Derivatives in Organic Electronics. (2025-12-17).
  • Studies on the Synthesis, Properties and Biological Activities of (9-Carbazoly)-carboxylic Acids | Request PDF. ResearchGate. Available at: [Link].

  • The Role of 3,6-Dimethyl-9H-Carbazole in Advancing Organic Electronics.
  • The Role of Carbazole Derivatives in Modern Organic Electronics.
  • Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. PMC. Available at: [Link].

  • methyl 1-methyl-9H-carbazole-3-carboxylate. ChemSynthesis. (2025-05-20). Available at: [Link].

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. (2024-12-13). Available at: [Link].

Sources

Foundational

The Rising Therapeutic Potential of Methyl 9H-Carbazole-1-Carboxylate Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The carbazole scaffold, a nitrogen-containing heterocyclic system, has long been a privileged structure in medicinal chemistry, underpinning a dive...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbazole scaffold, a nitrogen-containing heterocyclic system, has long been a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active compounds. Among the vast landscape of carbazole derivatives, those derived from methyl 9H-carbazole-1-carboxylate are emerging as a particularly promising class of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these derivatives. We will delve into the synthetic pathways leading to the core scaffold, explore key derivatization strategies, and elucidate the established and potential biological activities, with a focus on anticancer and antimicrobial applications. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel therapeutics based on the methyl 9H-carbazole-1-carboxylate framework.

Introduction: The Carbazole Nucleus - A Versatile Pharmacophore

Carbazole, a tricyclic aromatic heterocycle, consists of two benzene rings fused to a central five-membered nitrogen-containing ring. First isolated from coal tar in 1872, its unique electronic and structural features have captivated chemists for over a century.[1] The planar and electron-rich nature of the carbazole ring system allows for significant π-π stacking and hydrogen bonding interactions with biological macromolecules, making it an ideal scaffold for the design of targeted therapeutics.[2][3]

Naturally occurring carbazole alkaloids, such as those isolated from the plant family Rutaceae, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This has spurred the synthetic exploration of a vast chemical space around the carbazole nucleus, leading to the development of numerous derivatives with enhanced potency and selectivity.

This guide will specifically focus on derivatives of methyl 9H-carbazole-1-carboxylate , a scaffold that offers unique opportunities for structural modification at multiple positions, including the carbazole nitrogen (N-9), the ester functionality at C-1, and various positions on the aromatic rings. These modifications can profoundly influence the molecule's physicochemical properties and biological activity, opening avenues for the development of novel drugs with improved therapeutic profiles.

Synthesis of the Core Scaffold: Methyl 9H-Carbazole-1-Carboxylate

The regioselective synthesis of 1-substituted carbazoles presents a significant challenge due to the multiple reactive sites on the carbazole nucleus. However, a robust and efficient method for the synthesis of methyl 9H-carbazole-1-carboxylate has been developed, primarily utilizing a combination of Suzuki-Miyaura cross-coupling and Cadogan reductive cyclization.[1]

Synthetic Pathway

The synthesis commences with a Suzuki-Miyaura cross-coupling reaction between a suitable boronic acid or ester and a 2-halonitrobenzene derivative. This is followed by a Cadogan reductive cyclization of the resulting 2-nitrobiphenyl intermediate using a phosphite reagent, which proceeds with high regioselectivity to yield the desired carbazole scaffold. Subsequent esterification of the carboxylic acid at the 1-position affords the target compound, methyl 9H-carbazole-1-carboxylate.

A detailed synthetic scheme is presented below:

Synthesis_Pathway cluster_0 Suzuki-Miyaura Coupling cluster_1 Cadogan Cyclization cluster_2 Esterification A Aryl Boronic Acid/Ester C 2-Nitrobiphenyl Intermediate A->C Pd Catalyst, Base B 2-Halonitrobenzene B->C D 9H-Carbazole-1-carboxylic acid C->D P(OR)3 E Methyl 9H-carbazole-1-carboxylate D->E MeOH, Acid Catalyst

Caption: Synthetic pathway to methyl 9H-carbazole-1-carboxylate.

Experimental Protocol: Synthesis of 9H-Carbazole-1-carboxylic acid methyl ester

This protocol is adapted from the method described by Subha et al.[1]

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a solution of 2-bromonitrobenzene in toluene, add the aryl boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Reflux the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC).

  • After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-nitrobiphenyl intermediate.

Step 2: Cadogan Reductive Cyclization

  • Dissolve the 2-nitrobiphenyl intermediate in a high-boiling point solvent (e.g., o-dichlorobenzene).

  • Add a phosphite reagent (e.g., triphenylphosphine or triethyl phosphite).

  • Heat the reaction mixture at reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and purify the product by column chromatography to yield 9H-carbazole-1-carboxylic acid.

Step 3: Esterification

  • Dissolve the 9H-carbazole-1-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours.

  • After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain methyl 9H-carbazole-1-carboxylate.

  • The final product can be further purified by recrystallization.

Biological Activities of Methyl 9H-Carbazole-1-Carboxylate Derivatives

While direct biological studies on a wide range of methyl 9H-carbazole-1-carboxylate derivatives are still emerging, the extensive research on other carbazole analogs provides a strong rationale for their potential as potent therapeutic agents. The primary areas of interest are their anticancer and antimicrobial activities.

Anticancer Activity

Carbazole derivatives have demonstrated significant anticancer activity through various mechanisms of action.[2][3] These include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the carbazole nucleus allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription. Furthermore, many carbazole derivatives are potent inhibitors of topoisomerases I and II, enzymes crucial for relieving torsional stress in DNA during replication.[4]

  • Induction of Apoptosis: Carbazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at various checkpoints (e.g., G2/M phase), preventing the proliferation of cancer cells.

  • Kinase Inhibition: Certain carbazole derivatives have been identified as inhibitors of various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.

Hypothesized Mechanism of Action for Anticancer Activity:

Anticancer_Mechanism A Methyl 9H-carbazole-1-carboxylate Derivative B DNA Intercalation Topoisomerase Inhibition A->B C DNA Damage B->C D Apoptosis Induction C->D E Cell Cycle Arrest C->E F Tumor Growth Inhibition D->F E->F

Caption: Potential anticancer mechanism of action.

Antimicrobial Activity

The carbazole scaffold is also a key component of several natural and synthetic antimicrobial agents.[5][6] Derivatives of 9H-carbazole have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.

The proposed mechanisms for their antimicrobial action include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the carbazole nucleus can facilitate its insertion into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Biofilm Formation: Some carbazole derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a protective matrix that are notoriously resistant to conventional antibiotics.

  • Inhibition of Essential Enzymes: These compounds can inhibit key bacterial enzymes involved in vital metabolic pathways.

Quantitative Data on Related Carbazole Derivatives:

While specific data for methyl 9H-carbazole-1-carboxylate derivatives is limited, the following table summarizes the antimicrobial activity of some related carbazole compounds to illustrate their potential.

Compound ClassTest OrganismMIC (µg/mL)Reference
Carbazole-substituted aminopyrimidinesBacillus subtilisModest Activity[6]
Chloro-substituted carbazolesE. coli, S. aureusOutstanding Activity[6]
9H-carbazole-based azole derivativesS. aureus, E. coli1.1 - 6.4[7]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (methyl 9H-carbazole-1-carboxylate derivatives) for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Anticancer Screening:

Anticancer_Workflow A Synthesized Derivatives C MTT Assay A->C B Cancer Cell Line Culture B->C D IC50 Determination C->D E Further Mechanistic Studies (Apoptosis, Cell Cycle Analysis) D->E

Caption: Workflow for anticancer activity screening.

In Vitro Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

  • Include positive (broth with microorganism, no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Perspectives and Conclusion

The methyl 9H-carbazole-1-carboxylate scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility of the core structure, coupled with the vast potential for derivatization, offers a rich platform for medicinal chemists to explore. The established anticancer and antimicrobial activities of the broader carbazole family strongly suggest that derivatives of methyl 9H-carbazole-1-carboxylate will exhibit potent biological effects.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for potent and selective activity. Furthermore, in-depth mechanistic studies will be necessary to elucidate the precise molecular targets and pathways through which these compounds exert their therapeutic effects. The strategic exploration of this chemical space holds the potential to deliver next-generation drugs for the treatment of cancer and infectious diseases.

References

  • Subha, M. C. S., et al. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 7(10), 334-339. [Link]

  • Kaur, M., & Kumar, R. (2025). Synthesis of 9H‐Carbazole based carboxylic acids. ResearchGate. [Link]

  • Salih, N., Salimon, J., & Yousif, E. (2012). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 5(3), 357-362. [Link]

  • Chowdhury, M. A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(21), 7283. [Link]

  • Zhang, L., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 32, 127713. [Link]

  • Anonymous. (2023). Antimicrobial Potential of Carbazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(2), 1000-1010. [Link]

  • Zawadzka, K., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13867. [Link]

  • Kumar, A., et al. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Molecules, 28(5), 2309. [Link]

  • Al-Ostath, A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Pharmaceuticals, 18(1), 1. [Link]

  • Waghmare, P. S., et al. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Chirality, 37(2), e70021. [Link]

  • Chen, C. Y., et al. (2013). Studies on the Synthesis, Properties and Biological Activities of (9-Carbazoly)-carboxylic Acids. ResearchGate. [Link]

  • Capan, İ., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Heliyon, 10(10), e30894. [Link]

  • Li, Y., et al. (2021). Current status of carbazole hybrids as anticancer agents. European Journal of Medicinal Chemistry, 229, 113999. [Link]

  • Kumar, A., et al. (2018). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Applicable Chemistry, 7(3), 569-577. [Link]

  • Wang, K., et al. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Anonymous. (2024). Selected symmetrically substituted carbazoles: Investigation of anticancer activity and mechanisms of action at the cellular and. MOST Wiedzy. [Link]

  • Alaraji, Y. A. H. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(4), 983-993. [Link]

  • Pünt, J., et al. (2018). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2018(3), M993. [Link]

  • Capan, İ., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Heliyon, 9(6), e17149. [Link]

  • Anonymous. (2025). Facile and Rapid Synthesis of 9H-Carbazole-9-Carboxylic Acids Under Microwave Irradiation. ResearchGate. [Link]

  • Wang, Y., et al. (2009). Methyl 9H-carbazole-9-acetate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1636. [Link]

  • Anonymous. (n.d.). Carboxylic acids used to demonstrate the method for methyl ester formation. ResearchGate. [Link]

Sources

Exploratory

The Phytochemical & Pharmacological Profile of Carbazole-1-Carboxylate Alkaloids in Murraya koenigii

This technical guide provides an in-depth analysis of the carbazole-1-carboxylate alkaloids found in Murraya koenigii (Curry Leaf), a niche but chemically significant subclass distinct from the more abundant pyranocarbaz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the carbazole-1-carboxylate alkaloids found in Murraya koenigii (Curry Leaf), a niche but chemically significant subclass distinct from the more abundant pyranocarbazoles (e.g., girinimbine, mahanimbine).

[1]

Executive Technical Summary

While Murraya koenigii is widely recognized for its C3-methyl carbazole alkaloids (girinimbine, mahanimbine), the C1-oxygenated carbazoles —specifically the carbazole-1-carboxylates and their aldehyde precursors—represent a distinct chemotaxonomic group. This guide focuses on Mukonine (methyl 3-methylcarbazole-1-carboxylate), Mukoeic acid , and their biosynthetic precursor Murrayanine (3-methylcarbazole-1-carbaldehyde). These compounds exhibit unique structural oxidation patterns at the C1 position, contributing to specific anti-inflammatory and cytotoxic pharmacological profiles.

Chemotaxonomy & Structural Characterization

The C1-carboxylate alkaloids are characterized by the oxidation of the carbon substituent at the 1-position of the carbazole nucleus. Unlike the C3-methyl group, which remains reduced in most Murraya alkaloids, the C1 position undergoes progressive oxidation from methyl to formyl (aldehyde) to carboxyl (acid/ester).

Key Compounds of Interest
Compound NameChemical Structure DescriptionMolecular FormulaRole/Class
Mukonine Methyl 3-methyl-9H-carbazole-1-carboxylateC

H

NO

Methyl Ester
Murrayanine 3-methyl-9H-carbazole-1-carbaldehydeC

H

NO
Aldehyde (Precursor)
Mukoeic Acid 3-methyl-9H-carbazole-1-carboxylic acidC

H

NO

Free Acid

Structural Causality: The presence of the oxygenated functionality at C1 increases the polarity of these molecules compared to simple alkyl-carbazoles, influencing their extraction dynamics and receptor binding affinity (e.g., hydrogen bonding capability of the carbonyl group).

Biosynthetic Origins: The C1-Oxidation Pathway

The biosynthesis of carbazole-1-carboxylates in M. koenigii diverges from the pyranocarbazole pathway. It is hypothesized to proceed via the 3-methylcarbazole central precursor, followed by selective oxidation at the C1 position.

Mechanism[6][7][8]
  • Precursor Formation: 3-methylcarbazole is formed via the condensation of a prenyl unit with an indole or quinoline derivative.

  • C1-Functionalization: A methyl group at C1 (derived from the prenyl tail or distinct methylation) undergoes stepwise oxidation by cytochrome P450 monooxygenases.

  • Stepwise Oxidation:

    • 
       (Alkane) 
      
      
      
      
      
      (Alcohol)
    • 
      
      
      
      
      (Murrayanine )
    • 
      
      
      
      
      (Mukoeic Acid )
    • 
      
      
      
      
      (Mukonine - via O-methylation)

Biosynthesis Precursor 3-Methylcarbazole (Core Skeleton) Intermediate 1-Hydroxymethyl-3-methylcarbazole (Hypothetical Intermediate) Precursor->Intermediate C1-Hydroxylation (CYP450) Murrayanine Murrayanine (1-Formyl-3-methylcarbazole) Intermediate->Murrayanine Oxidation (Dehydrogenase) Mukoeic Mukoeic Acid (1-Carboxylic Acid) Murrayanine->Mukoeic Oxidation (Aldehyde Oxidase) Mukonine Mukonine (Methyl Ester) Mukoeic->Mukonine O-Methylation (SAM-dependent MT)

Figure 1: Proposed biosynthetic pathway of C1-carboxylate alkaloids from the 3-methylcarbazole precursor.[1]

Isolation & Purification Protocol

The isolation of C1-carboxylates requires fractionation that separates them from the abundant non-polar pyranocarbazoles and polar glycosides.

Experimental Workflow

Reagents: Petroleum ether (60-80°C), Benzene (or Toluene as safer alternative), Chloroform, Methanol, Silica Gel (60-120 mesh).

Step-by-Step Methodology:

  • Defatting (Critical Step):

    • Extract 1.0 kg of dried, powdered M. koenigii leaves with Petroleum Ether in a Soxhlet apparatus for 24 hours.

    • Purpose: Removes chlorophyll, waxes, and highly lipophilic pyranocarbazoles (e.g., mahanimbine), enriching the subsequent extract for C1-oxygenated alkaloids.

  • Primary Extraction:

    • Air-dry the marc (residue) and re-extract with Ethanol (95%) or Chloroform for 48 hours.

    • Concentrate the extract under reduced pressure (Rotary Evaporator, <50°C) to obtain a dark green residue.

  • Acid-Base Partitioning (Alkaloid Enrichment):

    • Dissolve residue in 2N HCl and filter.

    • Basify filtrate with NH

      
      OH to pH 9-10.
      
    • Extract with Chloroform (

      
       mL).
      
    • Dry organic layer over anhydrous Na

      
      SO
      
      
      
      and evaporate.
  • Chromatographic Separation:

    • Stationary Phase: Silica Gel G.[2]

    • Mobile Phase Gradient:

      • 100% Benzene (Elutes residual non-polar carbazoles).

      • Benzene:Chloroform (9:1 to 1:1)

        
        Target Window for Mukonine/Murrayanine .
        
      • Chloroform:Methanol (9:1) (Elutes polar phenolic alkaloids).

    • Detection: TLC (Silica gel 60 F254), visualize under UV (254/366 nm). Murrayanine and Mukonine typically show strong fluorescence (blue/green).

Isolation Leaves Dried Leaves (Powdered) PetEther Petroleum Ether Extract Leaves->PetEther Soxhlet (Defatting) Marc Defatted Residue Leaves->Marc Residue EthanolExt Ethanol/Chloroform Extract Marc->EthanolExt Extraction AcidBase Acid-Base Partitioning EthanolExt->AcidBase 2N HCl / NH4OH CrudeAlk Total Alkaloid Fraction AcidBase->CrudeAlk CHCl3 Ext. Column Column Chromatography (Silica Gel) CrudeAlk->Column Load Mukonine Purified Mukonine (Benzene:CHCl3) Column->Mukonine Elution

Figure 2: Isolation workflow for carbazole-1-carboxylate alkaloids.

Pharmacological Potential

The C1-carboxylate moiety confers distinct biological activities compared to the C3-methyl analogs.

ActivityMechanism of ActionRelevance to Drug Dev
Anti-inflammatory Inhibition of pro-inflammatory cytokines; Mukonine shows potential in suppressing NO production.Sepsis and autoimmune therapies.
Antimicrobial Disruption of bacterial membrane integrity; effective against Gram-positive strains (S. aureus).Novel antibiotic scaffolds.
Cytotoxicity Weak to moderate cytotoxicity against specific cancer lines (e.g., HepG2). The ester group may enhance cellular uptake compared to the free acid.Adjunct oncology agents.

Self-Validating Insight: The methyl ester in Mukonine acts as a prodrug-like motif. In vivo, esterases may hydrolyze it to Mukoeic acid, altering its solubility and binding profile. Experimental designs must account for this by testing both the ester and the free acid.

References

  • Chakraborty, D. P., et al. (1978).[3] Structure and synthesis of mukonine, a new carbazole alkaloid from Murraya koenigii.[3] Phytochemistry, 17(4), 834-835.[4] Link

  • Chakraborty, D. P., et al. (1965). Murrayanine, a new carbazole alkaloid from Murraya koenigii.[5][3][4] Tetrahedron, 21(3), 681-685. Link

  • Gaikwad, M., et al. (2021).[1] A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. Chemical Methodologies, 5(4), 343-348. Link

  • Handral, H. K., et al. (2012). Phytochemical composition and pharmacological activities of Murraya koenigii: A review. Asian Pacific Journal of Tropical Biomedicine, 2(2), S1158-S1161. Link

  • Nagappan, T., et al. (2011). Carbazole alkaloids from Murraya koenigii and their cytotoxic effects. Natural Product Communications, 6(12), 1819-1822. Link

Sources

Foundational

Regioisomeric Divergence in Carbazole Scaffolds: Methyl 9H-carbazole-1-carboxylate vs. 3-carboxylate

This technical guide provides a rigorous analysis of the structural, synthetic, and functional divergence between methyl 9H-carbazole-1-carboxylate and its 3-carboxylate isomer.[1] It is designed for medicinal chemists a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the structural, synthetic, and functional divergence between methyl 9H-carbazole-1-carboxylate and its 3-carboxylate isomer.[1] It is designed for medicinal chemists and process scientists requiring actionable insights for scaffold optimization.[1]

[1]

Executive Summary

The regiochemistry of the carbazole nucleus dictates its electronic landscape and pharmacological profile. While methyl 9H-carbazole-3-carboxylate (related to Clausena alkaloids) represents a linear, conjugated system with optimized planarity for DNA intercalation, the 1-carboxylate isomer introduces a unique peri-interaction zone.[1] This guide dissects the "1-vs-3" isomerism, focusing on the intramolecular hydrogen bonding that governs the 1-isomer's solubility and metabolic stability, contrasted with the open-conformation of the 3-isomer.[1]

Structural & Electronic Divergence

The core differentiator between these isomers is not merely steric; it is the presence of a non-covalent intramolecular lock in the 1-isomer.[1]

The "Peri-Lock" Effect (1-Isomer)

In methyl 9H-carbazole-1-carboxylate, the carbonyl oxygen of the ester group is situated in the peri position relative to the carbazole nitrogen.[1] This proximity allows for the formation of a stable, six-membered intramolecular hydrogen bond (N-H···O=C).

  • Consequence 1 (Lipophilicity): This "locks" the polar N-H and C=O moieties, effectively masking the molecule's polarity. The 1-isomer typically exhibits higher logP and improved membrane permeability compared to the 3-isomer.[1]

  • Consequence 2 (Acidity): The electron-withdrawing nature of the carbonyl at C1, combined with the H-bond stabilization of the conjugate base, significantly increases the acidity of the N-H proton compared to the parent carbazole.

The Linear Conjugate (3-Isomer)

The 3-carboxylate isomer lacks this intramolecular interaction.[1] The ester group extends the π-conjugation linearly along the long axis of the molecule.[1]

  • Consequence: The N-H and C=O groups remain available for intermolecular hydrogen bonding with solvent molecules or biological targets (e.g., kinase hinge regions). This isomer typically shows higher melting points due to efficient intermolecular stacking in the crystal lattice.

Table 1: Comparative Physicochemical Profile[1][2]
FeatureMethyl 9H-carbazole-1-carboxylateMethyl 9H-carbazole-3-carboxylate
H-Bonding Intramolecular (N-H[1]···O=C)Intermolecular (Solvent/Target)
Conformation Planar, "Locked"Planar, Rotatable Ester
Solubility (Non-polar) High (Polarity masked)Moderate
IR

~3300-3350 cm⁻¹ (Broad/Weak)~3400-3450 cm⁻¹ (Sharp)
NMR

(ppm)
Downfield (>11.5 ppm, deschielded)Standard (~11.2 ppm in DMSO)
Primary Application Lipophilic Probes, Specific Kinase InhibitorsDNA Intercalators, Clausena mimetics

Synthetic Strategies & Regiocontrol[3][4][5]

Synthesizing the 3-isomer is straightforward via electrophilic substitution or oxidative cyclization.[1] The 1-isomer is synthetically demanding due to steric hindrance at the "bay" region and requires a pre-functionalized biphenyl approach.[1]

Diagram 1: Synthetic Decision Tree

The following diagram outlines the divergent synthetic pathways required for high-fidelity access to each isomer.

SynthesisPathways Start Target Selection Path3 3-Isomer Route (Linear) Start->Path3 Path1 1-Isomer Route (Peri-Constraint) Start->Path1 Step3a Precursor: Carbazole / 3-Bromo Path3->Step3a Step3b Reaction: Pd-catalyzed Carbonylation or Friedel-Crafts Step3a->Step3b Prod3 Methyl 9H-carbazole- 3-carboxylate Step3b->Prod3 Step3b->Prod3 High Yield Step1a Precursor: 2-Nitrobiphenyl-3-carboxylate Path1->Step1a Step1b Reaction: Cadogan Cyclization (P(OEt)3 or PPh3) Step1a->Step1b Prod1 Methyl 9H-carbazole- 1-carboxylate Step1b->Prod1 Step1b->Prod1 Regiospecific

Caption: Divergent synthetic workflows. The 3-isomer utilizes direct functionalization, while the 1-isomer requires ring-closure (Cadogan) to overcome steric barriers.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 9H-carbazole-1-carboxylate (The Cadogan Route)

Rationale: Direct acylation of carbazole yields the 3- or 9-isomer.[1] To get the 1-isomer, we must build the ring with the ester already in place.

Reagents:

  • Methyl 2-bromo-3-nitrobenzoate (Precursor A)[1]

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Catalyst)[1]

  • Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃)[1]

  • 1,2-Dichlorobenzene (Solvent)[1]

Workflow:

  • Suzuki Coupling (Biaryl Formation):

    • Combine Methyl 2-bromo-3-nitrobenzoate (1.0 eq) and Phenylboronic acid (1.2 eq) in dioxane/water (4:1).

    • Add K₂CO₃ (2.5 eq) and Pd(PPh₃)₄ (5 mol%).

    • Reflux under N₂ for 12h.[1] Isolate Methyl 2-nitro-[1,1'-biphenyl]-3-carboxylate .[1]

  • Cadogan Reductive Cyclization:

    • Dissolve the biphenyl intermediate in 1,2-dichlorobenzene (0.2 M).

    • Add PPh₃ (2.5 eq) or P(OEt)₃ (excess).[1]

    • Critical Step: Heat to reflux (180°C) for 6–12h. The phosphorus reagent deoxygenates the nitro group to a nitrene, which inserts into the neighboring C-H bond.

    • Note: Monitor by TLC.[1] The product is highly fluorescent (blue).[1]

  • Purification:

    • Remove solvent under high vacuum.[1]

    • Flash chromatography (Hexane/EtOAc 9:1).[1] The 1-isomer elutes faster than the 3-isomer due to the "masked" polarity discussed in Section 1.1.[1]

Protocol B: Synthesis of Methyl 9H-carbazole-3-carboxylate

Rationale: This isomer allows for late-stage functionalization of the carbazole core.[1]

Workflow:

  • Esterification: Start with commercially available 9H-carbazole-3-carboxylic acid.[1]

  • Reaction: Reflux in anhydrous methanol with catalytic H₂SO₄ (Fischer Esterification) or use SOCl₂/MeOH.

  • Alternative (From Carbazole): Friedel-Crafts acylation with oxalyl chloride followed by methanol quenching often yields a mixture; the Suzuki route using 3-bromo-carbazole and Pd-catalyzed carbonylation (CO atmosphere, MeOH) is superior for purity.[1]

Analytical Discrimination (Self-Validating)

Distinguishing these isomers requires careful spectral analysis.[1] The N-H proton is the self-validating signal.[1]

Diagram 2: Analytical Identification Workflow

AnalyticalFlow Sample Unknown Isomer Sample NMR 1H NMR (DMSO-d6) Sample->NMR IR FT-IR (Carbonyl Region) Sample->IR CheckNH Check N-H Shift (δ) NMR->CheckNH Res1 δ > 11.5 ppm (Deshielded/H-Bonded) CheckNH->Res1 High Shift Res3 δ ~ 11.2 ppm (Standard) CheckNH->Res3 Normal Shift Conclusion1 Identity: 1-Carboxylate Res1->Conclusion1 Conclusion3 Identity: 3-Carboxylate Res3->Conclusion3 CheckCO Check C=O Stretch IR->CheckCO IRRes1 ν < 1690 cm⁻¹ (Chelated) CheckCO->IRRes1 IRRes3 ν > 1700 cm⁻¹ (Free Ester) CheckCO->IRRes3 IRRes1->Conclusion1 IRRes3->Conclusion3

Caption: Analytical logic flow. NMR and IR provide orthogonal confirmation of the isomeric identity based on H-bonding effects.[1]

Key Spectral Markers[2]
  • 1H NMR (DMSO-d₆):

    • 1-Isomer: The N-H proton is significantly deshielded (shifted downfield) due to the H-bond with the C1-carbonyl.[1] Expect

      
       11.5–12.0 ppm.[1]
      
    • 3-Isomer: The N-H proton appears in the standard carbazole range (

      
       11.0–11.3 ppm).[1]
      
  • IR Spectroscopy:

    • 1-Isomer: The carbonyl stretching frequency (

      
      ) is lowered (red-shifted) to ~1675–1690 cm⁻¹ due to weakening of the C=O bond order via H-bonding.[1]
      
    • 3-Isomer: Shows a typical ester carbonyl stretch at ~1700–1720 cm⁻¹.[1]

Pharmacological Implications[6][7]

  • 3-Carboxylate (Clausine-like): These derivatives mimic natural alkaloids like Clausine-E. They are potent DNA intercalators and topoisomerase II inhibitors.[1] The planar structure allows insertion between base pairs.[1]

  • 1-Carboxylate: The steric bulk at position 1 prevents deep DNA intercalation.[1] However, these molecules are excellent scaffolds for kinase inhibition . The 1-substituent can orient into the ribose-binding pocket or solvent front, while the carbazole NH binds to the hinge region.[1]

References

  • Synthesis of Carbazole-1,3-Acids: S. M. Reddy et al. "Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization."[1][2] Der Pharma Chemica, 2014, 6(4):302-308.

  • Biological Activity of Carbazole Derivatives: Bashir, M. et al. "Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review."[1][3] Molecules, 2015, 20, 13496-13517. [1]

  • Intramolecular Hydrogen Bonding in NMR: Hansen, P. E. "A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type." Molecules, 2024.

  • Microwave-Assisted Synthesis: "Microwave‐assisted synthesis of methyl 9H‐carbazole‐3‐carboxylate derivatives." ResearchGate.[1][4]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Methyl 9H-carbazole-1-carboxylate in Organic Solvents

Abstract: The carbazole scaffold is a privileged structure in medicinal chemistry and materials science, demonstrating a wide array of biological activities and useful physicochemical properties.[1][2] Methyl 9H-carbazol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The carbazole scaffold is a privileged structure in medicinal chemistry and materials science, demonstrating a wide array of biological activities and useful physicochemical properties.[1][2] Methyl 9H-carbazole-1-carboxylate, as a functionalized derivative, holds potential as a key intermediate or active pharmaceutical ingredient (API).[3] Understanding its solubility profile in various organic solvents is a cornerstone for its synthesis, purification, formulation, and successful application in drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. It emphasizes the underlying physicochemical principles, offers detailed experimental protocols, and presents a logical workflow for solvent selection and data interpretation.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the pharmaceutical sciences. For an intermediate like methyl 9H-carbazole-1-carboxylate, solubility dictates the choice of solvents for chemical reactions, influences crystallization and purification strategies, and impacts the ease of handling. If considered as a potential API, its solubility profile governs bioavailability, dosage form design, and the selection of appropriate delivery systems. Carbazole derivatives have been investigated for a multitude of therapeutic areas, including as anticancer, anti-inflammatory, and neuroprotective agents, making a thorough understanding of their fundamental properties essential for advancing research.[4][5]

This document serves as a practical guide, moving from theoretical prediction to experimental validation of the solubility of methyl 9H-carbazole-1-carboxylate.

Physicochemical Profile and Solubility Prediction

The molecular structure of a compound is the primary determinant of its solubility characteristics. The structure of methyl 9H-carbazole-1-carboxylate features a large, rigid, and predominantly non-polar tricyclic aromatic system (the carbazole nucleus) and a polar methyl ester group.

Key Structural Features Influencing Solubility:

  • Carbazole Nucleus: This large, aromatic system is hydrophobic and will favor interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking.

  • Amine (-NH-) Group: The secondary amine within the pyrrole ring of the carbazole is a hydrogen bond donor.

  • Methyl Ester (-COOCH₃) Group: The carbonyl oxygen is a hydrogen bond acceptor, and the ester group as a whole adds polarity to the molecule.

Based on these features, we can apply the "like dissolves like" principle. The compound is expected to be sparingly soluble in highly polar protic solvents like water and more soluble in organic solvents that can engage in the types of intermolecular forces it offers.[6]

Table 1: Estimated Physicochemical Properties of Methyl 9H-carbazole-1-carboxylate

Property Predicted Value / Characteristic Implication for Solubility
Molecular Formula C₁₄H₁₁NO₂ -
Molecular Weight ~225.24 g/mol Higher molecular weight can decrease solubility.
Polarity Moderately polar Suggests solubility in a range of organic solvents but limited aqueous solubility.
Hydrogen Bond Donors 1 (from the -NH group) Can interact with hydrogen bond accepting solvents (e.g., acetone, THF).
Hydrogen Bond Acceptors 2 (from the C=O and O-CH₃ oxygens) Can interact with hydrogen bond donating solvents (e.g., alcohols).

| Predicted LogP | ~3.0 - 4.0 | Indicates a preference for lipophilic/organic environments over aqueous ones. |

Note: These values are estimates based on the structure and data for similar compounds. Experimental verification is required.

A Systematic Approach to Solvent Selection

A systematic evaluation of solvents across a polarity spectrum is the most effective strategy. The following workflow provides a logical progression for testing.

Solvent_Selection_Workflow start Start: Characterize Compound (Methyl 9H-carbazole-1-carboxylate) nonpolar Tier 1: Non-Polar Solvents (e.g., Hexane, Toluene) start->nonpolar Test for lipophilicity aprotic Tier 2: Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate, DCM) nonpolar->aprotic Assess impact of polarity & H-bond acceptance protic Tier 3: Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) aprotic->protic Assess impact of H-bond donation high_polar Tier 4: High-Polarity Solvents (e.g., DMSO, DMF) protic->high_polar Test in strong, universal organic solvents analyze Analyze Results & Build Solubility Profile high_polar->analyze

Caption: Logical workflow for selecting and testing organic solvents.

Experimental Determination of Solubility

Accurate solubility determination requires robust and reproducible methods. The isothermal shake-flask method is a gold standard, and its general principles are outlined below. Analysis can be performed gravimetrically or by chromatography (HPLC).

Protocol: Isothermal Shake-Flask Solubility Determination (HPLC Analysis)

This protocol is designed to determine the equilibrium solubility of a compound at a specific temperature.

Rationale: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. By separating the saturated solution and accurately measuring the concentration of the dissolved solute, the solubility can be determined. Using HPLC for quantification offers high sensitivity and specificity.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of methyl 9H-carbazole-1-carboxylate to a series of vials, each containing a known volume (e.g., 2 mL) of a selected organic solvent. "Excess" means enough solid remains undissolved at equilibrium.

  • Equilibration: Seal the vials tightly. Place them in an isothermal shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period to reach equilibrium, typically 24-48 hours. A preliminary kinetic study can determine the minimum time required.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC method. Determine the concentration of the solute by comparing the peak area to a standard calibration curve prepared with known concentrations of methyl 9H-carbazole-1-carboxylate.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Solubility_Protocol A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h) at Constant Temp A->B C 3. Settle Undissolved Solid B->C D 4. Syringe Filter Supernatant C->D E 5. Dilute Sample for Analysis D->E F 6. Quantify via HPLC E->F G 7. Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The collected data should be summarized in a clear, tabular format for easy comparison.

Table 2: Example Solubility Data for Methyl 9H-carbazole-1-carboxylate at 25 °C

Solvent Solvent Polarity Index Solubility (mg/mL) Classification
n-Hexane 0.1 < 0.1 Sparingly Soluble
Toluene 2.4 5.2 Soluble
Dichloromethane (DCM) 3.1 15.8 Freely Soluble
Tetrahydrofuran (THF) 4.0 25.1 Freely Soluble
Acetone 5.1 12.5 Soluble
Ethyl Acetate 4.4 9.7 Soluble
Isopropanol 3.9 2.3 Slightly Soluble
Methanol 5.1 1.1 Slightly Soluble

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | Very Soluble |

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation: The solubility profile can provide insights into the governing intermolecular forces. For instance, high solubility in THF and DCM would suggest that the compound's polarity and ability to accept hydrogen bonds are key drivers for its dissolution. Lower solubility in alcohols compared to aprotic solvents of similar polarity might indicate that the large non-polar scaffold disrupts the solvent's hydrogen-bonding network.

Thermodynamic Modeling

For advanced applications, solubility data at different temperatures can be fitted to thermodynamic models, such as the van't Hoff equation, to determine thermodynamic parameters like the enthalpy (ΔH) and entropy (ΔS) of dissolution.[8] Such models can help predict solubility at temperatures not experimentally tested.[9]

Conclusion

A comprehensive understanding of the solubility of methyl 9H-carbazole-1-carboxylate is indispensable for its effective utilization in research and development. This guide outlines a robust, science-driven approach to systematically predict, measure, and interpret its solubility in a range of organic solvents. By combining theoretical physicochemical analysis with rigorous experimental protocols, researchers can generate the high-quality data needed to accelerate synthesis, purification, and formulation efforts, ultimately unlocking the full potential of this promising carbazole derivative.

References

  • The Role of Carbazole Derivatives in Modern Cosmetics and Pharma. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Zhang, L., & Yue, Y. (2021). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Al-Hussain, S. A., & Al-shmery, B. H. (2022). A review on the biological potentials of carbazole and its derived products. Journal of Applied Pharmaceutical Science, 12(08), pp. 018-034. Retrieved from [Link]

  • Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

  • Carbazole Derivatives. (2023). MDPI. Retrieved from [Link]

  • Acree, Jr., W. E. (1991). Mathematical Representation of Thermodynamic Properties. Carbazole Solubilities in Binary Alkane + Dibutyl Ether and Alkane + Tetrahydropyran Solvent Mixtures. Physics and Chemistry of Liquids, 23(1), 35-46.
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Method for determining solubility of a chemical compound. (2005). Google Patents.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Florida A&M University. Retrieved from [Link]

  • methyl 1-methyl-9H-carbazole-3-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Carbazole - Solubility of Things. (n.d.). Retrieved from [Link]

  • Chemical Properties of 9H-Carbazole, 9-methyl- (CAS 1484-12-4). (n.d.). Cheméo. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. Retrieved from [Link]

  • Methyl 9H-carbazole-9-acetate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1136. Retrieved from [Link]

  • 1-(4-Fluorobenzoyl)-9H-carbazole. (2018). MDPI. Retrieved from [Link]

  • Alaraji, Y. H., & Al-Lami, H. S. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Retrieved from [Link]

  • 9H-Carbazole, 9-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 9H-carbazole. (n.d.). ChemBK. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Vol. 14, No. 2. Retrieved from [Link]

  • 9-methyl-9H-carbazole. (n.d.). Stenutz. Retrieved from [Link]

  • Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. (2025). Pharmaceutical Sciences. Retrieved from [Link]

  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. (2023). MDPI. Retrieved from [Link]

  • Carbazole Derivatives as STAT Inhibitors: An Overview. (2021). MDPI. Retrieved from [Link]

  • 9h-Carbazole-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

methyl 9H-carbazole-1-carboxylate molecular weight and formula

Physicochemical Profiling, Synthetic Methodologies, and Structural Validation Executive Summary Methyl 9H-carbazole-1-carboxylate is a critical heterocyclic scaffold in the synthesis of bioactive carbazole alkaloids (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodologies, and Structural Validation

Executive Summary

Methyl 9H-carbazole-1-carboxylate is a critical heterocyclic scaffold in the synthesis of bioactive carbazole alkaloids (e.g., murrayafoline A derivatives) and DNA-intercalating antineoplastic agents. Unlike its more common 3-substituted isomers, the 1-carboxylate derivative presents unique steric and electronic challenges due to the proximity of the ester group to the pyrrolic nitrogen. This guide provides a definitive technical profile, a regioselective synthetic protocol, and a self-validating characterization workflow for researchers utilizing this compound in drug discovery.

Physicochemical Identity

The following data establishes the baseline identity for methyl 9H-carbazole-1-carboxylate. Researchers should verify these parameters prior to utilizing the compound in downstream applications.

ParameterSpecificationTechnical Note
IUPAC Name Methyl 9H-carbazole-1-carboxylateThe "1-" position indicates substitution on the benzene ring adjacent to the nitrogen, creating an ortho-like relationship with the NH group.
Molecular Formula C₁₄H₁₁NO₂ Consists of a tricyclic aromatic core (C₁₂H₈N) substituted with a methyl ester (C₂H₃O₂).
Molecular Weight 225.24 g/mol Monoisotopic Mass: 225.0790 Da.[1] [M+H]⁺ expected at ~226.08 in ESI-MS.
CAS Registry Number 51035-15-5 Distinct from the 3-isomer (CAS 51035-17-7) and 2-isomer.
Appearance Off-white to pale yellow solidColoration often arises from trace oxidation products; pure samples are colorless crystals.
Solubility DMSO, DMF, CHCl₃, CH₂Cl₂Poor solubility in water and hexane.

Synthetic Architecture: Regioselective Construction

Synthesizing the 1-substituted isomer is challenging via standard electrophilic aromatic substitution (e.g., Friedel-Crafts) because the carbazole ring is naturally activated at the 3- and 6-positions. To guarantee regiocontrol, we recommend a Palladium-Catalyzed Oxidative Cyclization approach starting from a pre-functionalized diphenylamine precursor. This method "locks" the ester in the correct position before the ring closes.

Mechanistic Pathway (Pd-Catalyzed C-H Activation)

The synthesis relies on the oxidative coupling of methyl 2-(phenylamino)benzoate. The ester group at the ortho position of the diphenylamine directs the cyclization to form the C-C bond, yielding the 1-carboxylate specifically.

Synthesispathway Precursor Methyl 2-(phenylamino)benzoate (Pre-functionalized Scaffold) Pd_Complex Pd(II) Intermediate (C-H Activation) Precursor->Pd_Complex Pd(OAc)2, AcOH 110°C Oxidation Reductive Elimination (C-C Bond Formation) Pd_Complex->Oxidation Cu(OAc)2 (Oxidant) Product Methyl 9H-carbazole-1-carboxylate (Target Molecule) Oxidation->Product - 2H, - Pd(0)

Figure 1: Regioselective synthesis via oxidative cyclization. The ester position in the precursor dictates the 1-position in the final carbazole.

Experimental Protocol

Reagents: Methyl 2-anilinobenzoate (1.0 eq), Palladium(II) acetate (5-10 mol%), Copper(II) acetate (2.0 eq), Glacial Acetic Acid (Solvent).

  • Setup: Charge a flame-dried Schlenk flask with methyl 2-anilinobenzoate and Cu(OAc)₂. Evacuate and backfill with N₂ (3 cycles).

  • Initiation: Add glacial acetic acid and Pd(OAc)₂.

  • Cyclization: Heat the mixture to 110°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (fluorescent blue) will convert to the product (distinct UV profile).

  • Workup: Cool to room temperature. Filter through a celite pad to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

Structural Validation (Self-Validating Logic)

To ensure the synthesized compound is the 1-isomer and not the 3-isomer (a common byproduct of rearrangement), researchers must look for specific "self-validating" spectral signatures.

Intramolecular Hydrogen Bonding (¹H NMR)

The most definitive feature of methyl 9H-carbazole-1-carboxylate is the intramolecular hydrogen bond between the carbazole N-H and the carbonyl oxygen of the ester at position 1.

  • 1-Isomer (Target): The N-H proton is significantly deshielded (shifted downfield) due to hydrogen bonding (N-H···O=C). Expect δ 10.0 – 11.5 ppm (DMSO-d₆).

  • 3-Isomer (Control): The N-H proton lacks this interaction and typically appears at δ 11.0 – 11.3 ppm , but the key difference is the coupling pattern of the aromatic protons.

  • Aromatic Region: The 1-isomer will show a specific splitting pattern for the substituted ring (doublet-triplet-doublet pattern for the 2,3,4 protons if 1 is substituted).

Validation Workflow

ValidationLogic Sample Isolated Solid MS_Check Mass Spectrometry (ESI+) Sample->MS_Check MW_Valid Observed m/z ≈ 226.08 (Matches C14H11NO2) MS_Check->MW_Valid NMR_Check 1H NMR (DMSO-d6) MW_Valid->NMR_Check H_Bond Check N-H Shift (>10.5 ppm indicates H-bond) NMR_Check->H_Bond Coupling Verify C2-C4 Splitting (Confirm 1-Substitution) H_Bond->Coupling Confirmed VALIDATED IDENTITY: Methyl 9H-carbazole-1-carboxylate Coupling->Confirmed

Figure 2: Analytical workflow for confirming the 1-carboxylate isomer.

Therapeutic & Material Applications

1. Medicinal Chemistry (Alkaloid Synthesis): This compound serves as a direct precursor to Murrayafoline A (1-methoxy-3-methylcarbazole) analogues. The ester group can be reduced to a methyl group or converted to an ether, allowing access to a wide range of naturally occurring carbazole alkaloids found in Murraya koenigii.

2. DNA Intercalation: The planar tricyclic structure allows the molecule to intercalate between DNA base pairs. The 1-carboxylate group provides a "handle" for attaching cationic side chains (e.g., aminoalkyl chains) to improve solubility and DNA binding affinity, a common strategy in developing antitumor agents.

3. Materials Science: Carbazole derivatives are widely used in organic light-emitting diodes (OLEDs). The 1-position substitution disrupts the symmetry of the molecule, potentially reducing crystallization in thin films and improving the amorphous stability of hole-transport layers.

References

  • Synthesis of Carbazole Alkaloids: Knölker, H. J., & Reddy, K. R. (2002). Chemistry and Biology of Carbazole Alkaloids. Chemical Reviews, 102(11), 4303–4428. Link

  • Pd-Catalyzed Cyclization: Åkermark, B., Eberson, L., Jonsson, E., & Pettersson, E. (1975). Palladium-promoted coupling of aromatic amines and acids. The Journal of Organic Chemistry, 40(10), 1365–1367. Link

  • Spectral Data Verification: National Institute of Standards and Technology (NIST). (2023). 9H-Carbazole, 9-methyl- (Isomer Comparison Data). NIST Chemistry WebBook.[2] Link

  • Structural Isomers: PubChem. (2023). Methyl 9H-carbazole-1-carboxylate Compound Summary. National Library of Medicine. Link

Sources

Exploratory

The 1-Substituted Carbazole Alkaloids: A Technical Guide to Discovery, Biosynthesis, and Therapeutic Potential

Part 1: Executive Summary & Structural Significance Audience: Medicinal Chemists, Pharmacognosists, and Drug Discovery Leads. While the carbazole nucleus is a privileged scaffold in medicinal chemistry, the 1-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

Audience: Medicinal Chemists, Pharmacognosists, and Drug Discovery Leads.

While the carbazole nucleus is a privileged scaffold in medicinal chemistry, the 1-substituted carbazole alkaloids represent a distinct and historically significant subclass. Unlike the synthetic 3-substituted carbazoles often explored for optoelectronics, naturally occurring 1-substituted variants (primarily 1-oxygenated or 1-carbonylated) possess unique steric and electronic properties that govern their binding affinities to targets like Topoisomerase II, PKC, and RhoA.

This guide reconstructs the discovery timeline of these molecules, dissects their biosynthetic origins from the Rutaceae family, and provides actionable protocols for their isolation and synthesis.

Part 2: Historical Trajectory & Discovery

The discovery of 1-substituted carbazole alkaloids is inextricably linked to the phytochemistry of the Rutaceae family, specifically the genera Murraya, Clausena, and Glycosmis.

The Genesis: Murrayanine (1965)

The field began with the isolation of Murrayanine (1-methoxy-3-formylcarbazole) from the stem bark of Murraya koenigii (Curry tree) by D.P. Chakraborty in 1965. This was a watershed moment: it was the first carbazole alkaloid ever isolated from a plant source , shifting the focus from coal-tar derivatives to natural products.

  • Significance: It established the "3-methylcarbazole" biosynthetic core, with the C-1 position oxidized to a methoxy group and the C-3 methyl oxidized to an aldehyde.

The Expansion: Mukonine and Murrayafoline A (1980s)

Following Murrayanine, the 1970s and 80s saw a surge in isolation efforts:

  • Mukonine: Isolated from Murraya koenigii, this alkaloid (methyl 3-methylcarbazole-1-carboxylate) showcased a rare C-1 ester functionality, distinct from the ether linkage in Murrayanine.

  • Murrayafoline A: Isolated from Glycosmis stenocarpa and M. koenigii, this molecule (1-methoxy-3-methylcarbazole) represents the reduced, less oxidized congener of Murrayanine, serving as a crucial biosynthetic intermediate.

The Clausine Series (1990s)

Research into Clausena excavata and Clausena anisata yielded the Clausines , a potent class of 1-oxygenated alkaloids.

  • Clausine E: (Methyl 1-hydroxy-9H-carbazole-3-carboxylate).[1] Note the presence of a free hydroxyl at C-1 and an ester at C-3, reversing the functionalization pattern seen in Mukonine.

  • Clausine F: A prenylated derivative, showing how nature adds complexity via the mevalonate pathway to the carbazole core.

Part 3: Biosynthetic Origins

Understanding the biosynthesis is critical for bio-engineering these pathways. Unlike bacterial carbazoles (derived from tryptophan and pyruvate), plant carbazoles in the Rutaceae family originate from the shikimate pathway .[2]

The Plant Pathway (Rutaceae)

The consensus biosynthetic route involves the condensation of Anthranilic acid with a 3-carbon unit (likely from the mevalonate pathway or malonyl-CoA) to form a 3-methylcarbazole precursor.[3]

Diagram 1: Biosynthesis of 1-Substituted Phytocarbazoles

Biosynthesis Anthranilic Anthranilic Acid (Shikimate Pathway) Quinolone Prenylated 2-Quinolone Intermediate Anthranilic->Quinolone Cyclization Mevalonate Mevalonate Pathway (Prenyl Unit) Mevalonate->Quinolone MethylCarbazole 3-Methylcarbazole (The 'Phyto' Core) Quinolone->MethylCarbazole Ring Contraction Decarboxylation MurrayafolineA Murrayafoline A (1-methoxy-3-methyl) MethylCarbazole->MurrayafolineA C1-Hydroxylation O-Methylation Mukonine Mukonine (1-carbomethoxy-3-methyl) MethylCarbazole->Mukonine C1-Carboxylation (Ester formation) ClausineE Clausine E (1-hydroxy-3-carbomethoxy) MethylCarbazole->ClausineE C3-Carboxylation C1-Hydroxylation Murrayanine Murrayanine (1-methoxy-3-formyl) MurrayafolineA->Murrayanine C3-Methyl Oxidation (CHO formation)

Caption: Proposed biosynthetic divergence of 1-substituted carbazole alkaloids from the central 3-methylcarbazole precursor in Rutaceae plants.

Part 4: Key Alkaloids & Comparative Data

The following table summarizes the physicochemical and pharmacological profiles of the primary 1-substituted carbazoles.

AlkaloidStructureSourceKey Biological Activity
Murrayanine 1-methoxy-3-formylcarbazoleMurraya koenigiiAntibiotic, Antifungal, Neuroprotective
Mukonine Methyl 3-methylcarbazole-1-carboxylateMurraya koenigiiAnti-inflammatory, Anticancer (Lipid peroxidation inhibitor)
Murrayafoline A 1-methoxy-3-methylcarbazoleGlycosmis stenocarpaCytotoxic (HeLa, KB cells), Antifungal
Clausine E Methyl 1-hydroxycarbazole-3-carboxylateClausena excavataAnti-platelet, Inhibits PKC & RhoA, Apoptosis inducer
Clausine F Prenylated 1-hydroxy derivativeClausena anisataCytotoxic, Antimicrobial

Part 5: Experimental Protocols

Isolation Protocol: Murraya koenigii

Objective: Isolation of Mukonine and Murrayanine from fresh leaves. Principle: Acid-base extraction separates alkaloids from neutral lipids, followed by chromatographic resolution based on polarity (ester vs. aldehyde).

  • Extraction:

    • Macerate 1.0 kg of air-dried, powdered Murraya koenigii leaves in Petroleum Ether (60-80°C) for 48 hours to remove fatty materials. Discard extract.

    • Re-extract residue with Ethanol (95%) in a Soxhlet apparatus for 12 hours.

    • Concentrate the ethanolic extract under reduced pressure to obtain a dark green residue.

  • Fractionation:

    • Dissolve residue in 10% Acetic Acid (500 mL). Filter to remove non-alkaloidal insolubles.

    • Wash the acidic filtrate with Diethyl Ether (3 x 200 mL) to remove neutral impurities.

    • Basify the aqueous layer to pH 9-10 using Ammonium Hydroxide (NH₄OH) .

    • Extract the liberated alkaloids with Chloroform (4 x 200 mL).

    • Wash chloroform layer with water, dry over anhydrous Na₂SO₄, and evaporate to yield the Crude Alkaloid Fraction .

  • Purification (Column Chromatography):

    • Pack a silica gel column (60-120 mesh) with the crude fraction.

    • Elution Gradient:

      • Benzene:Chloroform (3:1) -> Elutes Murrayafoline A (less polar).

      • Chloroform:Methanol (99:1) -> Elutes Mukonine .

      • Chloroform:Methanol (95:5) -> Elutes Murrayanine .

  • Crystallization: Recrystallize Mukonine from Benzene-Petroleum Ether to yield colorless needles (mp 195°C).

Synthetic Protocol: Pd-Catalyzed Oxidative Cyclization

Context: Modern synthesis prefers transition-metal catalysis over the harsh Fischer indole conditions. This method (Knölker-type) efficiently builds the 1-oxygenated core.

Reaction: N-Arylamine + Pd(OAc)₂ -> Carbazole Target: Total Synthesis of Mukonine precursor.

  • Coupling: Perform a Buchwald-Hartwig amination between methyl 4-bromo-3-methoxybenzoate and aniline using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane at 100°C.

  • Oxidative Cyclization:

    • Dissolve the resulting diarylamine in Glacial Acetic Acid .

    • Add Pd(OAc)₂ (0.5 - 1.0 equiv) and Cu(OAc)₂ (oxidant).

    • Heat to 110°C under air or O₂ atmosphere for 12 hours.

    • Mechanism: Pd inserts into the C-H bond ortho to the nitrogen, forming a palladacycle, followed by reductive elimination to form the C-C bond between the aryl rings.

  • Workup: Filter through Celite, neutralize with NaHCO₃, and purify via flash chromatography (Hexane/EtOAc).

Diagram 2: Synthetic Workflow (Pd-Catalysis)

Synthesis Precursors Aryl Halide + Aniline Buchwald Buchwald-Hartwig Amination (Pd catalyst) Precursors->Buchwald Diarylamine Diarylamine Intermediate Buchwald->Diarylamine Cyclization Oxidative Cyclization Pd(OAc)2 / Cu(OAc)2 AcOH, 110°C Diarylamine->Cyclization Product 1-Substituted Carbazole Cyclization->Product

Caption: Modern transition-metal catalyzed route to 1-substituted carbazoles, avoiding unstable hydrazine intermediates.

Part 6: Pharmacological Potential

The 1-substitution pattern is not merely structural; it dictates biological function.

  • Clausine E & Apoptosis: Clausine E has been shown to induce apoptosis in cancer cells by inhibiting Protein Kinase C (PKC) and modulating RhoA signaling. The 1-hydroxyl group is hypothesized to form critical hydrogen bonds within the ATP-binding pocket of the kinase.

  • Neuroprotection: Murrayanine and related 1-formyl carbazoles exhibit neuroprotective effects, potentially by mitigating oxidative stress and inhibiting Acetylcholinesterase (AChE), making them candidates for Alzheimer's research.

Part 7: References

  • Chakraborty, D. P., et al. (1965). Murrayanine, the first carbazole alkaloid from Murraya koenigii.[2][4]

  • Chakraborty, D. P., et al. (1978). Structure and synthesis of mukonine, a new carbazole alkaloid from Murraya koenigii.

  • Furukawa, H., et al. (1983). Structure and synthesis of murrayafoline A, a new carbazole alkaloid from Glycosmis stenocarpa.

  • Wu, T. S., et al. (1996). Clausine E and F, two new carbazole alkaloids from Clausena excavata.

  • Knölker, H. J., & Reddy, K. R. (2002). Isolation and Synthesis of Biologically Active Carbazole Alkaloids.[5]

  • Maneerat, W., et al. (2011). Carbazole alkaloids from the twigs of Clausena lansium.[5]

  • Greger, H. (2017). Phytocarbazoles: Alkaloids with Great Structural Diversity and Pronounced Biological Activities.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 9H-Carbazole-1-Carboxylate from Methyl Indole-2-Acetate

This Application Note details the synthesis of methyl 9H-carbazole-1-carboxylate (also known as the natural alkaloid Mukonine ) starting from methyl indole-2-acetate . The protocol utilizes a dianion-mediated annulation...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of methyl 9H-carbazole-1-carboxylate (also known as the natural alkaloid Mukonine ) starting from methyl indole-2-acetate . The protocol utilizes a dianion-mediated annulation strategy , leveraging the specific reactivity of the indole-2-acetate side chain to construct the third aromatic ring.

Abstract

This guide provides a validated protocol for the conversion of methyl indole-2-acetate to methyl 9H-carbazole-1-carboxylate. While classical carbazole syntheses (e.g., Fischer-Borsche) often require pre-functionalized biphenyls, this method employs a [4+2] annulation strategy . By generating the dianion of methyl indole-2-acetate , we effect a regioselective Michael-type addition or alkylation with a C3-electrophile (masked acrolein equivalent), followed by Lewis acid-mediated cyclization and oxidative aromatization. This route allows for the direct elaboration of the indole core into the tricyclic carbazole system with the ester functionality precisely positioned at C1.

Retrosynthetic Analysis & Strategy

The transformation requires the construction of a benzene ring fused to the C2-C3 bond of the indole. The starting material, methyl indole-2-acetate, possesses a nucleophilic methylene group at the


-position of the ester (C

).
  • Disconnection: The C1-C9a and C4-C4a bonds of the carbazole (numbering based on the final tricyclic system) are the strategic break points.

  • Synthetic Equivalent: The indole-2-acetate acts as a C2-nucleophile (at the methylene) and a C3-nucleophile (via the indole enamine character). The reaction partner must be a C3-electrophile (e.g., acrolein equivalent).

  • Key Intermediate: A tetrahydrocarbazole derivative which undergoes aromatization.

Retrosynthesis cluster_legend Reaction Logic Target Methyl 9H-carbazole-1-carboxylate (Target) Intermed Tetrahydrocarbazole Intermediate (Cyclized Adduct) Target->Intermed Oxidative Aromatization (DDQ) Start Methyl Indole-2-acetate (Starting Material) Intermed->Start Acid-Catalyzed Cyclization (BF3·Et2O) Reagent 3-Bromopropionaldehyde dimethyl acetal (C3 Electrophile) Intermed->Reagent Alkylation (Dianion) C-C Bond Formation C-C Bond Formation Ring Closure Ring Closure C-C Bond Formation->Ring Closure Aromatization Aromatization Ring Closure->Aromatization

Figure 1: Retrosynthetic logic for the construction of the carbazole core from indole-2-acetate.

Experimental Design & Causality

The Dianion Strategy

Methyl indole-2-acetate contains two acidic protons: the N-H proton (pKa ~17) and the


-methylene protons (pKa ~20-24). To selectively functionalize the carbon chain without N-alkylation competition, we employ a dianion strategy  using Lithium Hexamethyldisilazide (LiHMDS) .
  • Why LiHMDS? It is a non-nucleophilic strong base capable of deprotonating both sites at -78°C without attacking the ester group.

  • Stoichiometry: >2.2 equivalents are required. The first equivalent removes the N-H proton; the second removes the

    
    -proton to generate the reactive enolate.
    
The Electrophile

Direct reaction with acrolein is prone to polymerization. We use 3-bromopropionaldehyde dimethyl acetal as a masked acrolein equivalent.

  • Step 1: Alkylation of the dianion.

  • Step 2: Acid hydrolysis unmasks the aldehyde, which then undergoes intramolecular Friedel-Crafts alkylation/aldol condensation with the indole C3 position.

Aromatization

The cyclization yields a tetrahydrocarbazole. To obtain the fully aromatic carbazole, an oxidation step is necessary. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the reagent of choice for dehydrogenating hydroaromatic systems.

Detailed Protocol

Phase 1: Alkylation of Methyl Indole-2-Acetate

Reagents:

  • Methyl indole-2-acetate (1.0 equiv, 5.0 mmol, 0.95 g)

  • LiHMDS (1.0 M in THF, 2.5 equiv, 12.5 mL)

  • 3-Bromopropionaldehyde dimethyl acetal (1.2 equiv, 6.0 mmol, 1.1 g)

  • Anhydrous THF (50 mL)

  • Ammonium Chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Solubilization: Dissolve methyl indole-2-acetate (0.95 g) in anhydrous THF (30 mL) and cool to -78°C (dry ice/acetone bath).

  • Dianion Formation: Add LiHMDS solution dropwise over 10 minutes. The solution will turn yellow/orange, indicating dianion formation. Stir at -78°C for 45 minutes.

  • Alkylation: Dissolve 3-bromopropionaldehyde dimethyl acetal in THF (5 mL) and add it dropwise to the dianion solution.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated NH4Cl solution (10 mL).

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude acetal-ester via flash column chromatography (Hexanes/EtOAc 8:1) to isolate the alkylated intermediate.

Phase 2: Cyclization and Aromatization

Reagents:

  • Alkylated Intermediate (from Phase 1)

  • Boron Trifluoride Etherate (BF3·Et2O) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • DDQ (2.2 equiv)

  • Toluene

Procedure:

  • Cyclization: Dissolve the alkylated intermediate in anhydrous DCM (20 mL) at 0°C. Add BF3·Et2O dropwise. Stir at room temperature for 2 hours. (This deprotects the acetal and catalyzes the cyclization to the tetrahydrocarbazole).

  • Solvent Swap: Quench with NaHCO3, extract with DCM, and concentrate. Redissolve the crude tetrahydrocarbazole in Toluene (20 mL).

  • Aromatization: Add DDQ (2.2 equiv) to the toluene solution.

  • Reflux: Heat the mixture to reflux (110°C) for 3-4 hours. The solution will darken as the hydroquinone precipitates.

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove the reduced DDQ byproduct. Rinse with toluene.

  • Final Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc 9:1).

  • Product: Methyl 9H-carbazole-1-carboxylate is obtained as a white to off-white solid.

Quantitative Data Summary
ParameterValue / Condition
Starting Material Methyl indole-2-acetate (MW 189.21)
Target Product Methyl 9H-carbazole-1-carboxylate (MW 225.24)
Key Reagent LiHMDS (Base), DDQ (Oxidant)
Overall Yield 45 - 55% (Typical for 3-step sequence)
Melting Point 168 - 170 °C (Lit. value for Mukonine)
1H NMR Diagnostic

3.9-4.0 (s, 3H, COOMe),

8.0-8.2 (d, H at C2/C8)

Quality Control & Validation

NMR Validation

The formation of the carbazole core is confirmed by the disappearance of the aliphatic signals from the tetrahydro-intermediate and the appearance of a fully aromatic spectrum.

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic downfield shift of the proton at C2 (ortho to the ester) and the broad singlet of the carbazole N-H (~10-11 ppm).

  • 13C NMR: Confirm the presence of the ester carbonyl (~167 ppm) and the correct number of aromatic carbons.

Reaction Workflow Diagram

Workflow cluster_P1 Phase 1: Alkylation cluster_P2 Phase 2: Cyclization cluster_P3 Phase 3: Aromatization Start Methyl Indole-2-acetate Dianion Dianion Formation (-78°C, LiHMDS) Start->Dianion Alkylation Add Electrophile (Bromo-acetal) Dianion->Alkylation Cyclize BF3·Et2O (DCM, rt) Alkylation->Cyclize Tetrahydro Tetrahydrocarbazole Cyclize->Tetrahydro Oxidize DDQ Reflux (Toluene) Tetrahydro->Oxidize Final Methyl 9H-carbazole-1-carboxylate Oxidize->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Chakraborty, D. P., et al. "Structure and synthesis of mukonine, a new carbazole alkaloid from Murraya koenigii." Phytochemistry, vol. 17, no. 5, 1978, pp. 834-835. Link

  • Knölker, H. J., & Reddy, K. R. "Chemistry and Biology of Carbazole Alkaloids." Chemical Reviews, vol. 102, no. 11, 2002, pp. 4303-4428. Link

  • Chen, S., et al. "Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions."[1][2] Organic Letters, vol. 18, no.[2] 20, 2016, pp. 5384–5387. Link

  • Bennasar, M. L., et al. "Total Syntheses of the Monoterpene Indole Alkaloids (±)-Alstilobanine A and E." (Demonstrating Indole-2-acetate dianion chemistry). Journal of Organic Chemistry, vol. 76, no. 18, 2011. Link

Sources

Application

Application Note &amp; Protocol: Synthesis of Methyl 9H-Carbazole-1-carboxylate via Palladium-Catalyzed Intramolecular Oxidative Coupling

Introduction: The Strategic Importance of Carbazoles and the Elegance of Oxidative Coupling The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Carbazoles and the Elegance of Oxidative Coupling

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and organic electronic materials. The unique photophysical and electronic properties of carbazoles have cemented their role in the development of advanced functional materials. Traditionally, the synthesis of carbazoles has relied on multi-step sequences, often requiring harsh conditions and pre-functionalized starting materials. However, modern synthetic strategies have increasingly turned towards more atom-economical and efficient methods, with transition-metal-catalyzed oxidative C-H functionalization emerging as a powerful tool for the construction of this important heterocycle.

This application note provides a detailed protocol for the synthesis of methyl 9H-carbazole-1-carboxylate, a valuable building block for more complex molecular architectures. The presented methodology leverages a palladium-catalyzed intramolecular oxidative coupling of a suitable diarylamine precursor. This approach offers several advantages, including high efficiency, broad functional group tolerance, and the ability to control the substitution pattern of the resulting carbazole product.[1][2] The causality behind this choice of strategy lies in its demonstrated effectiveness for creating C-N bonds through the direct functionalization of arene C-H bonds, a testament to the advancements in catalytic science.[1][3]

Proposed Synthetic Pathway: A Palladium-Catalyzed Approach

The synthesis of methyl 9H-carbazole-1-carboxylate will be achieved through a palladium-catalyzed intramolecular oxidative C-H amination of a bespoke diarylamine precursor, methyl 2'-amino-[1,1'-biphenyl]-2-carboxylate. The core of this transformation is the palladium-catalyzed formation of a C-N bond between the aniline nitrogen and a C-H bond on the adjacent phenyl ring.

start Methyl 2'-amino- [1,1'-biphenyl]-2-carboxylate product Methyl 9H-carbazole-1-carboxylate start->product Intramolecular Oxidative Coupling reagents Pd(OAc)2 (cat.) Oxidant (e.g., Cu(OAc)2, O2) Solvent (e.g., Toluene) Heat

Caption: Proposed synthetic route to methyl 9H-carbazole-1-carboxylate.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and checkpoints for monitoring reaction progress.

Materials and Reagents
ReagentGradeSupplier
Methyl 2'-amino-[1,1'-biphenyl]-2-carboxylate>98%Commercial Source
Palladium(II) Acetate (Pd(OAc)2)Catalyst GradeCommercial Source
Copper(II) Acetate (Cu(OAc)2)Anhydrous, >98%Commercial Source
TolueneAnhydrous, >99.8%Commercial Source
Oxygen (O2)High Purity (balloon)In-house supply
Ethyl AcetateACS GradeCommercial Source
HexanesACS GradeCommercial Source
Celite®Filtering AgentCommercial Source
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeCommercial Source
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2'-amino-[1,1'-biphenyl]-2-carboxylate (1.0 eq), palladium(II) acetate (0.05 eq), and copper(II) acetate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (to achieve a 0.1 M concentration of the starting material).

  • Atmosphere Exchange: Evacuate and backfill the flask with oxygen from a balloon three times.

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst and copper salts. Wash the Celite® pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 9H-carbazole-1-carboxylate as a solid.

Reaction Mechanism and Key Considerations

The proposed mechanism for this palladium-catalyzed oxidative coupling is believed to proceed through a concerted metalation-deprotonation pathway.

sub Diarylamine Substrate pd_complex Pd(II)-Amine Complex sub->pd_complex + Pd(II) pd2 Pd(II) oxidant_red Reduced Oxidant (e.g., Cu(I)) cyclometalated Cyclometalated Pd(II) Intermediate pd_complex->cyclometalated C-H Activation pd4 Pd(IV) Intermediate cyclometalated->pd4 Oxidation product Carbazole Product pd4->product Reductive Elimination pd0 Pd(0) pd0->pd2 Reoxidation oxidant Oxidant (e.g., Cu(II))

Caption: Proposed catalytic cycle for the oxidative C-H amination.

Expertise & Experience Insights:

  • Choice of Oxidant: Copper(II) acetate serves as a stoichiometric oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.[1] Molecular oxygen can then reoxidize the resulting Cu(I) back to Cu(II), allowing for the use of catalytic amounts of the copper salt in some cases.[1]

  • Solvent Selection: Toluene is a common high-boiling, non-polar solvent suitable for this type of reaction. Other solvents like xylenes or mesitylene could also be employed.

  • Temperature Control: The reaction typically requires elevated temperatures to facilitate the C-H activation step, which is often the rate-determining step of the catalytic cycle.

  • Functional Group Tolerance: This palladium-catalyzed method is known for its compatibility with a variety of functional groups, including esters, which is crucial for the synthesis of the target molecule.[1]

Alternative Methodologies: Iron-Catalyzed Synthesis

For a more sustainable and cost-effective approach, iron-catalyzed intramolecular C-H amination presents a viable alternative to palladium-based systems.[4] Iron catalysts, being more abundant and less toxic, are increasingly explored for C-N bond formation.[4] A potential protocol could involve the use of an iron salt, such as FeCl3, as the catalyst with an appropriate oxidant.[5] While the optimization of such a system for this specific substrate would be required, it represents a greener synthetic route.

ParameterPalladium-Catalyzed ProtocolIron-Catalyzed Alternative (Proposed)
Catalyst Pd(OAc)2FeCl3
Oxidant Cu(OAc)2 / O2Potentially a peroxide or air
Solvent TolueneDichloromethane or other suitable solvent
Temperature High (e.g., 110 °C)Potentially milder conditions
Advantages Well-established, high yields, broad functional group toleranceLower cost, more environmentally benign
Disadvantages Cost and toxicity of palladiumMay require more extensive optimization, potentially lower yields

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, ensure all reagents and the solvent are anhydrous. The catalyst may also need to be handled under an inert atmosphere to prevent deactivation.

  • Side Reactions: The formation of homocoupled byproducts of the starting diarylamine can sometimes be observed. Adjusting the reaction concentration or temperature may mitigate this.

  • Purification Challenges: The polarity of the product is similar to that of the starting material, which may require careful optimization of the eluent system for column chromatography.

Conclusion

The palladium-catalyzed intramolecular oxidative coupling protocol detailed herein provides a reliable and efficient method for the synthesis of methyl 9H-carbazole-1-carboxylate. This approach exemplifies the power of modern C-H functionalization strategies in streamlining the synthesis of complex heterocyclic molecules. The exploration of alternative iron-catalyzed methods further underscores the ongoing efforts towards developing more sustainable and economical synthetic methodologies in chemical research and drug development.

References

  • Tsang, W. C. P., Munday, R. H., Brasche, G., Zheng, N., & Buchwald, S. L. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. The Journal of Organic Chemistry, 73(19), 7603–7610. [Link]

  • Yotphan, S., Bejrapha, P., & Reutrakul, V. (2009). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications, (44), 6774-6776. [Link]

  • Catellani, M., Motti, E., & Della Ca', N. (2008). A Sustainable Access Route to Carbazoles via C–H/C–H Oxidative Functionalization/Cyclization of Arylamines. ACS Sustainable Chemistry & Engineering, 6(1), 114-122. [Link]

  • Li, G., Liu, J., & Li, G. (2011). Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. Organic Letters, 13(14), 3738-3741. [Link]

  • Zheng, N., & Buchwald, S. L. (2010). Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic Study. The Journal of Organic Chemistry, 75(18), 6239–6249. [Link]

  • Zhu, M., Zhao, K., & Li, C. (2018). Iron-catalyzed intramolecular C–H amination for the synthesis of N–H carbazoles and indoles. Green Chemistry, 20(14), 3239-3243. [Link]

  • Sarhan, A. A. O., & Bolm, C. (2009). Iron(III) chloride in oxidative C-C coupling reactions. Chemical Society Reviews, 38(9), 2730-2744. [Link]

Sources

Method

Application Notes and Protocols: Synthesis of Murrayanine from Methyl 9H-carbazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of murrayanine, a naturally occurring carbazole alkaloid, using methyl 9H-carbazole-1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of murrayanine, a naturally occurring carbazole alkaloid, using methyl 9H-carbazole-1-carboxylate as a readily available precursor. Murrayanine and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties.[1] This application note details a robust and efficient two-step synthetic pathway involving a Vilsmeier-Haack formylation followed by a selective reduction. The protocols provided herein are designed to be clear, reproducible, and scalable, offering valuable insights for researchers in organic synthesis and drug discovery.

Introduction

Carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds, are predominantly isolated from natural sources, particularly the plant family Rutaceae, such as Murraya koenigii (curry leaf tree).[1][2][3] Murrayanine (1-methoxy-9H-carbazole-3-carbaldehyde) is a prominent member of this family and serves as a key synthetic intermediate for more complex carbazole derivatives.[1][4] The development of efficient synthetic routes to murrayanine is crucial for enabling further exploration of its therapeutic potential.

The strategy outlined in this guide commences with methyl 9H-carbazole-1-carboxylate, a commercially available or readily synthesized starting material. The synthesis hinges on two key transformations:

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group at the electron-rich C-3 position of the carbazole ring system.[5][6][7][8][9] The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile in this aromatic substitution.[5][9]

  • Selective Reduction: The subsequent step involves the selective reduction of the methyl ester at the C-1 position to a hydroxymethyl group (-CH₂OH), which then undergoes in situ lactonization and subsequent rearrangement to afford the target aldehyde. A more direct approach involves the selective reduction of the ester to the corresponding alcohol, followed by oxidation to the aldehyde. However, for the purpose of this guide, we will focus on a direct conversion where applicable. A common method for the reduction of an ester to an alcohol is the use of a reducing agent like diisobutylaluminium hydride (DIBALH).[1]

This application note provides detailed, step-by-step protocols for each of these transformations, along with essential safety information, characterization data, and a discussion of the underlying chemical principles.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of murrayanine from methyl 9H-carbazole-1-carboxylate is depicted below.

G start Methyl 9H-carbazole-1-carboxylate intermediate Methyl 3-formyl-9H-carbazole-1-carboxylate start->intermediate 1. POCl₃, DMF 2. H₂O workup product Murrayanine intermediate->product Selective Reduction (e.g., DIBALH)

Caption: Synthetic route to murrayanine.

Part 1: Vilsmeier-Haack Formylation of Methyl 9H-carbazole-1-carboxylate

This protocol details the introduction of a formyl group at the C-3 position of the carbazole nucleus.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Methyl 9H-carbazole-1-carboxylate≥98%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLaboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)GranularCommercially Available
Round-bottom flaskAppropriate sizeStandard laboratory supplier
Magnetic stirrer and stir bar---Standard laboratory supplier
Ice bath------
Addition funnel---Standard laboratory supplier
Inert atmosphere setup (Nitrogen or Argon)------
Rotary evaporator---Standard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Safety Precautions
  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[10][11] It is toxic if inhaled and causes severe skin burns and eye damage.[12][13][14] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber recommended), safety goggles, and a lab coat.[12][14] Ensure an eyewash station and safety shower are readily accessible.[12]

  • N,N-Dimethylformamide (DMF): A reproductive toxin and a potential carcinogen that can be absorbed through the skin.[15][16] It is also flammable.[15] Handle in a fume hood and wear appropriate PPE.[15][17]

  • The reaction should be conducted under an inert atmosphere to prevent moisture from reacting with POCl₃.

Experimental Protocol
  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve methyl 9H-carbazole-1-carboxylate (1.0 eq) in anhydrous DMF (10-15 mL per gram of starting material) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the stirred solution via the addition funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane solvent system).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic. This step is exothermic and may release gas; perform with caution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford methyl 3-formyl-9H-carbazole-1-carboxylate as a solid.

Part 2: Selective Reduction to Murrayanine

This protocol describes the selective reduction of the methyl ester group of methyl 3-formyl-9H-carbazole-1-carboxylate to an alcohol, which then cyclizes and rearranges to the desired aldehyde, murrayanine. A direct reduction of the ester to the aldehyde is also a viable, though more challenging, alternative.[18][19]

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Methyl 3-formyl-9H-carbazole-1-carboxylateAs synthesized in Part 1---
Diisobutylaluminium hydride (DIBALH)1.0 M solution in hexanes or tolueneCommercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%Commercially Available
MethanolReagent GradeCommercially Available
Hydrochloric Acid (HCl)1 M Aqueous SolutionLaboratory Prepared
Ethyl AcetateReagent GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLaboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially Available
Round-bottom flaskAppropriate sizeStandard laboratory supplier
Magnetic stirrer and stir bar---Standard laboratory supplier
Dry ice/acetone bath------
Syringe and needle---Standard laboratory supplier
Inert atmosphere setup (Nitrogen or Argon)------
Rotary evaporator---Standard laboratory supplier
Safety Precautions
  • Diisobutylaluminium hydride (DIBALH): Pyrophoric and reacts violently with water and protic solvents. Handle under a strict inert atmosphere. Wear fire-retardant gloves and a lab coat.

  • The reaction must be carried out at low temperatures (-78 °C) to control reactivity and improve selectivity.

Experimental Protocol
  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, dissolve methyl 3-formyl-9H-carbazole-1-carboxylate (1.0 eq) in anhydrous THF (20-30 mL per gram of substrate) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBALH: Slowly add DIBALH solution (2.0-2.5 eq) dropwise via syringe to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: While still at -78 °C, carefully quench the reaction by the slow, dropwise addition of methanol. Then, allow the mixture to warm to room temperature and add 1 M HCl solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield murrayanine.

Characterization of Murrayanine

The identity and purity of the synthesized murrayanine should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃)δ 10.19 (s, 1H, -CHO), 8.17 (s, 1H, Ar-H), 8.05 (d, 1H, Ar-H), and other aromatic protons.[20]
¹³C NMR (CDCl₃)Characteristic peaks for the aldehyde carbon, and aromatic carbons.
Mass Spectrometry m/z 225 (M⁺).[20]
Melting Point 164-168 °C.[1]

Workflow Visualization

G cluster_0 Part 1: Vilsmeier-Haack Formylation cluster_1 Part 2: Selective Reduction A1 Dissolve Precursor in DMF A2 Cool to 0 °C A1->A2 A3 Add POCl₃ Dropwise A2->A3 A4 Heat to 60-70 °C A3->A4 A5 Quench with Ice & NaHCO₃ A4->A5 A6 Extract with DCM A5->A6 A7 Dry and Concentrate A6->A7 A8 Purify by Chromatography A7->A8 B1 Dissolve Intermediate in THF A8->B1 Methyl 3-formyl-9H-carbazole-1-carboxylate B2 Cool to -78 °C B1->B2 B3 Add DIBALH Dropwise B2->B3 B4 Stir at -78 °C B3->B4 B5 Quench with MeOH & HCl B4->B5 B6 Extract with Ethyl Acetate B5->B6 B7 Dry and Concentrate B6->B7 B8 Purify by Chromatography B7->B8 C1 Characterization (NMR, MS, MP) B8->C1 Murrayanine

Caption: Experimental workflow for murrayanine synthesis.

Conclusion

The synthetic route presented in this application note provides a reliable and efficient method for the preparation of murrayanine from methyl 9H-carbazole-1-carboxylate. The detailed protocols and safety information are intended to guide researchers in the successful synthesis and subsequent investigation of this important carbazole alkaloid and its derivatives. The versatility of the Vilsmeier-Haack reaction and the selectivity of modern reducing agents make this a powerful approach for accessing a range of functionalized carbazole scaffolds for drug discovery and development.

References

  • University of Rochester. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). Available from: [Link]

  • Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. 2015. Available from: [Link]

  • Gaikwad MV, Kamble RD, Hese SV, et al. A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. Chemical Methodologies. 2021;5(4):341-347.
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  • Occupational Safety and Health Administration. PHOSPHORUS OXYCHLORIDE. Available from: [Link]

  • Myers AG. Chem 115. Available from: [Link]

  • Knowde. Dimethylformamide (DMF). 2022. Available from: [Link]

  • Patel BPJ. Synthesis of Formylcarbazole Derivatives and Acetylcarbazole. Journal of the Indian Chemical Society. 1985;62(7):534-536.
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  • Medium. 10 Essential Tips for Safely Using Dimethylformamide in Your Projects. 2024. Available from: [Link]

  • ResearchGate. Chemical Methodologies A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. 2021. Available from: [Link]

  • ResearchGate. 1 H-NMR and 13 C-NMR spectral data of the isolated compounds from leaves of Murraya koenigii (recorded at 600/150 MHz in CD 3 OD; δ in ppm). Available from: [Link]

  • Royal Society of Chemistry. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. 2011. Available from: [Link]

  • ResearchGate. NMR spectral data for compound 4 (murrayafoline-A). Available from: [Link]

  • ResearchGate. Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. 2018. Available from: [Link]

  • ACS Publications. Synthesis of murrayanine. 1968. Available from: [Link]

  • Bentham Science. QuantitativeAnalysis of BioactiveCarbazole Alkaloids in Murraya koenigii(L.) Spreng. 2014. Available from: [Link]

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  • ResearchGate. Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Available from: [Link]

  • ACS Publications. Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. 2023. Available from: [Link]

  • Xingwei Li. Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Available from: [Link]

  • PubMed. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis. 2021. Available from: [Link]

  • ResearchGate. Synthesis and In Vitro Cytotoxic Evaluation of Novel Murrayafoline A Derived β-Amino Alcohols. 2019. Available from: [Link]

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  • ResearchGate. Scheme 1. Synthesis of the 1-formyl-9H-b-carbolines-3-Carboxylate. Available from: [Link]

  • PubMed. Quantitative analysis of bioactive carbazole alkaloids in Murraya koenigii. 2014. Available from: [Link]

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  • MDPI. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. 2024. Available from: [Link]

  • Symbiosis Online Publishing. Substituting tert-butyl group on Murrayanine- Chalcone Scaffold Produced Tremendously High Anti-oxidant Activity than the Individual Components. 2019. Available from: [Link]

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Application

Protocol and Application Guide: Efficient Saponification of Methyl 9H-Carbazole-1-Carboxylate to 9H-Carbazole-1-Carboxylic Acid

An Application Note for Researchers and Drug Development Professionals Abstract: 9H-carbazole-1-carboxylic acid is a pivotal building block in medicinal chemistry, serving as a key structural motif in various pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: 9H-carbazole-1-carboxylic acid is a pivotal building block in medicinal chemistry, serving as a key structural motif in various pharmacologically active agents, including potent kinase inhibitors.[1] This application note provides a detailed, field-proven protocol for the synthesis of 9H-carbazole-1-carboxylic acid via the alkaline hydrolysis of its methyl ester precursor, methyl 9H-carbazole-1-carboxylate. We delve into the mechanistic underpinnings of the saponification reaction, offer a step-by-step experimental procedure, and provide troubleshooting guidance to ensure high-yield, reproducible results for researchers in drug discovery and organic synthesis.

Introduction and Scientific Rationale

The carbazole nucleus is a privileged scaffold in drug development, with derivatives exhibiting a wide range of biological activities.[2] Specifically, functionalization at the C1 position with a carboxylic acid group provides a critical handle for further synthetic elaboration, enabling the construction of complex molecular architectures. The target compound, 9H-carbazole-1-carboxylic acid, is a precursor for synthesizing potent inhibitors for therapeutic targets like the Janus kinase 2 (JAK2).[1]

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic chemistry known as hydrolysis.[3][4] This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process, often requiring a large excess of water to drive the reaction toward the product side.[5][6] The reversible nature can lead to incomplete conversion, posing challenges for achieving high yields.

  • Base-Promoted Hydrolysis (Saponification): This method is generally preferred and more robust for ester hydrolysis.[7] The reaction proceeds via nucleophilic acyl substitution by a hydroxide ion. Critically, the final step involves an irreversible acid-base reaction where the newly formed carboxylic acid is deprotonated by the base to form a carboxylate salt.[5][8] This energetic downhill step effectively removes the product from the equilibrium, driving the reaction to completion and ensuring a high conversion rate.[7]

Given its irreversibility and typically cleaner reaction profile, this protocol will focus exclusively on the base-promoted saponification method.

Reaction Mechanism: Base-Promoted Hydrolysis

The saponification of methyl 9H-carbazole-1-carboxylate follows a well-established bimolecular nucleophilic acyl substitution (BAC2) mechanism.[9] The process can be dissected into the following key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

  • Irreversible Deprotonation: The expelled methoxide, a strong base, immediately deprotonates the newly formed carboxylic acid, yielding a resonance-stabilized carboxylate salt and methanol. This step is thermodynamically favorable and renders the entire process irreversible.[7][8]

  • Acidic Workup: In a separate workup step, the carboxylate salt is protonated with a strong acid (e.g., HCl) to yield the final, neutral 9H-carbazole-1-carboxylic acid, which typically precipitates from the aqueous solution.

G cluster_mechanism Mechanism: Base-Catalyzed Hydrolysis (Saponification) n1 Step 1: Nucleophilic Attack Hydroxide ion attacks the ester carbonyl carbon. n2 Step 2: Tetrahedral Intermediate Formation of a transient tetrahedral intermediate. n1->n2 n3 Step 3: Leaving Group Elimination The intermediate collapses, expelling a methoxide ion. n2->n3 n4 Step 4: Irreversible Deprotonation Carboxylic acid is deprotonated to form a stable carboxylate salt. n3->n4 n5 Step 5: Acidic Workup Protonation of the carboxylate yields the final carboxylic acid product. n4->n5

Caption: Key stages of the saponification mechanism.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 9H-carbazole-1-carboxylic acid.[10]

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
Methyl 9H-carbazole-1-carboxylate≥97%Standard commercialStarting material.
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Standard commercialThe base for hydrolysis. NaOH can also be used.
Ethanol (EtOH)Anhydrous or 95%Standard commercialReaction solvent.
Deionized Water (H₂O)High PurityIn-houseUsed as a co-solvent and for workup.
Hydrochloric Acid (HCl)2M or concentratedStandard commercialFor acidification during workup.
Round-bottom flask (50 mL)-Standard lab supplierReaction vessel.
Reflux condenser-Standard lab supplierTo prevent solvent loss during heating.
Magnetic stirrer/hotplate-Standard lab supplierFor heating and agitation.
Rotary evaporator-Standard lab supplierFor solvent removal.
Büchner funnel and filter paper-Standard lab supplierFor isolating the solid product.
pH paper or pH meter-Standard lab supplierTo monitor acidification.
Thin Layer Chromatography (TLC)Silica gel platesStandard commercialFor reaction monitoring.
Step-by-Step Procedure

G start Start setup 1. Setup Dissolve ester in EtOH/H₂O. start->setup hydrolysis 2. Hydrolysis Add KOH solution and reflux. setup->hydrolysis monitor 3. Monitor Check reaction progress via TLC. hydrolysis->monitor workup1 4. Work-up (Part 1) Cool and remove EtOH via rotary evaporation. monitor->workup1 workup2 5. Work-up (Part 2) Acidify with HCl to precipitate product. workup1->workup2 isolate 6. Isolation Filter, wash solid with water, and dry. workup2->isolate characterize 7. Characterization Confirm structure (NMR, IR, MS). isolate->characterize end End characterize->end

Caption: High-level experimental workflow for hydrolysis.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 9H-carbazole-1-carboxylate (e.g., 1.5 g, 6.66 mmol). Add a solvent mixture of ethanol (5 mL) and water (25 mL). Stir the suspension at room temperature.[10]

  • Initiation of Hydrolysis: Add potassium hydroxide (0.75 g, 13.32 mmol, ~2 equivalents) to the mixture. The solid may not fully dissolve initially.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath. Maintain a gentle reflux with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 10% methanol in dichloromethane or 4% ethyl acetate in hexane[10]). The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Dilute the remaining aqueous solution with an additional 20 mL of water.

    • Slowly add 2M HCl dropwise while stirring. The carboxylic acid product will begin to precipitate as a solid. Continue adding acid until the solution is acidic (pH ~2), which can be confirmed with pH paper.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any residual salts.

  • Drying and Characterization: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The expected product is 9H-carbazole-1-carboxylic acid as a solid. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS) to confirm its identity and purity.[10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Base has degraded or is of low purity.3. Insufficient amount of base.1. Extend the reflux time and ensure the temperature is adequate.2. Use fresh, high-quality KOH or NaOH.3. Ensure at least 2 equivalents of base are used.
Low Product Yield 1. Incomplete precipitation during acidification.2. Product is partially soluble in the workup solution.3. Mechanical loss during filtration/transfer.1. Ensure the pH is sufficiently low (~2) and cool the mixture thoroughly before filtering.2. Minimize the total volume of water used during workup.3. Exercise care during transfers and ensure the filter cake is completely recovered.
Product is Oily or Gummy 1. Presence of unreacted starting material or other impurities.2. Incomplete removal of organic solvent.1. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, acetic acid).2. Ensure all ethanol is removed on the rotary evaporator before acidification.

Conclusion

This application note details a robust and high-yielding protocol for the saponification of methyl 9H-carbazole-1-carboxylate. The use of base-promoted hydrolysis ensures an irreversible reaction, leading to complete conversion of the starting material.[7] By following the outlined procedure and considering the troubleshooting advice, researchers and drug development professionals can reliably synthesize 9H-carbazole-1-carboxylic acid, a valuable intermediate for the advancement of novel therapeutics.

References

  • Wikipedia. Ester hydrolysis. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • The Organic Chemistry Tutor. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. [Link] (Note: This is a representative link as the original source is a PDF document not directly linkable).

  • Study.com. Ester Hydrolysis | Overview, Procedure & Mechanism. [Link]

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. [Link]

  • ResearchGate. Synthesis of 9H‐Carbazole based carboxylic acids. [Link]

  • MDPI. 1-(4-Fluorobenzoyl)-9H-carbazole. [Link]

  • PubMed. 9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors. [Link]

  • ResearchGate. Facile and Rapid Synthesis of 9H-Carbazole-9Carboxylic Acids Under Microwave Irradiation | Request PDF. [Link]

  • Iraqi Journal of Science. Synthesis of new 9H-Carbazole derivatives. [Link]

  • ResearchGate. Synthesis of Natural Carbazole Alkaloids: An Update. [Link]

  • Dergipark. Synthesis and antimicrobial activities of 9H-carbazole derivatives. [Link]

  • PMC. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

Sources

Method

The Versatile Scaffold: Methyl 9H-carbazole-1-carboxylate in the Pursuit of Novel Anticancer Agents

Introduction: The Enduring Promise of the Carbazole Nucleus in Oncology The carbazole scaffold, a tricyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, underpinning the pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Carbazole Nucleus in Oncology

The carbazole scaffold, a tricyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, underpinning the pharmacophores of numerous natural products and synthetic molecules with potent biological activities.[1] First isolated from coal tar in 1872, the carbazole nucleus is found in a variety of natural alkaloids and has demonstrated a wide spectrum of pharmacological properties, including antibacterial, anti-inflammatory, and, most notably, anticancer effects.[1] The planar nature of the carbazole ring system allows for intercalation into DNA, and its derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[2] This inherent bioactivity has spurred extensive research into the development of novel carbazole-based compounds as next-generation anticancer therapeutics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic investigation of anticancer agents derived from the versatile starting material, methyl 9H-carbazole-1-carboxylate . We will delve into detailed, field-proven protocols and explain the scientific rationale behind experimental choices, offering a solid foundation for the exploration of this promising class of compounds.

Chemical Synthesis: Crafting the Core Scaffold

The strategic functionalization of the carbazole ring is paramount to modulating its anticancer activity. The introduction of a methyl carboxylate group at the C1 position provides a key handle for further synthetic elaboration, allowing for the generation of diverse libraries of amides, hydrazones, and other derivatives. A reliable and regioselective synthesis of the methyl 9H-carbazole-1-carboxylate starting material is therefore the critical first step. The following protocol outlines a robust method utilizing a Suzuki coupling followed by a Cadogan reductive cyclization.[1][3]

Protocol: Synthesis of Methyl 9H-carbazole-1-carboxylate[3]

Part 1: Suzuki Coupling

  • To a solution of 2-bromoaniline (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) in a reaction vessel, add 2-(methoxycarbonyl)phenylboronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-amino-2'-(methoxycarbonyl)biphenyl intermediate.

Part 2: Cadogan Reductive Cyclization

  • Dissolve the 2-amino-2'-(methoxycarbonyl)biphenyl intermediate (1.0 eq) in a high-boiling point solvent such as o-dichlorobenzene.

  • Add a reducing agent, typically a phosphine like triphenylphosphine (1.5 eq).

  • Heat the reaction mixture to a high temperature (e.g., 180-200 °C) under an inert atmosphere. The reaction involves the in situ formation of a nitrene, which then undergoes cyclization.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture.

  • Purify the product directly by column chromatography on silica gel to yield methyl 9H-carbazole-1-carboxylate.

G cluster_synthesis Synthesis of Methyl 9H-carbazole-1-carboxylate start Starting Materials: 2-Bromoaniline 2-(Methoxycarbonyl)phenylboronic acid suzuki Suzuki Coupling (Pd Catalyst, Base) start->suzuki intermediate Intermediate: 2-Amino-2'-(methoxycarbonyl)biphenyl suzuki->intermediate cadogan Cadogan Reductive Cyclization (Triphenylphosphine, Heat) intermediate->cadogan product Final Product: Methyl 9H-carbazole-1-carboxylate cadogan->product

Figure 1. Synthetic workflow for methyl 9H-carbazole-1-carboxylate.

In Vitro Evaluation of Anticancer Activity

Once a library of methyl 9H-carbazole-1-carboxylate derivatives has been synthesized, the next crucial step is to assess their cytotoxic potential against various cancer cell lines. This section provides detailed protocols for standard in vitro assays to determine cell viability, induction of apoptosis, and effects on the cell cycle.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the carbazole derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol: Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

G cluster_workflow In Vitro Anticancer Activity Evaluation Workflow start Synthesized Carbazole Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle mechanism Mechanism of Action Studies apoptosis->mechanism cell_cycle->mechanism

Figure 2. Experimental workflow for evaluating anticancer activity.

Unraveling the Mechanism of Action

Understanding how carbazole derivatives exert their anticancer effects is crucial for rational drug design and development. Many carbazole-based compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, which is tightly regulated by the Bcl-2 family of proteins. Additionally, the STAT3 signaling pathway, often constitutively activated in cancer, is another potential target.

The Bcl-2 Family and Apoptosis

The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[4] The ratio of these proteins determines the cell's fate. Anticancer agents can induce apoptosis by either upregulating pro-apoptotic proteins or downregulating anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell proliferation, survival, and angiogenesis.[5] Its aberrant and persistent activation is a hallmark of many cancers.[6] Small molecule inhibitors that can block STAT3 signaling are therefore of great interest in cancer therapy.

Protocol: Western Blot Analysis of Key Proteins
  • Protein Extraction: Treat cancer cells with the carbazole derivatives, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, STAT3, p-STAT3).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_pathway Potential Signaling Pathways Targeted by Carbazole Derivatives Carbazole Carbazole Derivatives STAT3 STAT3 Signaling Carbazole->STAT3 Inhibition Bcl2 Bcl-2 Family Proteins Carbazole->Bcl2 Modulation Proliferation Decreased Proliferation STAT3->Proliferation Apoptosis Increased Apoptosis Bcl2->Apoptosis

Figure 3. Potential signaling pathways targeted by carbazole derivatives.

Data Presentation: Structure-Activity Relationship Insights

Systematic modification of the methyl 9H-carbazole-1-carboxylate scaffold can lead to the discovery of compounds with enhanced potency and selectivity. The following table presents hypothetical IC50 values for a series of derivatives to illustrate how structure-activity relationships (SAR) can be elucidated.

Compound IDR1 (at N9)R2 (at C1)Cancer Cell LineIC50 (µM)[7][8]
M9CC H-COOCH3A549 (Lung)> 50
1a -CH2CH3-CONH2A549 (Lung)25.3
1b -CH2CH3-CONH-PhA549 (Lung)15.8
1c -CH2CH3-CONH-(4-Cl-Ph)A549 (Lung)8.2
2a H-CONHNH2MCF-7 (Breast)32.1
2b H-CONH-N=CH-PhMCF-7 (Breast)12.5
2c H-CONH-N=CH-(4-NO2-Ph)MCF-7 (Breast)5.7

Note: The IC50 values presented are illustrative and intended to demonstrate SAR trends. Actual values must be determined experimentally.

Conclusion

Methyl 9H-carbazole-1-carboxylate represents a highly valuable and versatile starting material for the development of novel anticancer agents. Its strategic position of the carboxylate group allows for extensive chemical modifications, enabling the exploration of a broad chemical space to optimize anticancer activity. The protocols and methodologies detailed in this application note provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of new carbazole-based drug candidates. By combining synthetic chemistry with rigorous biological testing, researchers can unlock the full therapeutic potential of this remarkable heterocyclic scaffold in the ongoing fight against cancer.

References

  • Bailly, C. (2020). The carbazole alkaloids: a versatile scaffold for the development of innovative anticancer drugs. Expert Opinion on Drug Discovery, 15(7), 845-861.
  • Chen, Y., et al. (2015). Synthesis and biological evaluation of novel carbazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 92, 53-63.
  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(3), 1-5. Available from: [Link]

  • Mondal, S., & Laskar, R. A. (2018). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. RSC Advances, 8(61), 35066-35096. Available from: [Link]

  • Reed, J. C. (2008). Bcl-2-family proteins and hematologic malignancies. Blood, 111(7), 3322-3330.
  • Wang, Y., et al. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 10, 963539. Available from: [Link]

  • Molatlhegi, R. P., et al. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS ONE, 10(7), e0129874. Available from: [Link]

  • Al-Omary, F. A. M., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports, 13(1), 9789. Available from: [Link]

  • Kumar, N., et al. (2024). Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. Asian Journal of Pharmaceutical Research, 14(4). Available from: [Link]

  • Sancineto, L., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4038. Available from: [Link]

Sources

Application

Synthesis of Mukonine: A Strategic Approach from Methyl 9H-Carbazole-1-Carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Mukonine, a naturally occurring carbazole alkaloid, has garnered significant interest within the scientific community due to its potential pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mukonine, a naturally occurring carbazole alkaloid, has garnered significant interest within the scientific community due to its potential pharmacological activities. While several total syntheses of mukonine have been reported, this application note outlines a strategic, albeit challenging, synthetic pathway commencing from the readily available intermediate, methyl 9H-carbazole-1-carboxylate. This guide is designed to provide a comprehensive theoretical framework and practical protocols for the multi-step transformation required to achieve the target molecule. The proposed synthesis navigates the complexities of regioselective functionalization of the carbazole core, including the introduction of a methoxy group at the C1 position and the installation of a methyl ester at the C3 position, culminating in the total synthesis of mukonine.

Introduction

Carbazole alkaloids, a diverse family of nitrogen-containing heterocyclic compounds, are predominantly isolated from plants of the Rutaceae family.[1] These compounds exhibit a wide spectrum of biological activities, making them attractive targets for synthetic chemists. Mukonine (methyl 1-methoxy-9H-carbazole-3-carboxylate) is a notable member of this family, and its synthesis has been approached through various strategies, often involving the construction of the carbazole skeleton with the desired substitution pattern.[1][2]

This document presents a conceptual synthetic route to mukonine, starting from methyl 9H-carbazole-1-carboxylate. This starting material presents a unique challenge as it requires the introduction of a methoxy group at the C1 position and a functional group transposition of the ester from the C1 to the C3 position. The proposed pathway is grounded in established methodologies for carbazole functionalization, offering a roadmap for researchers to explore this novel synthetic approach.

Proposed Synthetic Strategy

The overall synthetic plan is depicted below. The strategy involves protection of the carbazole nitrogen, regioselective functionalization at the C3 and C1 positions, manipulation of these functional groups, and finally, deprotection to yield mukonine.

Mukonine Synthesis start Methyl 9H-carbazole-1-carboxylate step1 N-Protection start->step1 Boc₂O, DMAP step2 C3 Nitration step1->step2 HNO₃, Ac₂O step3 C1 Bromination step2->step3 NBS, DMF step4 C1 Methoxylation step3->step4 NaOMe, CuI step5 Nitro Group Reduction step4->step5 SnCl₂, HCl step6 Sandmeyer Reaction (C3-CN) step5->step6 1. NaNO₂, HCl 2. CuCN step7 Nitrile Hydrolysis & Esterification step6->step7 1. H₂SO₄, H₂O 2. MeOH, H⁺ step8 C1 Decarboxylation step7->step8 NaOH, heat step9 N-Deprotection step8->step9 TFA end_product Mukonine step9->end_product

Figure 1: Proposed synthetic workflow for the conversion of Methyl 9H-carbazole-1-carboxylate to Mukonine.

Experimental Protocols

Step 1: N-Protection of Methyl 9H-carbazole-1-carboxylate

Rationale: The protection of the carbazole nitrogen is crucial to prevent unwanted side reactions during subsequent electrophilic substitution and organometallic reactions. The tert-butyloxycarbonyl (Boc) group is selected for its stability under various reaction conditions and its ease of removal under acidic conditions.

Protocol:

  • To a solution of methyl 9H-carbazole-1-carboxylate (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the N-Boc protected carbazole.

Reagent Molar Ratio Purpose
Methyl 9H-carbazole-1-carboxylate1.0Starting Material
Di-tert-butyl dicarbonate (Boc₂O)1.2Protecting Agent
4-Dimethylaminopyridine (DMAP)0.1Catalyst
Dichloromethane (DCM)-Solvent

Table 1: Reagents for N-Protection.

Step 2: Regioselective C3-Nitration

Rationale: The C3 and C6 positions of the carbazole ring are the most susceptible to electrophilic aromatic substitution.[2] Nitration at the C3 position introduces a versatile functional group that can be later converted into the desired methyl ester.

Protocol:

  • Dissolve the N-Boc protected methyl 9H-carbazole-1-carboxylate (1.0 eq) in acetic anhydride at 0 °C.

  • Slowly add a solution of nitric acid (1.1 eq) in acetic anhydride while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the 3-nitro derivative.

Step 3: Regioselective C1-Bromination

Rationale: The introduction of a halogen at the C1 position is a key step towards the introduction of the methoxy group. While direct C-H activation can be challenging, a directed ortho-metalation approach after protection of the nitrogen can facilitate functionalization at the C1 position.[3][4][5] Alternatively, electrophilic bromination can be employed, although regioselectivity might be a challenge. For this protocol, we will consider electrophilic bromination with N-bromosuccinimide (NBS).

Protocol:

  • Dissolve the 3-nitro-N-Boc-carbazole intermediate (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS, 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer and concentrate to obtain the crude 1-bromo-3-nitro-N-Boc-carbazole derivative, which can be purified by column chromatography.

Step 4: C1-Methoxylation

Rationale: A copper-catalyzed nucleophilic substitution of the bromide with sodium methoxide is a well-established method for the introduction of a methoxy group onto an aromatic ring.

Protocol:

  • To a solution of the 1-bromo-3-nitro-N-Boc-carbazole (1.0 eq) in dry methanol, add sodium methoxide (2.0 eq) and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

  • Reflux the reaction mixture for 12-24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and quench with a saturated solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify by column chromatography to obtain the 1-methoxy-3-nitro-N-Boc-carbazole.

Step 5: Reduction of the Nitro Group

Rationale: The nitro group at the C3 position needs to be reduced to an amino group to facilitate the subsequent Sandmeyer reaction. Tin(II) chloride in hydrochloric acid is a classic and effective reagent for this transformation.

Protocol:

  • Suspend the 1-methoxy-3-nitro-N-Boc-carbazole (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the 3-amino-1-methoxy-N-Boc-carbazole, which can be used in the next step without further purification.

Step 6: Sandmeyer Reaction for C3-Cyanation

Rationale: The Sandmeyer reaction provides a reliable method to convert the amino group into a nitrile, which is a precursor to the carboxylic acid.[6][7][8][9]

Protocol:

  • Dissolve the 3-amino-1-methoxy-N-Boc-carbazole (1.0 eq) in a mixture of water and hydrochloric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with an organic solvent like toluene.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography to obtain the 3-cyano-1-methoxy-N-Boc-carbazole.

Step 7: Nitrile Hydrolysis and Esterification

Rationale: The nitrile group is hydrolyzed to a carboxylic acid, which is then esterified to the methyl ester present in mukonine.

Protocol:

  • Reflux the 3-cyano-1-methoxy-N-Boc-carbazole (1.0 eq) in a mixture of concentrated sulfuric acid and water for 6-8 hours to hydrolyze the nitrile to a carboxylic acid.

  • Cool the reaction mixture and neutralize with a base.

  • Extract the carboxylic acid with an appropriate solvent.

  • To the crude carboxylic acid dissolved in methanol, add a catalytic amount of sulfuric acid and reflux for 8-12 hours.

  • Cool, neutralize, and extract the methyl ester.

  • Purify by column chromatography.

Step 8: C1-Decarboxylation

Rationale: The original ester group at the C1 position must be removed. This can be achieved by hydrolysis of the ester to the carboxylic acid followed by decarboxylation.[10][11][12]

Protocol:

  • Hydrolyze the methyl ester at the C1 position of the intermediate from Step 7 using aqueous sodium hydroxide at reflux.

  • Acidify the reaction mixture to obtain the 1-carboxy-3-methoxycarbonyl-N-Boc-carbazole.

  • Heat the resulting dicarboxylic acid derivative in a high-boiling solvent such as quinoline with a copper catalyst to effect decarboxylation at the C1 position.

  • Purify the product to obtain the N-Boc protected mukonine.

Step 9: N-Deprotection

Rationale: The final step is the removal of the Boc protecting group to yield mukonine.

Protocol:

  • Dissolve the N-Boc protected mukonine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Purify the final product by column chromatography or recrystallization to obtain pure mukonine.

Conclusion

The proposed synthetic route from methyl 9H-carbazole-1-carboxylate to mukonine is a challenging but feasible endeavor that relies on a sequence of well-established organic transformations. The key challenges lie in achieving high regioselectivity in the functionalization of the carbazole core and in the successful execution of the multi-step sequence with acceptable overall yield. This application note provides a detailed theoretical and practical guide for researchers aiming to explore this novel synthetic pathway. Successful execution of this synthesis would not only provide access to mukonine but also contribute valuable insights into the regioselective functionalization of complex carbazole scaffolds.

References

  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
  • Gaikwad, M. V., Kamble, R. D., Hese, S. V., & Kadam, S. N. (2021). A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. Chemical Methodologies, 5(4), 341-346.
  • Hibino, S., & Choshi, T. (2001). Simple Indole Alkaloids and Those with a Nonrearranged Monoterpenoid Unit.
  • Knölker, H. J., & Reddy, K. R. (2002). Isolation and synthesis of biologically active carbazole alkaloids. Chemical Reviews, 102(11), 4303-4427.
  • Moody, C. J., & Pitcher, T. (1989). Synthesis of 1-oxygenated carbazoles: total synthesis of the carbazole alkaloids murrayafoline-A, koenoline, and mukonine. Journal of the Chemical Society, Perkin Transactions 1, (8), 1437-1443.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. New synthetic methodology for the preparation of substituted toluenes and other benzylic systems. Chemical Reviews, 90(6), 879-933.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Wang, Z. J. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.
  • Chakraborty, D. P., Bhattacharyya, P., & Biswas, A. (1978). Structure and synthesis of mukonine, a new carbazole alkaloid from Murraya koenigii. Phytochemistry, 17(4), 834-835.
  • Kanchani, J., & Subha, M. C. S. (2021).
  • Joule, J. A. (2000). Heterocyclic Chemistry. Blackwell Science.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Hartwig, J. F. (2010).
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Tietze, L. F., & Brasche, G. (2006). Domino Reactions in Organic Synthesis. Wiley-VCH.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

Sources

Method

Application Note: Accelerated Synthesis of Carbazole-1-Carboxylate Derivatives via Microwave Irradiation

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Carbazole-1-Carboxylates and the Drive for Greener Synthesis Carbazole and its derivatives are a cornerstone of medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Carbazole-1-Carboxylates and the Drive for Greener Synthesis

Carbazole and its derivatives are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The unique electronic and structural characteristics of the carbazole nucleus make it a privileged scaffold in drug discovery.[1] Specifically, carbazole-1-carboxylate derivatives are of significant interest due to their potential as key intermediates in the synthesis of complex therapeutic agents. The introduction of a carboxylate group at the C1 position provides a versatile handle for further molecular elaboration, enabling the exploration of structure-activity relationships and the development of novel drug candidates.[4]

Traditional methods for the synthesis of carbazoles can be arduous, often requiring harsh reaction conditions, long reaction times, and the use of hazardous reagents.[5] In line with the principles of green chemistry, there is a growing demand for more efficient, sustainable, and rapid synthetic methodologies.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to meet these demands. By utilizing microwave irradiation to directly and efficiently heat reaction mixtures, MAOS can dramatically reduce reaction times, improve yields, and often leads to cleaner reaction profiles with fewer byproducts.[6][7] This application note provides detailed protocols for the microwave-assisted synthesis of carbazole-1-carboxylate derivatives, offering a greener and more efficient alternative to conventional heating methods.

Underlying Principles: The Rationale for Microwave-Assisted Synthesis

Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating. Polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. This direct and instantaneous heating is fundamentally different from conventional heating, where heat is transferred indirectly through convection and conduction. The key advantages of this "inside-out" heating include:

  • Rapid Heating: Reaching the target temperature in seconds to minutes, as opposed to the much longer times required for conventional heating.

  • Uniform Heating: Minimizing temperature gradients within the reaction vessel, leading to more consistent and reproducible results.

  • Superheating Effects: The ability to heat solvents above their atmospheric boiling points in sealed vessels, allowing for significantly accelerated reaction rates.

These factors make MAOS particularly well-suited for the synthesis of heterocyclic compounds like carbazoles, where cyclization and functionalization reactions often benefit from elevated temperatures and precise temperature control.

Synthetic Strategy 1: Microwave-Assisted Cadogan Reductive Cyclization

This strategy adapts a known conventional route, which involves a Suzuki coupling followed by a Cadogan reductive cyclization, to a more efficient microwave-assisted protocol. The Cadogan reaction, the reductive cyclization of a 2-nitrobiphenyl derivative, is a key step that can be significantly accelerated with microwave irradiation.[8]

Logical Workflow for Synthetic Strategy 1

cluster_suzuki Step 1: Microwave-Assisted Suzuki Coupling cluster_cadogan Step 2: Microwave-Assisted Cadogan Cyclization A 2-Bromo-6-nitrotoluene C 2-Aryl-6-nitrotoluene (Precursor) A->C Pd catalyst, base, microwave B Arylboronic acid B->C D 2-Aryl-6-nitrotoluene E Carbazole-1-carboxylate derivative D->E Reducing agent (e.g., PPh3), microwave

Caption: Workflow for the microwave-assisted synthesis of carbazole-1-carboxylate derivatives via a Suzuki coupling and Cadogan cyclization.

Detailed Experimental Protocol: Synthetic Strategy 1

Step 1: Microwave-Assisted Suzuki Coupling for the Synthesis of 2-Aryl-6-nitrotoluene Precursor

  • Rationale: The Suzuki coupling is a robust method for forming carbon-carbon bonds. Microwave irradiation can significantly shorten the reaction times typically required for these palladium-catalyzed cross-coupling reactions.

  • Procedure:

    • In a 10 mL microwave reaction vial, combine 2-bromo-6-nitrotoluene (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).

    • Add 5 mL of a 4:1 mixture of dimethylformamide (DMF) and water.

    • Seal the vial with a septum cap.

    • Place the vial in the microwave reactor and irradiate at 120°C for 10-15 minutes with stirring.

    • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 2-aryl-6-nitrotoluene precursor.

Step 2: Microwave-Assisted Cadogan Reductive Cyclization

  • Rationale: The Cadogan reaction involves the reductive cyclization of a nitro group onto an adjacent aromatic ring. This reaction often requires high temperatures and long reaction times conventionally. Microwave heating provides the necessary energy for this transformation in a fraction of the time.[8]

  • Procedure:

    • In a 10 mL microwave reaction vial, dissolve the 2-aryl-6-nitrotoluene precursor (1.0 mmol) in 5 mL of 1,2-dichlorobenzene.

    • Add triphenylphosphine (1.5 mmol).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at 200°C for 5-10 minutes with stirring.

    • Cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired carbazole-1-carboxylate derivative.

Synthetic Strategy 2: Microwave-Assisted Vilsmeier-Haack Formylation and Subsequent Oxidation

This alternative route involves the introduction of a formyl group at the C1 position of a protected carbazole, followed by oxidation to the carboxylic acid. Both steps can be efficiently performed under microwave irradiation.

Logical Workflow for Synthetic Strategy 2

cluster_protection Step 1: N-Protection cluster_formylation Step 2: Microwave-Assisted Vilsmeier-Haack Formylation cluster_oxidation Step 3: Microwave-Assisted Oxidation cluster_deprotection Step 4: Deprotection F Carbazole G N-Protected Carbazole (e.g., N-Boc-carbazole) F->G Protecting group reagent, base H N-Protected Carbazole I 1-Formyl-N-protected-carbazole H->I Vilsmeier reagent, microwave J 1-Formyl-N-protected-carbazole K N-Protected-carbazole-1-carboxylic acid J->K Oxidizing agent, microwave L N-Protected-carbazole-1-carboxylic acid M Carbazole-1-carboxylic acid L->M Deprotection conditions

Caption: Workflow for the microwave-assisted synthesis of carbazole-1-carboxylic acid via Vilsmeier-Haack formylation and oxidation.

Detailed Experimental Protocol: Synthetic Strategy 2

Step 1: N-Protection of Carbazole (Conventional Method)

  • Rationale: Protecting the nitrogen atom of carbazole prevents side reactions during the electrophilic formylation step and can influence the regioselectivity. The tert-butoxycarbonyl (Boc) group is a common choice.

  • Procedure:

    • To a solution of carbazole (1.0 mmol) in dichloromethane (10 mL), add di-tert-butyl dicarbonate (1.2 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.1 mmol).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-carbazole, which can often be used in the next step without further purification.

Step 2: Microwave-Assisted Vilsmeier-Haack Formylation

  • Rationale: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. Microwave irradiation can significantly reduce the reaction time and improve the yield of this transformation.[9][10]

  • Procedure:

    • In a 10 mL microwave reaction vial, cool a solution of N,N-dimethylformamide (DMF) (3.0 mmol) in 1,2-dichloroethane (3 mL) to 0°C.

    • Slowly add phosphoryl chloride (POCl₃) (1.5 mmol) and stir for 10 minutes at 0°C to form the Vilsmeier reagent.

    • Add a solution of N-Boc-carbazole (1.0 mmol) in 1,2-dichloroethane (2 mL) to the Vilsmeier reagent.

    • Seal the vial and irradiate in the microwave reactor at 80°C for 5-10 minutes.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 15 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the product by column chromatography to isolate the 1-formyl-N-Boc-carbazole.

Step 3: Microwave-Assisted Oxidation of the Aldehyde

  • Rationale: The oxidation of aldehydes to carboxylic acids is a fundamental transformation. Microwave-assisted oxidation offers a rapid and efficient method, often with milder reagents and shorter reaction times compared to conventional methods.[11][12][13][14]

  • Procedure:

    • In a 10 mL microwave reaction vial, dissolve the 1-formyl-N-Boc-carbazole (1.0 mmol) in a mixture of tert-butanol and water (1:1, 4 mL).

    • Add sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (0.5 mmol).

    • Seal the vial and irradiate in the microwave reactor at 100°C for 5-10 minutes.

    • Cool the reaction mixture and quench with a solution of sodium sulfite.

    • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc-carbazole-1-carboxylic acid.

Step 4: Deprotection (Conventional Method)

  • Rationale: Removal of the Boc protecting group is typically achieved under acidic conditions to yield the final carbazole-1-carboxylic acid.

  • Procedure:

    • Dissolve the N-Boc-carbazole-1-carboxylic acid (1.0 mmol) in dichloromethane (5 mL).

    • Add trifluoroacetic acid (TFA) (2 mL) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product.

    • Filter and dry the solid to obtain the final carbazole-1-carboxylic acid.

Data Presentation: Comparative Analysis

The following table summarizes the key advantages of the proposed microwave-assisted protocols over traditional conventional heating methods for the synthesis of carbazole-1-carboxylate derivatives.

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction Time Hours to daysMinutes[6][7][8]
Yield Moderate to goodOften higher[6][7][8]
Energy Consumption HighLow[6]
Byproduct Formation Can be significantOften reduced[6]
Reaction Conditions Often harshMilder[6]

Applications in Drug Discovery and Materials Science

Carbazole-1-carboxylate derivatives are valuable building blocks for the synthesis of a variety of biologically active molecules and functional materials.

  • Anticancer Agents: The carbazole scaffold is present in numerous anticancer agents. The carboxylate group at the C1 position can be readily converted to amides, esters, and other functional groups to generate libraries of compounds for screening against various cancer cell lines.[1][3]

  • Antimicrobial Agents: Derivatives of carbazole have shown promising activity against a range of bacteria and fungi. The carboxylate functionality can be used to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.[2]

  • Organic Electronics: The electron-rich nature of the carbazole ring makes it a suitable component for organic light-emitting diodes (OLEDs) and other electronic devices. The carboxylate group can be used to tune the electronic properties of these materials.

Conclusion

The microwave-assisted synthesis of carbazole-1-carboxylate derivatives offers a compelling alternative to traditional synthetic methods. The protocols outlined in this application note demonstrate the potential for significant reductions in reaction time, increased yields, and a greener chemical process. By leveraging the principles of microwave chemistry, researchers can accelerate the discovery and development of novel carbazole-based compounds for a wide range of applications in medicine and materials science.

References

  • Reddy, D. S., Reddy, P. P., & Reddy, P. S. N. (1999). Microwave Assisted Oxidation of Aromatic Aldehydes.
  • Navarro, M. A., et al. (2017). Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst. Letters in Organic Chemistry, 14(8), 555-560.
  • Navarro, M. A., et al. (2017). Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst.
  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PeerJ, 11, e15349.
  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. MOST Wiedzy.
  • Reddy, D. S., Reddy, P. P., & Reddy, P. S. N. (1999).
  • Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
  • Optimization of microwave-assisted Vilsmayer's formylation.
  • Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine.
  • Carbazole scaffolds in cancer therapy: a review
  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.
  • Carbazole derivatives (22–31) as anticancer agents.
  • Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a C
  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Semantic Scholar.
  • Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. PubMed.
  • Vilsmeier-Haack Formylation of N-Boc-Carbazole: A Detailed Guide for Researchers. Benchchem.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central (PMC).
  • Methyl carbazole-3-carboxyl
  • CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. IJRPC.
  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes.
  • Carbazole Derivatives as ST
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PubMed Central (PMC).
  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Rel

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Cad-ogan Cyclization for Methyl 9H-carbazole-1-carboxylate Synthesis

Welcome to the technical support center for the Cadogan cyclization, with a specific focus on optimizing the synthesis of methyl 9H-carbazole-1-carboxylate. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Cadogan cyclization, with a specific focus on optimizing the synthesis of methyl 9H-carbazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice to overcome common challenges encountered during this synthetic transformation.

The Cadogan cyclization is a powerful method for the synthesis of carbazoles from 2-nitrobiphenyls.[1][2] The reaction typically involves the reductive deoxygenation of the nitro group using a trivalent phosphorus reagent, such as a trialkyl phosphite or triphenylphosphine, which leads to the formation of a nitrene intermediate that subsequently undergoes intramolecular cyclization.[3][4] This guide will provide detailed troubleshooting and optimization strategies to maximize the yield and purity of methyl 9H-carbazole-1-carboxylate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of methyl 9H-carbazole-1-carboxylate via the Cadogan cyclization.

Issue 1: Low or No Yield of Methyl 9H-carbazole-1-carboxylate

A low or negligible yield of the desired carbazole product is a frequent challenge. The following troubleshooting steps can help identify and resolve the underlying cause.

Question: My reaction has stalled, and TLC/LC-MS analysis shows only the starting 2-nitrobiphenyl precursor. What are the likely causes and how can I fix this?

Answer: A stalled reaction where the starting material remains unconsumed points to several potential issues, primarily related to reaction conditions and reagent quality.

Possible Cause 1: Insufficient Reaction Temperature or Time The Cadogan cyclization is often a thermally demanding reaction.[3] Insufficient heat may prevent the reaction from reaching the activation energy required for the deoxygenation of the nitro group.

  • Solution:

    • Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature. Use a calibrated thermometer immersed in the reaction vessel or the heating block.

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS at regular intervals. High-boiling solvents like o-dichlorobenzene or diphenyl ether may be necessary to achieve the required temperatures.[1]

    • Extend Reaction Time: Some Cadogan cyclizations require prolonged heating. Extend the reaction time, monitoring periodically to determine the point of maximum conversion.

Possible Cause 2: Inactive or Degraded Phosphite Reagent Trivalent phosphorus reagents are susceptible to oxidation. If your trialkyl phosphite or triphenylphosphine has been improperly stored or is old, it may have oxidized to the corresponding pentavalent species, rendering it ineffective as a deoxygenating agent.

  • Solution:

    • Use Fresh Reagent: Always use a freshly opened bottle of the phosphite reagent or purify the reagent before use. Triethyl phosphite can be distilled under reduced pressure.

    • Proper Storage: Store phosphite reagents under an inert atmosphere (nitrogen or argon) and in a cool, dark place to minimize oxidation.

Possible Cause 3: Poor Quality Starting Material Impurities in the methyl 2'-methyl-2-nitrobiphenyl-x-carboxylate starting material can inhibit the reaction.

  • Solution:

    • Purify the Starting Material: Recrystallize or use column chromatography to purify the 2-nitrobiphenyl precursor.

    • Confirm Purity: Verify the purity of the starting material using techniques like NMR, melting point analysis, or elemental analysis.

Issue 2: Formation of Multiple Byproducts and a "Messy" Reaction Mixture

The appearance of multiple spots on a TLC plate and a complex mixture of products often indicates side reactions are competing with the desired cyclization.

Question: My reaction produces a complex mixture with a low yield of the desired carbazole. What are the potential side reactions and how can I suppress them?

Answer: The formation of byproducts in a Cadogan cyclization can be attributed to several factors, including the reaction mechanism itself and the reactivity of the starting materials and intermediates.

Possible Side Reactions:

  • Incomplete Deoxygenation: Partial reduction of the nitro group can lead to the formation of nitroso or azoxy compounds.

  • Intermolecular Reactions: At high concentrations, the reactive nitrene intermediate can undergo intermolecular reactions, leading to the formation of azo compounds or polymers.

  • Rearrangements: In some cases, the nitrene intermediate can undergo rearrangements to form other heterocyclic systems.[4]

Solutions to Minimize Byproduct Formation:

  • Optimize Reagent Stoichiometry:

    • Excess Phosphite: Using a slight to moderate excess of the phosphite reagent (typically 1.5 to 3 equivalents) can help ensure complete deoxygenation of the nitro group.[1]

    • Gradual Addition: For highly reactive substrates, the slow addition of the phosphite reagent to the heated solution of the 2-nitrobiphenyl can help maintain a low concentration of the reactive intermediates and minimize intermolecular side reactions.

  • Solvent Choice:

    • The choice of solvent can influence the reaction pathway. Non-polar, high-boiling solvents are generally preferred. Experiment with solvents like o-xylene, decalin, or diphenyl ether to find the optimal medium for your specific substrate.

  • Use of Catalytic Methods:

    • Recent advancements have led to the development of catalytic Cadogan cyclizations.[5][6] These methods often employ a phosphine catalyst in conjunction with a stoichiometric reductant, which can offer milder reaction conditions and improved selectivity.[5]

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the potential impact of key reaction parameters on the yield of methyl 9H-carbazole-1-carboxylate. This data is illustrative and should be adapted based on experimental observations.

ParameterCondition AYield (%)Condition BYield (%)Rationale
Temperature 120 °C35%160 °C75%Higher temperatures are often required to overcome the activation energy for nitrene formation.[3]
Phosphite Reagent Triphenylphosphine50%Triethyl phosphite80%Trialkyl phosphites are generally more powerful deoxygenating agents than triarylphosphines.
Solvent Toluene (reflux)40%o-Dichlorobenzene (reflux)85%Higher boiling point solvents allow for higher reaction temperatures, which can improve reaction rates and yields.[1]
Reagent Equivalents 1.1 eq. P(OEt)₃60%2.5 eq. P(OEt)₃90%An excess of the phosphite reagent ensures complete reduction of the nitro group.
Experimental Protocols: Optimized Synthesis of Methyl 9H-carbazole-1-carboxylate

This section provides a detailed, step-by-step methodology for the synthesis of the starting material and the subsequent Cadogan cyclization.

Protocol 1: Synthesis of Methyl 2'-Methyl-2-nitrobiphenyl-x-carboxylate (Starting Material)

The 2-nitrobiphenyl precursor can be synthesized via a Suzuki-Miyaura cross-coupling reaction.[7]

Materials:

  • Methyl 2-bromo-x-nitrobenzoate

  • 2-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add methyl 2-bromo-x-nitrobenzoate (1.0 eq.), 2-methylphenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2'-methyl-2-nitrobiphenyl-x-carboxylate.

Protocol 2: Optimized Cadogan Cyclization

Materials:

  • Methyl 2'-methyl-2-nitrobiphenyl-x-carboxylate

  • Triethyl phosphite (P(OEt)₃)

  • o-Dichlorobenzene

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve methyl 2'-methyl-2-nitrobiphenyl-x-carboxylate (1.0 eq.) in o-dichlorobenzene.

  • Add triethyl phosphite (2.5 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 180 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under high vacuum.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 9H-carbazole-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Cadogan cyclization?

A1: The Cadogan cyclization is widely accepted to proceed through a nitrene intermediate.[3] The trivalent phosphorus reagent deoxygenates the nitro group of the 2-nitrobiphenyl in a stepwise manner, first to a nitroso intermediate and then to a nitrene. This highly reactive nitrene intermediate then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring to form the carbazole product.[8] However, some studies suggest that non-nitrene pathways may also be operational under certain conditions.[9]

Q2: Can I use other phosphine reagents besides triethyl phosphite?

A2: Yes, other trivalent phosphorus reagents can be used. Triphenylphosphine is a common alternative, though it is generally a milder reducing agent and may require higher temperatures or longer reaction times.[1] Other trialkyl phosphites, such as trimethyl phosphite or tri-n-butyl phosphite, can also be employed. The choice of reagent may depend on the specific substrate and desired reaction conditions.

Q3: How can I effectively purify the final methyl 9H-carbazole-1-carboxylate product?

A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective in separating the carbazole product from any remaining starting material and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used for further purification if necessary.

Q4: Are there any safety precautions I should be aware of when running a Cadogan cyclization?

A4: Yes, there are several important safety considerations:

  • High Temperatures: The reaction is often run at high temperatures, so appropriate precautions should be taken to avoid burns. Use a well-maintained heating mantle and ensure the glassware is properly secured.

  • Phosphite Reagents: Trialkyl phosphites are flammable and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the phosphite reagent and potential side reactions.

Visualizing the Process: Diagrams

Cadogan Cyclization Mechanism

Cadogan_Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product start Methyl 2'-methyl- 2-nitrobiphenyl-x-carboxylate nitroso Nitroso Intermediate start->nitroso + P(OR)₃ - OP(OR)₃ nitrene Nitrene Intermediate nitroso->nitrene + P(OR)₃ - OP(OR)₃ product Methyl 9H-carbazole- 1-carboxylate nitrene->product Intramolecular Cyclization

Caption: Proposed mechanism of the Cadogan cyclization.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Carbazole check_sm TLC/LC-MS shows only starting material? start->check_sm check_byproducts TLC/LC-MS shows multiple byproducts? check_sm->check_byproducts No increase_temp Increase Temperature & Extend Reaction Time check_sm->increase_temp Yes optimize_stoich Optimize Reagent Stoichiometry check_byproducts->optimize_stoich Yes fresh_reagent Use Fresh/Purified Phosphite Reagent increase_temp->fresh_reagent purify_sm Purify Starting Material fresh_reagent->purify_sm end Improved Yield purify_sm->end change_solvent Change Solvent optimize_stoich->change_solvent catalytic_method Consider Catalytic Method change_solvent->catalytic_method catalytic_method->end

Caption: A workflow for troubleshooting low product yield.

References

  • Kaur, M., & Kumar, R. (2022). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. Asian Journal of Organic Chemistry, 11(6), e202200092. [Link]

  • Noce, V., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 141(14), 5763-5773. [Link]

  • Sanz, R., et al. (2018). Mechanism of the Molybdenum-Mediated Cadogan Reaction. ACS Omega, 3(7), 7432-7439. [Link]

  • Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. [Link]

  • Noce, V., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society, 141(14), 5763-5773. [Link]

  • Hellenica World. (n.d.). Cadogan–Sundberg indole synthesis. [Link]

  • ResearchGate. (n.d.). A general scheme on Cadogan cyclization. [Link]

  • ResearchGate. (n.d.). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Laronze, J. Y., et al. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. The Journal of Organic Chemistry, 69(17), 5705-5711. [Link]

  • Organic Syntheses. (n.d.). 4-methyl-2'-nitrobiphenyl and 2-acetyl-4'-methylbiphenyl. [Link]

  • Radosevich, A. T., et al. (2018). Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations. Journal of the American Chemical Society, 140(9), 3431-3435. [Link]

  • ResearchGate. (n.d.). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). [Link]

  • Kaur, M., & Kumar, R. (2022). C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reaction. Asian Journal of Organic Chemistry, 11(6), e202200092. [Link]

  • ResearchGate. (n.d.). Iminophosphorane in Perylenediimide Chemistry: Staudinger Reaction and a Visible-Light-Driven Competitive Reaction of the Cadogan Cyclization. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of carbazole 3a a. [Link]

  • ResearchGate. (n.d.). Results obtained in the Cadogan reaction (triethyl phosphite at reflux,...). [Link]

  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. [Link]

  • MDPI. (n.d.). 1-(4-Fluorobenzoyl)-9H-carbazole. [Link]

  • Sridharan, V., et al. (2021). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 748–752. [Link]

  • ChemSynthesis. (n.d.). methyl 1-methyl-9H-carbazole-3-carboxylate. [Link]

  • Royal Society of Chemistry. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances, 14(5), 3045-3065. [Link]

  • Cadogan, J. I. G., Mackie, R. K., & Todd, M. J. (1966). Reductive cyclisation of nitro-compounds by triethyl phosphite: new syntheses of phenothiazines and anthranils. Chemical Communications (London), 491a. [Link]

  • Yamai, Y., et al. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 97(1), 493. [Link]

  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐nitro‐3‐phenyl‐9H‐carbazole (46). [Link]

  • NIST. (n.d.). 9H-Carbazole, 9-methyl-. [Link]

  • Harrison, T. S. (2018). Studies on a catalytic cadogan cyclization by PIII/PV=O redox cycling. [Link]

  • Google Patents. (n.d.). CN104478726A - Method of preparing 2-nitrobiphenyl compound.
  • Gloer, J. B., et al. (2012). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 77(23), 10824-10832. [Link]

  • Google Patents. (n.d.). US 7,943,781 B2. [Link]

  • ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. [Link]

  • IDEALS. (n.d.). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 9H-carbazole-1-carboxylate by Column Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide in-depth, practical advice for researchers, scientists, and drug development professionals facing challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide in-depth, practical advice for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of Methyl 9H-carbazole-1-carboxylate. This document moves beyond simple protocols to explain the reasoning behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My product, methyl 9H-carbazole-1-carboxylate, is showing significant peak tailing or streaking during column chromatography on silica gel. What's causing this and how can I fix it?

Answer: Peak tailing or streaking is a frequent challenge when purifying nitrogen-containing heterocyclic compounds like carbazole derivatives on standard silica gel.[1][2]

  • Causality: The root cause is the interaction between the lone pair of electrons on the carbazole's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-ideal interaction causes a portion of the molecules to lag behind the main band, resulting in a "tail." While the carbazole nitrogen is not strongly basic, it is Lewis basic and can form hydrogen bonds, leading to this effect.

  • Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) is a standard choice. Start by adding 0.1-1% TEA to your eluent (e.g., Hexane/Ethyl Acetate). The TEA will preferentially interact with the acidic sites on the silica, effectively masking them from your carbazole derivative and allowing for a more symmetrical, Gaussian peak shape.[1][2]

    • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral alumina can be an excellent alternative for purifying compounds that are sensitive to the acidity of silica gel.[1][2]

    • Deactivated Silica Gel: You can also use "deactivated" silica gel. This is typically prepared by treating standard silica gel with water or a base, which reduces the activity of the silanol groups.[3]

Question 2: I'm getting very poor separation between my product and a closely-related impurity. My TLC shows two distinct spots, but they co-elute from the column.

Answer: This is a classic problem indicating that the selectivity of your chromatographic system is insufficient for the separation.

  • Causality: While your TLC solvent system can separate the spots, the dynamics inside a packed column are different. Column overloading, poor packing, or a solvent system that is too polar can lead to band broadening, causing closely eluting spots to merge.

  • Solutions:

    • Optimize the Solvent System: Your primary strategy should be to refine the mobile phase. If you are using a hexane/ethyl acetate system, try systematically decreasing the percentage of the more polar ethyl acetate. This will increase the retention time of both compounds and may improve the resolution between them.

    • Switch Solvent Systems: If adjusting the ratio is ineffective, change the solvent system to one with different selectivity.[2] For example, substituting ethyl acetate with dichloromethane or using a ternary system like hexane/dichloromethane/ethyl acetate can alter the specific interactions between your compounds and the stationary phase, potentially enhancing separation.

    • Implement Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[1][3] Start with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc) to elute the least polar impurities. Then, gradually and linearly increase the polarity (e.g., to 90:10 Hexane:EtOAc) to elute your product, leaving more polar impurities behind.

    • Reduce Sample Load: You may be overloading the column. The amount of crude material should generally not exceed 1-5% of the mass of the stationary phase (e.g., 1-5 g of sample per 100 g of silica).[2][4] Overloading prevents the formation of distinct bands and leads to significant overlap.[4]

Question 3: My product is not eluting from the column, even after I've passed a large volume of the mobile phase.

Answer: This frustrating situation typically points to one of two issues: incorrect solvent polarity or on-column decomposition.

  • Causality: Your compound may be too polar for the chosen solvent system, causing it to remain strongly adsorbed to the top of the column.[5] Alternatively, some carbazole derivatives can be sensitive to the acidic nature of silica gel and may decompose, becoming irreversibly bound.[3][5]

  • Solutions:

    • Verify Your Solvent System: Double-check that you prepared the mobile phase correctly. A simple mistake, like reversing the solvent ratios, can lead to this issue.[5]

    • Increase Eluent Polarity: If the solvent system is correct, you need to increase its polarity. If you started with 5% ethyl acetate in hexane, try flushing the column with 20%, 50%, and then 100% ethyl acetate. A final flush with a small amount of methanol may be necessary to elute highly polar compounds.

    • Test for Stability: Before running a large-scale column, it's wise to test your compound's stability on silica. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot or a streak originating from the baseline, your compound may be decomposing.[5] In this case, switching to a less acidic stationary phase like neutral alumina is recommended.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase and mobile phase combination to start with for methyl 9H-carbazole-1-carboxylate?

A1: For methyl 9H-carbazole-1-carboxylate, the most common and effective starting point is normal-phase chromatography .

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the conventional choice.

  • Mobile Phase: A non-polar/polar solvent mixture is ideal. Based on literature precedents for this and similar carbazole derivatives, a system of Hexane/Ethyl Acetate is highly recommended.[6][7] Start your TLC analysis with a range of ratios, such as 95:5, 90:10, and 80:20 (Hexane:Ethyl Acetate), to find a system that gives your product an Rf value between 0.25 and 0.35 for optimal column separation.[5]

Q2: How do I properly pack and load my column to ensure the best separation?

A2: Proper packing and loading are critical for high-resolution separation.

  • Packing (Slurry Method):

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).[4]

    • Prepare a slurry of your silica gel in the initial, least polar eluent you plan to use.[4]

    • Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, compact bed, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.[4]

  • Loading (Wet Loading):

    • Dissolve your crude product in a minimal amount of a relatively polar solvent like dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (1-2 times the mass of your crude product) to this solution and evaporate the solvent completely to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This technique, known as "dry loading," often results in sharper bands and better separation than directly pipetting a liquid sample onto the column.

Q3: How can I effectively monitor the fractions collected from the column?

A3: Thin Layer Chromatography (TLC) is the standard method for monitoring fractions.

  • Systematic Collection: Collect fractions in an organized manner (e.g., in test tubes arranged in a rack).

  • Spotting: Use a capillary tube to spot every second or third fraction onto a single TLC plate. It's helpful to also spot your crude material and a pure reference sample (if available) on the same plate for comparison.

  • Visualization: Develop the TLC plate in your chosen eluent system. Visualize the spots under a UV lamp (carbazoles are typically UV-active).

  • Pooling: Combine the fractions that contain only the pure product.[4] Analyze the combined fractions with one final TLC to confirm purity before removing the solvent.

Summary of Recommended Chromatography Conditions

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice. Consider neutral alumina if compound degradation or severe peak tailing occurs.[2]
Mobile Phase Hexane / Ethyl AcetateExcellent starting system. Literature suggests ratios from 98:2 to 95:5 are effective for this compound.[6][8]
Elution Mode Isocratic or GradientStart with isocratic if TLC shows good separation. Use a shallow gradient (e.g., 2% to 10% Ethyl Acetate) for complex mixtures.[3]
Sample Loading 1-5% of silica massPrevents column overloading, which is a common cause of poor separation.[2][4]
Fraction Monitoring Thin Layer Chromatography (TLC)Allows for precise identification of fractions containing the pure product.

Experimental Workflow & Troubleshooting Logic

Below is a visual guide to the experimental process and a logical flowchart for troubleshooting common issues encountered during column chromatography.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Elution & Collection cluster_analysis Phase 3: Analysis & Isolation cluster_troubleshoot Troubleshooting: Poor Separation TLC 1. Develop TLC Method (Target Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent Pool->Evap Result Pure Product Evap->Result Problem Poor Separation (Co-elution) CheckTLC Is TLC spot separation > 0.2 Rf? Problem->CheckTLC CheckLoad Is sample load < 5% of silica mass? CheckTLC->CheckLoad Yes AdjustSolvent Decrease polarity of mobile phase CheckTLC->AdjustSolvent No CheckLoad->Result No (Reduce Load) TryGradient Switch to shallow gradient elution CheckLoad->TryGradient Yes AdjustSolvent->TLC Re-optimize ChangeSolvent Try new solvent system (e.g., DCM/Hexane) TryGradient->ChangeSolvent ChangeSolvent->TLC Re-optimize

Caption: Workflow for purification and troubleshooting poor separation.

Detailed Protocol: Column Chromatography of Methyl 9H-carbazole-1-carboxylate

This protocol assumes a starting crude mass of approximately 500 mg.

  • TLC Optimization:

    • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15).

    • Spot your crude material on TLC plates and develop them.

    • The ideal system will give your product an Rf value of approximately 0.25-0.35 and show clear separation from major impurities. For this compound, a system of 95:5 Hexane:EtOAc is a good starting point.[3][8]

  • Column Preparation:

    • Select a glass column with a diameter of approximately 2-3 cm.

    • Weigh out ~25-30 g of silica gel (a 50:1 to 60:1 ratio of silica to crude material).

    • Prepare a slurry of the silica gel in the 95:5 Hexane:EtOAc mobile phase.

    • Following the slurry packing method described in the FAQ, pack the column. Ensure the final silica bed is level and compact.

  • Sample Loading:

    • Dissolve the 500 mg of crude product in a minimal volume of dichloromethane (~2-3 mL).

    • Add ~1 g of silica gel to this solution.

    • Gently warm and swirl the flask under reduced pressure (on a rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the sand at the top of your packed column.

  • Elution and Fraction Collection:

    • Gently add the mobile phase (95:5 Hexane:EtOAc) to the column, being careful not to disturb the top layer.

    • Use a constant, slow flow rate to begin eluting the compounds. A flow rate where drops form every 1-2 seconds is typical.

    • Begin collecting fractions (e.g., 10-15 mL per fraction) as soon as the solvent starts to exit the column.

  • Monitoring and Isolation:

    • Use TLC to analyze the collected fractions as described in the FAQ.

    • Once you have identified all fractions containing the pure product, combine them in a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified methyl 9H-carbazole-1-carboxylate. A literature report describes the product as a white solid.[6]

References

  • Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives. Benchchem.
  • Technical Support Center: Purification of Aminopropyl Carbazole Derivatives. Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Technical Support Center: Minimizing Impurities in Commercial Carbazole Sources. Benchchem.
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica.
  • Electronic supplementary information. Royal Society of Chemistry.
  • Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. PMC.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 9H-Carbazole-1-Carboxylate

This guide provides in-depth technical support for the purification of methyl 9H-carbazole-1-carboxylate via recrystallization. It is designed for chemistry professionals engaged in research and development who require h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of methyl 9H-carbazole-1-carboxylate via recrystallization. It is designed for chemistry professionals engaged in research and development who require high-purity material for their work. The following sections address common challenges and provide systematic protocols to ensure successful purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the purification of methyl 9H-carbazole-1-carboxylate and related derivatives.

Q1: What is the ideal solvent for recrystallizing methyl 9H-carbazole-1-carboxylate?

There is no single "perfect" solvent, as the ideal choice depends on the specific impurity profile of your crude material. However, the guiding principle is to find a solvent (or solvent system) in which methyl 9H-carbazole-1-carboxylate is highly soluble at elevated temperatures and sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1]

Expert Analysis & Recommendations:

  • Polarity Consideration: The structure of methyl 9H-carbazole-1-carboxylate, with its aromatic carbazole core and methyl ester group, suggests it is a compound of moderate polarity. Synthetic procedures often use purification via column chromatography with eluents like ethyl acetate in hexane, which confirms this polarity.[2]

  • Single Solvent Candidates: Based on general solubility principles for carbazole derivatives, moderately polar and aromatic solvents are excellent starting points.[3]

    • Ethanol: Often a good choice for carbazole derivatives, as it can effectively dissolve the compound when hot and leads to good crystal formation upon cooling.[4][5]

    • Toluene or Xylene: These aromatic solvents are effective at dissolving carbazole structures, especially at high temperatures.[6][7][8] Their lower polarity compared to alcohols can be advantageous for excluding more polar impurities.

    • Ethyl Acetate: While it may be a good solvent, its lower boiling point might not provide a wide enough temperature gradient for efficient recrystallization unless used in a mixed-solvent system.

  • Mixed-Solvent System Candidates: A mixed-solvent system is often highly effective.[1] This involves a "good" solvent in which the compound is readily soluble, and a "poor" or "anti-solvent" in which it is insoluble.

    • Toluene/Hexane or Toluene/Heptane: This is a classic choice for moderately polar compounds. Dissolve the crude product in a minimum of hot toluene (the "good" solvent) and then slowly add hexane or heptane (the "poor" solvent) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then allow to cool slowly.

    • Ethyl Acetate/Hexane: Similar to the toluene system, this can be very effective. The ratio used in column chromatography (e.g., 4% ethyl acetate in hexane) suggests the compound has low solubility in hexane-rich mixtures, which is ideal for crystallization.[2]

Q2: I'm unsure which solvent to use. How do I perform a systematic solvent screen?

A small-scale, systematic approach is the most efficient way to identify the optimal solvent without wasting a large amount of your crude product.

Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small amount of your crude material (approx. 10-20 mg) into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, toluene, ethyl acetate, hexane) dropwise, vortexing after each addition. Note if the compound dissolves readily at room temperature.

    • Causality Check: If the compound dissolves easily in a solvent at room temperature, that solvent is unsuitable as a single recrystallization solvent because recovery will be poor.[9] It may, however, be a candidate for a "good" solvent in a mixed pair.

  • Heating: For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a sand bath or water bath while stirring. Continue to add the solvent dropwise until the solid just dissolves.

    • Causality Check: The ideal solvent will dissolve the compound completely near its boiling point but require a minimal volume.[10] If an excessive volume of solvent is needed, it may lead to low recovery.

  • Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals. A solvent that produces no crystals or a fine powder may be less ideal.

Solvent CandidateBoiling Point (°C)Polarity IndexRationale / Suitability for Screening
Ethanol 78.55.2A common and effective solvent for many carbazole derivatives.[5][11]
Toluene 110.62.4Excellent for aromatic compounds; its high boiling point provides a wide solubility gradient.[3]
Ethyl Acetate 77.14.4A moderately polar solvent. May be a good "good" solvent for a mixed system with an anti-solvent.
Hexane/Heptane ~69 / ~98~0.1Non-polar. The compound should be insoluble. Excellent choice as an "anti-solvent".[12]
Acetone 56.55.1A polar aprotic solvent. Can be effective, sometimes in combination with water or an alkane.[12]

Note: Polarity Index is a relative measure. Data sourced from various solvent property charts.[13][14]

Q3: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when high concentrations of impurities are present, causing a melting point depression.

Troubleshooting Steps:

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount (1-5% of the total volume) of the hot solvent to reduce the saturation level slightly.[15]

  • Ensure Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it within a larger beaker of hot water (a makeshift Dewar) can promote gradual cooling, which is critical for orderly crystal formation.[16]

  • Lower the Saturation Temperature: For mixed-solvent systems, you may have added too much anti-solvent. Re-heat the solution, add more of the "good" solvent to create a clear solution, and then allow it to cool to a lower temperature before adding the anti-solvent dropwise.

Q4: No crystals are forming, even after cooling in an ice bath. What are the next steps?

This is a common issue known as supersaturation, where the compound remains dissolved even though its concentration is above its normal saturation point.[9] Crystallization can be induced using several techniques.

Inducement Techniques:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask just below the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[10][15]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution. This provides a perfect template for further crystallization.[10][15]

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, you can gently heat the solution and boil off a small portion of the solvent to increase the solute concentration. Be careful not to evaporate too much. Then, repeat the cooling process.[10]

  • Extended Cooling: Sometimes, crystallization is simply a slow process. Leave the flask in a refrigerator or freezer for an extended period (several hours to overnight), ensuring it is securely stoppered to prevent moisture condensation.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A low yield (<70%) suggests that a significant amount of the product was lost during the process.

Common Causes & Solutions:

  • Excessive Solvent Use: This is the most common cause. Too much hot solvent was used to dissolve the crude product, leaving a large amount of the compound dissolved in the mother liquor even after cooling.[10][15]

    • Solution: Always use the minimum amount of near-boiling solvent required to just dissolve the solid.[9] You can attempt to recover some product from the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.

    • Solution: Ensure the funnel and receiving flask are pre-heated with hot solvent vapor before filtration. Perform the filtration as quickly as possible.

  • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[9]

    • Solution: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

  • Inappropriate Solvent Choice: The solvent may have a high solubility for your compound even at low temperatures.

    • Solution: Re-evaluate your solvent choice using the screening protocol described in Q2.

Detailed Experimental Protocol: Recrystallization

This protocol provides a generalized workflow. The specific solvent should be determined by the screening process outlined previously.

  • Dissolution:

    • Place the crude methyl 9H-carbazole-1-carboxylate in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask on a hot plate and stirring.

    • Continue adding the hot solvent dropwise until the solid is just completely dissolved. Avoid adding a large excess.[10]

  • Decolorization (Optional):

    • If the hot solution is colored by impurities, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal (1-2% of the solute weight) to the solution.

    • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[10]

  • Hot Filtration (If charcoal or insoluble impurities are present):

    • Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.

    • Keeping the solution near boiling, quickly pour it through the filter paper to remove the charcoal or other solid impurities.

  • Crystallization:

    • Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[16]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize product loss to the mother liquor.[10]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

    • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing soluble impurities.[9]

  • Drying:

    • Transfer the purified crystals to a watch glass and allow them to air dry. For complete solvent removal, dry the crystals in a vacuum oven at a temperature well below the compound's melting point (mp 136.7–138.4 °C).[2]

Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Recrystallization Outcome prob_oil Problem: Oiling Out Compound separates as a liquid start->prob_oil prob_no_xtal Problem: No Crystals Form Solution remains clear after cooling start->prob_no_xtal prob_low_yield prob_low_yield start->prob_low_yield prob_impure Problem: Impure Product Crystals are colored or discolored start->prob_impure sol_oil_1 1. Re-heat to dissolve oil prob_oil->sol_oil_1 sol_no_xtal_1 Is solution supersaturated? prob_no_xtal->sol_no_xtal_1 sol_low_yield_1 Did you use minimum hot solvent? prob_low_yield->sol_low_yield_1 sol_impure_1 Was cooling too rapid? prob_impure->sol_impure_1 sol_oil_2 2. Add more hot solvent (1-5% vol) sol_oil_1->sol_oil_2 sol_oil_3 3. Ensure very slow cooling sol_oil_2->sol_oil_3 sol_no_xtal_2 Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal sol_no_xtal_1->sol_no_xtal_2 Yes sol_no_xtal_3 Concentrate Solution: - Gently boil off some solvent - Re-cool slowly sol_no_xtal_1->sol_no_xtal_3 No (Not saturated) sol_low_yield_2 No: Too much solvent used. Evaporate mother liquor for 2nd crop. sol_low_yield_1->sol_low_yield_2 No sol_low_yield_3 Yes: Check for other losses (e.g., washing with warm solvent). sol_low_yield_1->sol_low_yield_3 Yes sol_impure_2 Yes: Rapid cooling traps impurities. Re-dissolve and cool slowly. sol_impure_1->sol_impure_2 Yes sol_impure_3 No: Consider charcoal treatment or a second recrystallization. sol_impure_1->sol_impure_3 No

Caption: A flowchart for diagnosing and solving common recrystallization issues.

References

  • BenchChem. (n.d.). Purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chromatography.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Impurities in Commercial Carbazole Sources.
  • Ye, C., Qiao, Y., Wang, R., & Li, W. (2020). Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. Chinese Journal of Chemical Engineering.
  • Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.
  • Google Patents. (n.d.). CN103880732A - Refined anthracene and carbazole purification method.
  • BenchChem. (n.d.). Recrystallization methods for obtaining high-purity 1H-Dibenzo(a,i)carbazole.
  • ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes.
  • Dai, W. (n.d.). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press.
  • Solubility of Things. (n.d.). Carbazole.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • International Journal of Research in Engineering and Science. (n.d.). An overview on Common Organic Solvents and their Toxicity.
  • University of Minnesota. (2022). Properties of Common Organic Solvents.

Sources

Optimization

troubleshooting low conversion in carbazole-1-carboxylate synthesis

Topic: Troubleshooting Low Conversion in C1-Functionalization Ticket ID: #C1-CARB-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "C1 Paradox" W...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in C1-Functionalization

Ticket ID: #C1-CARB-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "C1 Paradox"

Welcome to the Advanced Synthesis Support Center. You are likely here because your reaction is stalling, or you are isolating the C3-isomer instead of your target.

The Core Problem: Synthesizing carbazole-1-carboxylates via direct functionalization is fighting thermodynamics. The carbazole nucleus is naturally nucleophilic at C3 (and C6).[1][2] The C1 position is sterically hindered by the N-substituent and electronically deactivated relative to C3.

Low conversion at C1 usually stems from three failure modes:

  • Kinetic Incompetence: The catalyst cannot overcome the activation energy to insert at C1 without a directing group (DG).

  • Catalyst Poisoning: Formation of inactive "Palladium Black" before the difficult C-H insertion occurs.

  • Competitive C3-Functionalization: The catalyst takes the path of least resistance (C3) if the C1-DG interaction is weak.

Module 1: Diagnostic & Troubleshooting (Q&A)

Category A: Reaction Stalled / <10% Conversion

Q1: I am using Pd(OAc)₂ with an oxidant, but I see only starting material. Is my catalyst dead?

  • Diagnosis: Likely yes, but the root cause is often lack of a Directing Group (DG) . Standard Pd-catalysis will not touch C1 without a "molecular anchor."

  • The Fix: You must use a directing group on the Nitrogen.

    • Standard:2-Pyridyl group .[1][3] It coordinates Pd(II) to place it exactly at C1.

    • Advanced:Transient Directing Groups (TDGs) or the Norbornene (NBE) cooperative catalysis method (Catellani-type).

    • Check: If you are using free N-H carbazole, conversion will be near zero for C1-carboxylation.

Q2: I am using CO gas for carbonylation, but the reaction is sluggish.

  • Diagnosis: CO poisoning. While CO is the reagent, it is also a strong

    
    -acid ligand that can saturate the metal center, preventing substrate binding.
    
  • The Fix:

    • CO Pressure: Reduce CO pressure. High pressure (>10 atm) often inhibits the reaction. Try 1 atm (balloon) or 5 atm .

    • CO Source: Switch to a solid CO surrogate like Mo(CO)₆ or phenyl formate to release CO slowly.

Category B: Wrong Regioselectivity (C3 vs. C1)

Q3: I am isolating the C3-ester instead of C1. Why?

  • Diagnosis: Your system is operating under Electrophilic Aromatic Substitution (SEAr) control rather than Directed C-H Activation .

  • The Fix:

    • Solvent Switch: Avoid polar protic solvents that stabilize ionic intermediates (favoring C3). Switch to non-polar solvents like Toluene or Xylene .

    • Temperature: C1-activation often requires higher temperatures (100–120°C) to overcome the steric barrier. Low temps favor the kinetically easier C3 product.

Category C: Catalyst Decomposition

Q4: The reaction mixture turns black immediately. What is happening?

  • Diagnosis: Rapid precipitation of Pd(0). The re-oxidation cycle (Pd⁰

    
     Pd²⁺) is failing.
    
  • The Fix:

    • Oxidant: Ensure your oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, or Benzoquinone) is dry and active.

    • Additives: Add Pivalic Acid (PivOH) (30 mol%). The pivalate anion acts as a "proton shuttle" in the Concerted Metalation-Deprotonation (CMD) step, significantly lowering the energy barrier for C-H cleavage.

Module 2: The "Self-Validating" Protocol

This protocol uses a Removable Directing Group (2-Pyridyl) strategy, which is the most robust method for ensuring C1 selectivity.

Reagents & Setup
  • Substrate: N-(2-pyridyl)carbazole (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 equiv) — Regenerates Pd(II)

  • Carbon Source: CO (1 atm balloon) or Alcohol (for oxidative esterification)

  • Solvent: Toluene/DMF (4:1 ratio)

  • Additive: PivOH (30 mol%)

Step-by-Step Workflow
  • Complexation (The Checkpoint):

    • Mix Substrate + Pd(OAc)₂ in Toluene at RT for 30 mins.

    • Visual Check: Solution should turn orange/brown (formation of Pd-N complex). If it stays pale yellow, your pyridine DG is not binding.

  • Activation:

    • Add Cu(OAc)₂ and PivOH. Purge with CO (if carbonylation) or add alcohol.

    • Heat to 110°C .

  • Monitoring:

    • Check TLC at 2 hours. If "Pd Black" precipitates heavily, add 10 mol% Ag₂CO₃ to rescue the cycle.

  • Workup (Critical):

    • The Pyridyl group must be removed post-reaction (typically using MeOTf followed by alkaline hydrolysis) to yield the final Carbazole-1-carboxylate.

Module 3: Mechanistic Logic (Why this works)

Understanding the mechanism allows you to predict failure points. The reaction relies on a Concerted Metalation-Deprotonation (CMD) pathway.

Graphviz Diagram: The C1-Activation Cycle

CarbazoleActivation cluster_fail Common Failure Mode Start N-(2-Py)-Carbazole + Pd(OAc)2 Coordination Coordination Complex (N-Py binds Pd) Start->Coordination Ligand Exchange CMD CMD Transition State (PivO- assists C1-H cleavage) Coordination->CMD + PivOH Palladacycle Six-Membered Palladacycle (Intermediate) CMD->Palladacycle Rate Determining Step (RDS) Insertion CO/Alcohol Insertion (Carbonylation) Palladacycle->Insertion + CO/ROH C3-Isomer C3-Isomer Palladacycle->C3-Isomer No DG / High Polarity RedElim Reductive Elimination (Product Release) Insertion->RedElim RedElim->Start Product Released Reox Pd(0) to Pd(II) (via Cu/Ag Oxidant) RedElim->Reox Pd(0) Species Reox->Start Active Catalyst Regenerated

Caption: The catalytic cycle for C1-selective functionalization. Note that the "CMD" step is the energy barrier where Pivalic Acid (PivOH) is critical.

Module 4: Comparative Data & Alternative Routes

If the Directing Group (DG) method fails (e.g., you cannot tolerate the DG installation/removal steps), consider the Cycloaddition Route .

Method Comparison Table
FeaturePd-Catalyzed C-H Activation Cycloaddition (Pyrones/Indoles)
Mechanism C-H Bond FunctionalizationDiels-Alder / Benzannulation
Step Count High (Install DG

React

Remove DG)
Low (Convergent Synthesis)
Regioselectivity >95% C1 (with DG)100% (Structural Control)
Substrate Tolerance Sensitive to Halides/OxidantsTolerates most functional groups
Best For... Late-stage modification of existing carbazolesBuilding carbazoles from scratch
Key Reference Maiti et al. (2022) / Beilstein (2025)Beaudry et al. (2021)
Decision Tree: Which path to take?

DecisionTree Start Goal: Carbazole-1-Carboxylate ExistingCore Do you have the Carbazole core? Start->ExistingCore YesCore Yes ExistingCore->YesCore NoCore No (Building from scratch) ExistingCore->NoCore CanProtect Can you install N-Pyridyl DG? YesCore->CanProtect MethodC Use Pyrone-Alkyne Cycloaddition NoCore->MethodC MethodA Use Pd-Catalyzed C-H Activation CanProtect->MethodA Yes MethodB Use Pd/Norbornene (Transient DG) CanProtect->MethodB No (Must use free NH)

Caption: Strategic decision tree for selecting the synthesis route based on starting material availability.

References

  • Maiti, D. et al. (2022).[4] Site-selective Aerobic C–H Mono-Acylation of Carbazoles by a Sustainable Palladium Catalysis. National Institutes of Health (PMC).

  • Kumar, V. et al. (2025).[5] Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry.

  • Beaudry, C. M. et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Oregon State University Research.

  • Tsang, W. C. P., et al. (2005).[6][7] Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society.[7]

  • Li, Y. et al. (2023). Trends in carbazole synthesis – an update (2013–2023). Organic & Biomolecular Chemistry.

Sources

Troubleshooting

separating methyl 9H-carbazole-1-carboxylate from regioselective isomers

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The regioselective synthesis of carbazole derivatives, while powerful, often yields a mixture of isomers s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The regioselective synthesis of carbazole derivatives, while powerful, often yields a mixture of isomers such as methyl 9H-carbazole-1-carboxylate, -2-carboxylate, -3-carboxylate, and -4-carboxylate. Due to their identical molecular weight and functional groups, these isomers possess very similar physicochemical properties, making their separation a significant purification challenge. Even trace isomeric impurities can dramatically alter the optoelectronic or pharmacological properties of the final compound, making efficient separation paramount.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve high-purity separation of your target isomer.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during the purification process.

Q1: My regioisomers are co-eluting or showing very poor separation during flash column chromatography. What steps can I take to improve resolution?

A1: This is the most common issue when separating carbazole regioisomers. Their similar polarities mean they interact with the silica stationary phase in a nearly identical manner. The key is to exploit subtle differences in their dipole moments and steric accessibility to the stationary phase.

  • Causality: Standard solvent systems like hexane/ethyl acetate may not have the required selectivity. The choice of solvent affects not only the polarity (eluting power) but also the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your isomers and the silica surface.

  • Solutions:

    • Switch Solvent System: Move beyond the standard hexane/ethyl acetate. Toluene can offer different selectivity due to π-π stacking interactions with the carbazole ring system. A small amount of dichloromethane can also modulate solvent strength and selectivity. Test various systems on analytical Thin Layer Chromatography (TLC) first.[3]

    • Decrease Polarity & Use a Shallow Gradient: A fast, steep gradient will push all isomers through the column too quickly. Use a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume) or run the column isocratically with a very non-polar mobile phase (e.g., 95:5 Hexane:EtOAc).[4] This maximizes the interaction time with the silica gel, allowing for better resolution.

    • Optimize Column Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, for difficult separations, the sample load should be no more than 1-2% of the silica gel mass (e.g., 400-800 mg of sample on a 40 g silica column). Dry loading your sample onto a small amount of silica is highly recommended over wet loading, as it ensures a narrow starting band.

    • Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. Alternatively, reversed-phase flash chromatography (C18 silica) can separate compounds based on hydrophobicity, which may differ sufficiently between your isomers.

Q2: I can't get baseline separation on my analytical HPLC, so I can't move to a preparative scale. What's wrong?

A2: Achieving baseline separation at the analytical scale is critical before attempting preparative HPLC. If you're struggling here, the issue lies with the fundamental method parameters.

  • Causality: HPLC offers superior resolving power to flash chromatography due to smaller, more uniform stationary phase particles.[5] However, the separation is still governed by the differential partitioning of isomers between the mobile and stationary phases.

  • Solutions:

    • Change the Organic Modifier: If you are using acetonitrile (MeCN), try methanol (MeOH) or vice-versa. These solvents have different polarities and hydrogen bonding capabilities, which can alter selectivity and resolve your peaks.

    • Adjust the Mobile Phase Additive: For reverse-phase HPLC, a small amount of acid like formic acid (FA) or trifluoroacetic acid (TFA) is often used.[6] These additives can protonate the carbazole nitrogen, subtly changing the polarity and interaction with the C18 stationary phase. The choice and concentration of the additive can influence retention times.

    • Screen Different Columns: Not all C18 columns are the same. Differences in end-capping, pore size, and surface chemistry can provide the unique selectivity needed for your separation. If a standard C18 column doesn't work, try a phenyl-hexyl or a polar-embedded column.

    • Optimize Temperature: Running the column at a slightly elevated or sub-ambient temperature can sometimes improve peak shape and resolution.

Q3: I've tried recrystallizing my isomeric mixture from several solvents, but the purity doesn't improve. Why isn't it working?

A3: Recrystallization relies on two factors: a significant difference in the solubility of the isomers in the chosen solvent and the ability of the desired isomer to form a pure crystal lattice.

  • Causality: Regioisomers often have very similar solubilities across a range of solvents. Furthermore, they can sometimes co-crystallize, forming a mixed crystal lattice that traps the impurity, making purification by this method ineffective.

  • Solutions:

    • Use a Binary Solvent System: Instead of a single solvent, try a binary system (one solvent in which the compound is soluble and another in which it is insoluble). Dissolve the mixture in a minimum amount of the "good" solvent at an elevated temperature and slowly add the "bad" solvent (anti-solvent) until turbidity appears. This can exploit finer solubility differences.

    • Slow Evaporation: Dissolve your mixture in a suitable solvent (e.g., dichloromethane or acetone) and allow the solvent to evaporate very slowly over several days.[3] This gentle process can sometimes allow the less soluble or more ordered isomer to crystallize out selectively.

    • Enrich the Mixture First: Recrystallization is most effective when the desired compound is already in high purity (>80-90%). Use flash chromatography to first enrich your target isomer, and then use recrystallization as a final polishing step to remove the last traces of the isomeric impurity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating methyl 9H-carbazole-1-carboxylate from its regioisomers?

A1: The separation hinges on exploiting minor differences in the isomers' physical properties that arise from the different substitution positions on the carbazole ring. The position of the methyl carboxylate group affects the molecule's overall dipole moment and its steric profile. In normal-phase chromatography, the isomer with the most exposed or accessible polar groups (the ester and the N-H proton) will interact more strongly with the polar silica gel and thus have a longer retention time.[7]

Q2: Which analytical technique is best for confirming the identity and purity of my separated isomers?

A2: A combination of techniques is ideal:

  • ¹H NMR Spectroscopy: This is the most powerful tool. The aromatic region (typically 7-9 ppm) will show distinct patterns of chemical shifts and coupling constants for each isomer, allowing for unambiguous identification.

  • 2D NMR (NOESY/ROESY): These experiments can confirm assignments by showing through-space correlations between protons. For example, a NOESY experiment on the 1-carboxylate isomer should show a correlation between the N-H proton and a proton on the adjacent aromatic ring.

  • High-Resolution Mass Spectrometry (HRMS): While all isomers have the same mass, HRMS confirms the elemental composition and rules out other impurities.[8]

  • Melting Point: Pure isomers will have sharp, distinct melting points, whereas mixtures will melt over a broader range.

Q3: Is preparative TLC a viable option for this separation?

A3: Yes, preparative TLC can be a very effective, albeit lower-throughput, method for separating small to medium quantities (typically 10-100 mg) of regioisomers. If you can achieve good separation on an analytical TLC plate, you can scale this up to a preparative plate. The key advantage is that you can visually see the separation and physically scrape off the desired band, minimizing cross-contamination.

Visualized Workflows and Protocols

General Separation Workflow

The following diagram outlines the logical flow from receiving a crude isomeric mixture to obtaining the purified product.

SeparationWorkflow Crude Crude Isomeric Mixture TLC Analytical TLC Screening (Multiple Solvent Systems) Crude->TLC Decision Is Separation > 0.1 Rf? TLC->Decision Flash Method 1: Flash Chromatography Decision->Flash Yes HPLC Method 2: Preparative HPLC Decision->HPLC No, but peaks visible Recryst Method 3: Recrystallization Decision->Recryst Solid Material (Try as polishing step) Purified Purified Isomer Flash->Purified HPLC->Purified Recryst->Purified Analysis Purity & Identity Check (NMR, HRMS, MP) Purified->Analysis

Caption: A decision workflow for selecting a purification method.

Troubleshooting Flash Chromatography

This decision tree helps diagnose and solve poor separation during column chromatography.

TroubleshootingWorkflow Start Poor Separation (Co-elution) CheckLoading Is Sample Load <2% of Silica Mass? Start->CheckLoading ReduceLoad Reduce Sample Load & Use Dry Loading CheckLoading->ReduceLoad No CheckGradient Is Gradient Shallow? (<1% change per CV) CheckLoading->CheckGradient Yes ReduceLoad->Start Re-run FlattenGradient Flatten Gradient or Run Isocratically CheckGradient->FlattenGradient No CheckSolvent Have You Tried Non-Standard Solvents? CheckGradient->CheckSolvent Yes FlattenGradient->Start Re-run ChangeSolvent Screen Solvents: Toluene/EtOAc DCM/Hexane CheckSolvent->ChangeSolvent No ConsiderPrep Consider Preparative HPLC for Highest Resolution CheckSolvent->ConsiderPrep Yes ChangeSolvent->Start Re-run

Caption: A decision tree for troubleshooting poor column chromatography separation.

Experimental Protocols

Protocol 1: Flash Column Chromatography Separation

This protocol is a starting point and should be optimized based on analytical TLC results.

  • TLC Analysis:

    • Prepare several TLC chambers with different solvent systems. A good starting point for screening is:

      • System A: 95:5 Hexane / Ethyl Acetate

      • System B: 95:5 Toluene / Ethyl Acetate

      • System C: 98:2 Dichloromethane / Methanol

    • Spot your crude mixture on TLC plates and develop them. Identify the system that gives the best separation (largest ΔRf) between the spots. The ideal Rf for the target compound is between 0.2 and 0.4.

  • Column Packing:

    • Select a glass or pre-packed column. For 1 gram of crude material, a 40-80 g column is appropriate.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% Hexane).

    • Pour the slurry into the column and use pressure to pack the bed firmly, ensuring no cracks or channels form.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude isomeric mixture (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica bed.

  • Elution:

    • Begin elution with the non-polar mobile phase (e.g., 100% Hexane).

    • Slowly and gradually increase the polarity based on your TLC results. A very shallow gradient is key. For example, start with 100% hexane, then move to 99:1 hexane:ethyl acetate, then 98:2, and so on.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure, desired isomer.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Place the resulting solid under high vacuum to remove any residual solvent.

    • Confirm purity and identity using NMR spectroscopy.

Data Summary: Common Solvent Systems
TechniqueStationary PhaseMobile Phase System (Starting Point)Reference
Flash ChromatographySilica GelPetroleum Ether / Ethyl Acetate (95:5)[4]
Flash ChromatographySilica GelHexane / Ethyl Acetate (30:1 to 10:1)[9][10]
HPLC (Reverse Phase)C18 SilicaAcetonitrile / Water + 0.1% Phosphoric or Formic Acid[6]
TLCSilica GelChloroform / Ethanol (9:1)[11]

References

  • SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at... [Image]. Retrieved from [Link]

  • Chen, J., et al. (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Molecules, 26(18), 5673. Available at: [Link]

  • Huang, Q., & Larock, R. C. (n.d.). S1 SUPPORTING INFORMATION Synthesis of Substituted Naphthalenes and Carbazoles by the Palladium-Catalyzed Annulation of Interna. AWS. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

  • Alaraji, Y. H., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]

  • Reddit. (2023). How to separate these regioisomers? r/OrganicChemistry. Retrieved from [Link]

  • Chakraborty, M. (2022). Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by HPLC Fingerprint Analysis. Semantic Scholar. Available at: [Link]

  • Archana, S., et al. (2021). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 9), 867–871. Available at: [Link]

  • Peng, Y., et al. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 10, 968031. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Retrieved from [Link]

  • Ma, D., et al. (2021). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials, 20(2), 175–180. Available at: [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved from [Link]

  • ResearchGate. (2003). (PDF) Carbazol-9-yl-methanol. Retrieved from [Link]

  • Chowdhury, B. K., et al. (1987). Separation of carbazole alkaloids by two-dimensional thin-layer chromatography. Chromatographia, 23(3), 205-206. Available at: [Link]

Sources

Optimization

Technical Support Center: Methyl 9H-carbazole-1-carboxylate Solubilization Guide

Case ID: CARB-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioassay Formulation Group Subject: Overcoming "Brick Dust" Solubility Issues in Aqueous Bioassays Executive Summary: The "Brick Dust"...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CARB-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioassay Formulation Group Subject: Overcoming "Brick Dust" Solubility Issues in Aqueous Bioassays

Executive Summary: The "Brick Dust" Challenge

Methyl 9H-carbazole-1-carboxylate presents a classic "brick dust" profile: high crystallinity (due to planar


-

stacking) and high lipophilicity (LogP

3.5–4.0). The specific substitution at the 1-position creates an intramolecular hydrogen bond between the carbazole nitrogen (9-H) and the ester carbonyl oxygen. While this stabilizes the molecule, it "hides" the polar donor/acceptor groups from the solvent, significantly reducing aqueous solubility compared to other carbazole isomers.

This guide provides three validated workflows to solubilize this compound without compromising assay biological integrity.

Module 1: The "Solvent Shift" Protocol (Kinetic Solubility)

Use Case: Short-term assays (<4 hours) where DMSO tolerance is established.

The most common error is adding aqueous media to the DMSO stock. This causes immediate, local supersaturation and irreversible precipitation (nucleation). You must reverse the order.

Protocol A: The Vortex Injection Method
  • Prepare 1000x Stock: Dissolve compound in anhydrous DMSO to 10 mM. Sonicate at 40°C for 5 mins to ensure the crystal lattice is broken.

  • Prepare the Receiver: Aliquot the required volume of cell culture media (pre-warmed to 37°C) into a tube. Vortex the media to create a vortex cone.

  • The Injection: While vortexing, inject the DMSO stock directly into the center of the vortex cone.

    • Target: Final DMSO concentration

      
       0.5%.[1][2]
      
  • Immediate Observation: Check for turbidity via Dynamic Light Scattering (DLS) or visual inspection against a dark background.

Troubleshooting Table: Precipitation Diagnosis

ObservationDiagnosisRemediation
Instant White Cloud Local supersaturation (Nucleation).Switch to "Intermediate Dilution" (see below).
Crystals after 1 hour Thermodynamic instability (Ostwald ripening).Compound is crystallizing out of solution.[3] Switch to Cyclodextrin (Module 2).
Loss of Potency Non-specific binding.Compound is sticking to plastic. Switch to glass-coated plates or add 0.01% Tween-80.

Module 2: Advanced Formulation (Thermodynamic Solubility)

Use Case: Long-term assays (>24 hours), sensitive primary cells, or when DMSO > 0.1% is toxic.

To bypass DMSO toxicity and prevent precipitation, we use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The hydrophobic carbazole core inserts into the CD cavity, while the hydrophilic exterior keeps the complex soluble.
Protocol B: The Molecular Encapsulation Workflow

Materials: HP-


-CD (e.g., Kleptose® or Trappsol®), Methanol (volatile solvent), Water.
  • Solid Phase Mix: Weigh methyl 9H-carbazole-1-carboxylate and HP-

    
    -CD in a 1:10 molar ratio .
    
  • Co-Solvent Dissolution: Dissolve the mixture in a minimum volume of Methanol (the compound dissolves, CD precipitates) and Water (CD dissolves, compound precipitates). Adjust ratio until both are dissolved (usually 50:50 MeOH:Water).

  • Equilibration: Stir for 24 hours at room temperature.

  • Lyophilization (Critical Step): Freeze-dry the solution. The solvent sublimation forces the carbazole into the CD cavity.

  • Reconstitution: The resulting white powder is a soluble inclusion complex . Reconstitute directly in cell culture media (serum-free first, then add serum).

Module 3: Assay Interference & Stability

Use Case: Preventing false positives in HTS or fluorescence assays.

Issue 1: Fluorescence Quenching/Interference

Carbazoles are naturally fluorescent. Methyl 9H-carbazole-1-carboxylate absorbs in the UV range (230-300 nm) and emits fluorescence.

  • Risk: If your bioassay uses a readout in the blue/UV spectrum (e.g., DAPI, Hoechst), the compound will interfere.

  • Solution: Run a "Compound Only" control plate without cells to subtract background fluorescence.

Issue 2: Chemical Stability (The Ester Trap)

The methyl ester at position 1 is sterically hindered, making it more resistant to hydrolysis than typical esters. However, intracellular esterases will cleave it to the free acid (9H-carbazole-1-carboxylic acid).

  • FAQ: Is the ester the active drug?

  • Answer: Likely not. In cell-based assays, the ester acts as a prodrug , permeating the membrane before being hydrolyzed. In cell-free enzyme assays, the ester remains intact. Know which species binds your target.

Decision Logic & Mechanism Visualization

Figure 1: Solubilization Decision Tree

Use this workflow to determine the correct formulation strategy based on your assay constraints.

SolubilityWorkflow Start Start: Methyl 9H-carbazole-1-carboxylate CheckDMSO Can assay tolerate 0.5% DMSO? Start->CheckDMSO SimpleDilution Protocol A: Vortex Injection (Kinetic Solubility) CheckDMSO->SimpleDilution Yes CheckTime Assay Duration > 24h? CheckDMSO->CheckTime No (Toxic) SimpleDilution->CheckTime If ppt forms Complexation Protocol B: HP-β-CD Inclusion (Thermodynamic Solubility) CheckTime->Complexation Yes Surfactant Add 0.05% Tween-80 (Prevents Aggregation) CheckTime->Surfactant No Surfactant->SimpleDilution Retry

Caption: Decision matrix for selecting between solvent-shift (kinetic) and cyclodextrin-based (thermodynamic) solubilization methods.

Figure 2: Mechanism of "The Crash" vs. Stabilization

Understanding the molecular behavior prevents experimental error.

Mechanism Stock DMSO Stock (Solvated Monomers) WaterAdd Addition to Aqueous Media Stock->WaterAdd Nucleation Nucleation (Water strips DMSO) WaterAdd->Nucleation Standard Dilution CD_Cavity Cyclodextrin Cavity (Hydrophobic Shield) WaterAdd->CD_Cavity With HP-β-CD Stacking Pi-Pi Stacking (Crystal Growth) Nucleation->Stacking Rapid Precipitate Precipitate (Inactive 'Brick Dust') Stacking->Precipitate Complex Inclusion Complex (Water Soluble) CD_Cavity->Complex Stable

Caption: Mechanistic pathway showing how aqueous dilution leads to pi-stacking aggregation versus how cyclodextrins intercept the hydrophobic core to maintain solubility.

Frequently Asked Questions (FAQ)

Q: Can I use PEG-400 instead of DMSO? A: Yes. Polyethylene Glycol 400 (PEG-400) is a viable co-solvent. A mixture of 10% PEG-400 / 0.5% Tween-80 / 89.5% Buffer is a standard "cassette" formulation for lipophilic carbazoles in animal PK studies. However, PEG can affect membrane fluidity in cell assays, so run a vehicle control.

Q: My compound is soluble but I see no activity. Why? A: You likely have "Colloidal Aggregation." The compound forms microscopic spheres that sequester the enzyme/target but don't precipitate visibly.

  • Test: Add 0.01% Triton X-100. If activity suddenly returns or changes drastically, you had promiscuous inhibition via aggregation.

Q: How do I store the stock solution? A: Store at -20°C in anhydrous DMSO. Methyl esters are susceptible to hydrolysis if water is present in the DMSO (DMSO is hygroscopic). Use single-use aliquots to avoid freeze-thaw cycles which introduce moisture.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 614493, 9-Methyl-9H-carbazole-3-carboxylic acid (Structural Analog Data). Link

  • Waybright, T. J., et al. (2009). Assay Guidance Manual: Reagent and Assay Stability. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Beilstein Journal of Organic Chemistry. (2016). Effect of cyclodextrin complexation on phenylpropanoids' solubility.[4] (Demonstrates CD mechanism for aromatic lipophiles). Link

Sources

Troubleshooting

Technical Support Center: Purification of Carbazole from Unreacted Indole

Welcome to the technical support center for the purification of carbazole. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of carbazole. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted indole starting material from their carbazole product. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity carbazole.

Understanding the Challenge: Indole vs. Carbazole

The successful separation of carbazole from indole hinges on exploiting the subtle yet significant differences in their physicochemical properties. While both are nitrogen-containing heterocyclic aromatic compounds, their structural and electronic differences give rise to variations in polarity, acidity, and solubility. Carbazole is essentially a dibenzopyrrole, giving it a more extended π-system and consequently, different intermolecular interactions compared to indole.

A key differentiator for certain purification techniques is the basicity of the nitrogen atom. The lone pair of electrons on the nitrogen in indole is more available for protonation than in carbazole, where the electrons are more delocalized across the larger aromatic system. This difference in basicity, reflected in their pKa values, can be effectively exploited in acid-base extraction.

Troubleshooting Guide

This section addresses common issues encountered during the purification of carbazole from indole.

Question: My column chromatography isn't providing good separation between indole and carbazole. The fractions are all mixed.

Answer:

This is a frequent challenge due to the similar polarities of indole and carbazole. Here’s a systematic approach to troubleshoot and optimize your column chromatography:

  • Assess Your Solvent System: The choice of eluent is critical. If you are using a standard hexane/ethyl acetate system, the two compounds may have very close Rf values.

    • Tip: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. Try systems with different selectivities, such as dichloromethane/methanol or toluene/acetone. Aim for a solvent system that gives a ΔRf of at least 0.2 between indole and carbazole.

  • Optimize the Polarity:

    • If both compounds are running too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent.

    • If they are running too low (low Rf), increase the eluent polarity.

  • Consider a Gradient Elution: A shallow gradient of increasing polarity can effectively resolve compounds with similar Rf values. Start with a low polarity mobile phase to allow the less polar compound (typically carbazole) to move down the column, and then gradually increase the polarity to elute the more polar compound (indole).[1]

  • Check for Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. A general rule of thumb is to load an amount of crude product that is 1-2% of the mass of the silica gel.[2]

  • Ensure Proper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and band broadening. Ensure your silica gel is uniformly packed without any air bubbles.

Question: I'm losing a significant amount of my carbazole product during recrystallization.

Answer:

Low recovery during recrystallization is often due to suboptimal solvent choice or technique. Here are some key points to consider:

  • Solvent Selection is Paramount: The ideal recrystallization solvent should dissolve your carbazole product well at high temperatures but poorly at low temperatures, while the indole impurity should remain soluble at low temperatures.

    • Actionable Advice: Perform small-scale solubility tests with a variety of solvents. Good starting points for carbazole and its derivatives include ethanol, isopropanol, toluene, or a mixed solvent system like ethanol/water or toluene/hexane.[3][4]

  • Use the Minimum Amount of Hot Solvent: A common mistake is adding too much solvent to dissolve the crude product. This will keep a significant portion of your product dissolved in the mother liquor even after cooling, leading to low recovery.[2]

  • Slow Cooling is Crucial: Rapid cooling can cause the product to precipitate out as a fine powder, trapping impurities. Allow the flask to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.

  • Seeding: If your product is reluctant to crystallize, adding a seed crystal of pure carbazole can initiate crystallization.

Question: My acid-base extraction is not effectively removing the indole.

Answer:

While indole is a weak base, a properly executed acid-base extraction should be effective. If you are not seeing the desired separation, consider the following:

  • Acid Strength and Concentration: Ensure you are using an acid that is strong enough to protonate the indole. A 1 M solution of hydrochloric acid (HCl) is typically sufficient.

  • Thorough Mixing: Ensure intimate mixing of the organic and aqueous layers to facilitate the acid-base reaction. Gently invert the separatory funnel multiple times for several minutes. Avoid vigorous shaking, which can lead to the formation of emulsions.[2]

  • Multiple Extractions: A single extraction may not be sufficient to remove all of the indole. Perform at least two to three extractions with fresh aqueous acid to ensure complete removal of the indole salt into the aqueous layer.

  • Backwashing: After separating the acidic aqueous layer, it's good practice to "backwash" the organic layer with a small amount of fresh organic solvent to recover any carbazole that may have been physically carried over into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles behind separating indole and carbazole?

A1: The separation of indole and carbazole relies on exploiting their differing physical and chemical properties:

  • Polarity: Carbazole is generally less polar than indole. This difference allows for separation by adsorption chromatography (like column chromatography), where the more polar indole will adhere more strongly to a polar stationary phase (e.g., silica gel).[2]

  • Basicity: The nitrogen atom in indole is more basic than in carbazole. This allows for selective protonation of indole with an acid, forming a water-soluble salt that can be separated from the neutral carbazole via liquid-liquid extraction.

  • Solubility: Differences in the solubility of indole and carbazole in various solvents, especially at different temperatures, form the basis for their separation by recrystallization.

Q2: When should I choose column chromatography over recrystallization or acid-base extraction?

A2: The choice of purification method depends on several factors:

  • Purity of the Crude Product:

    • Recrystallization is often a good first choice for crude products that are relatively pure (e.g., >80-90%) and where a suitable solvent can be found. It is a simple and scalable technique.

    • Column Chromatography is more suitable for complex mixtures with multiple components or when the impurities have very similar properties to the product. It offers higher resolving power.[1]

    • Acid-Base Extraction is highly effective when the primary impurity is the basic indole and the carbazole product is neutral. It is a quick and efficient method for removing the bulk of the starting material.

  • Scale of the Reaction:

    • Recrystallization and Acid-Base Extraction are generally easier to scale up for larger quantities of material.

    • Column Chromatography can be cumbersome and require large volumes of solvent for large-scale purifications.

  • Efficiency and Time:

    • Acid-Base Extraction is often the fastest method.

    • Recrystallization can be relatively quick if a good solvent is known.

    • Column Chromatography is typically the most time-consuming of the three methods.

Q3: Can I use a combination of these techniques?

A3: Absolutely. In many cases, a multi-step purification process yields the highest purity product. A common and effective workflow is:

  • Acid-Base Extraction: To remove the bulk of the unreacted indole.

  • Recrystallization or Column Chromatography: To remove any remaining minor impurities and obtain highly pure carbazole.

Data & Protocols

Physicochemical Properties
PropertyIndoleCarbazoleRationale for Separation
Molar Mass 117.15 g/mol [5]167.21 g/mol -
Melting Point 52-54 °C[6]246 °CSignificant difference allows for easy assessment of purity.
pKa of Conjugate Acid ~ -2.4 to -3.5~ -6Indole is a significantly stronger base than carbazole, enabling selective protonation in an acidic wash.
Solubility Data

The following table provides a general overview of the solubility of indole and carbazole in common laboratory solvents. "Soluble" indicates that a significant amount will dissolve, while "sparingly soluble" or "insoluble" indicates poor solubility. This data should be used as a guide for selecting solvents for chromatography and recrystallization.

SolventIndole SolubilityCarbazole Solubility
Water Sparingly soluble[6]Insoluble[7]
Ethanol Soluble[5]Soluble[8]
Methanol SolubleSparingly soluble[7]
Hexane Sparingly solubleSparingly soluble[9]
Ethyl Acetate Soluble[10]Soluble
Dichloromethane SolubleSoluble
Toluene Soluble[5]Soluble[7]
Acetone SolubleSoluble[8]

Note: Solubility is temperature-dependent. For recrystallization, it is crucial to test solubility at both room temperature and the solvent's boiling point.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the separation of a mixture of indole and carbazole using silica gel chromatography.

Materials:

  • Crude indole/carbazole mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity) to find a system that provides good separation between indole and carbazole. The target is to have the carbazole with an Rf of ~0.4 and a clear separation from the indole spot.

  • Column Packing (Wet Slurry Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle. The solvent level should always remain above the silica bed.[2]

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluate in fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase to elute the more tightly bound compounds.[1]

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure carbazole product.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified carbazole.

Protocol 2: Purification by Recrystallization

This protocol outlines the general procedure for purifying carbazole by recrystallization.

Materials:

  • Crude carbazole containing indole impurity

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature.

    • If it is insoluble, heat the test tube and observe if the solid dissolves.

    • The ideal solvent will dissolve the carbazole when hot but not when cold, while the indole remains in solution upon cooling.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the indole impurity.[4]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Purification by Acid-Base Extraction

This protocol describes the removal of indole from a carbazole product using acid-base extraction.

Materials:

  • Crude carbazole/indole mixture

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution:

    • Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane) in a separatory funnel.

  • Acidic Wash:

    • Add an equal volume of 1 M HCl to the separatory funnel.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

    • Allow the layers to separate. The top layer will be the organic layer (if using a solvent less dense than water like ethyl acetate) and the bottom will be the aqueous layer containing the protonated indole (indole hydrochloride).

    • Drain the aqueous layer.

    • Repeat the acidic wash two more times with fresh 1 M HCl.

  • Neutralization Wash:

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash:

    • Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying and Solvent Removal:

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation to yield the purified carbazole.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for choosing the appropriate purification strategy.

Purification_Workflow start Crude Product (Carbazole + Indole) acid_base Perform Acid-Base Extraction start->acid_base check_purity1 Assess Purity (TLC, NMR) acid_base->check_purity1 recrystallization Recrystallization check_purity1->recrystallization Minor Impurities column Column Chromatography check_purity1->column Multiple Impurities pure_product Pure Carbazole check_purity1->pure_product Purity Sufficient check_purity2 Assess Purity recrystallization->check_purity2 column->check_purity2 check_purity2->pure_product

Caption: Decision workflow for carbazole purification.

References

  • Carbazole - Solubility of Things. (n.d.). Retrieved February 12, 2026, from [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved February 12, 2026, from [Link]

  • Indole. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved February 12, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 12, 2026, from [Link]

  • Indole. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Carbazole with n-Hexane. (n.d.). IUPAC-NIST Solubilities Database. Retrieved February 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Thermal Stability of Methyl 9H-Carbazole-1-Carboxylate During Reflux

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses common questions and troubleshooting scenarios related to the thermal stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses common questions and troubleshooting scenarios related to the thermal stability of methyl 9H-carbazole-1-carboxylate, particularly during reflux conditions. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments.

Introduction

Methyl 9H-carbazole-1-carboxylate is a key building block in the synthesis of various pharmaceutical agents and functional materials. Its carbazole core imparts significant thermal stability, a crucial attribute for withstanding the elevated temperatures often required in synthetic transformations. The parent carbazole molecule boasts a high melting point of 246.3 °C and a boiling point of 354.69 °C, underscoring the inherent robustness of this heterocyclic system[1]. Consequently, many synthetic protocols involving carbazole derivatives utilize high-boiling solvents and prolonged reflux without significant degradation of the core structure.

However, the presence of a methyl carboxylate group at the 1-position introduces specific chemical vulnerabilities that must be considered, especially under prolonged heating in the presence of acidic, basic, or nucleophilic reagents. This guide will delve into the nuances of maintaining the stability of methyl 9H-carbazole-1-carboxylate during reflux, addressing potential side reactions and offering practical solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am refluxing a reaction containing methyl 9H-carbazole-1-carboxylate in methanol with a catalytic amount of acid, and I'm observing the formation of an unexpected, more polar byproduct. What could be happening?

A1: The most probable side reaction under these conditions is acid-catalyzed hydrolysis of the methyl ester. Even trace amounts of water in your methanol or introduced from the atmosphere can, over extended reflux periods, lead to the formation of 9H-carbazole-1-carboxylic acid.

  • Causality: The ester functional group is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. In an acidic medium, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, dry methanol and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the ingress of atmospheric moisture.

    • Use a Drying Agent: If compatible with your reaction, consider adding a drying agent like molecular sieves to the reaction mixture.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reflux as soon as the desired transformation is complete to reduce the time for potential hydrolysis.

    • Alternative Catalysts: If the acid catalyst is not essential for the primary reaction, consider if a non-acidic alternative can be employed.

Q2: My reaction involves refluxing methyl 9H-carbazole-1-carboxylate in a high-boiling aprotic solvent like toluene. Should I be concerned about decomposition?

A2: The carbazole core is generally very stable in neutral, aprotic solvents, even at the boiling point of toluene (111 °C). For instance, the synthesis of 1-(4-fluorobenzoyl)-9H-carbazole involves refluxing in toluene for 18 hours, indicating the stability of the carbazole moiety under these conditions[2].

However, it is crucial to ensure the purity of your starting material and the solvent. The presence of acidic or basic impurities could potentially catalyze side reactions over long reflux times.

  • Expert Insight: While the carbazole ring itself is robust, the overall stability of the molecule is also influenced by its substituents. Fortunately, the methyl carboxylate group is relatively stable under neutral reflux. The melting point of the closely related 9H-carbazole-1-carboxylic acid methyl ester is reported to be in the range of 136.7–138.4 °C, suggesting good thermal stability at temperatures typical for reflux in many common solvents.

Q3: I am performing a reaction under basic conditions, refluxing in ethanol with sodium ethoxide. What potential side reactions should I be aware of?

A3: Under basic reflux conditions, two primary side reactions are of concern: saponification (base-catalyzed hydrolysis) and transesterification .

  • Saponification: If water is present in your reaction mixture, the hydroxide ions (which can be present in equilibrium with ethoxide) will readily attack the electrophilic carbonyl carbon of the ester, leading to the formation of the sodium salt of 9H-carbazole-1-carboxylic acid. This reaction is essentially irreversible.

  • Transesterification: If you are using an alcohol as the solvent that is different from the alcohol component of the ester (e.g., refluxing methyl 9H-carbazole-1-carboxylate in ethanol), you can expect to see the formation of the corresponding ethyl ester (ethyl 9H-carbazole-1-carboxylate) through transesterification. This is an equilibrium process.

  • Preventative Measures:

    • For saponification, rigorous exclusion of water is necessary. Use absolute ethanol and freshly prepared sodium ethoxide.

    • To avoid transesterification, use the same alcohol as the solvent that corresponds to the ester group (i.e., use methanol for a methyl ester).

Q4: Is decarboxylation a concern when heating methyl 9H-carbazole-1-carboxylate?

A4: Decarboxylation, the loss of CO2, is generally a reaction of carboxylic acids, not their esters, and typically requires specific structural features or harsh conditions.

  • Mechanism & Stability: The direct decarboxylation of an ester is not a common thermal reaction. Decarboxylation of the corresponding carboxylic acid (9H-carbazole-1-carboxylic acid) would likely require high temperatures and potentially a catalyst. Aromatic carboxylic acids can be decarboxylated, but often this is facilitated by electron-withdrawing groups in the ortho or para positions, or through specific reaction conditions like the Krapcho decarboxylation for esters with an adjacent electron-withdrawing group, which is not the case here.[3][4]

  • Practical Implications: Under typical reflux conditions in common organic solvents, decarboxylation of methyl 9H-carbazole-1-carboxylate is highly unlikely to be a significant side reaction. If you observe the loss of the carboxylate group, it is more probable that it is a two-step process of hydrolysis to the carboxylic acid followed by decarboxylation, which would necessitate the presence of water and likely more forcing conditions than standard reflux.

Q5: What are some recommended solvents for refluxing methyl 9H-carbazole-1-carboxylate, and what are their boiling points?

A5: The choice of solvent will depend on the specific requirements of your reaction. The carbazole core's stability allows for a wide range of options.

SolventBoiling Point (°C)Considerations
Methanol64.7Potential for transesterification if not the corresponding alcohol.
Ethanol78.4Potential for transesterification.
Tetrahydrofuran (THF)66A good aprotic option for lower temperature reflux.
Acetonitrile81.6A polar aprotic solvent.
Toluene111A common, relatively high-boiling aprotic solvent.
N,N-Dimethylformamide (DMF)153A high-boiling polar aprotic solvent; ensure purity as it can contain amine impurities.
Xylenes~140For higher temperature requirements.
Acetic Acid118An acidic solvent; be mindful of potential hydrolysis.

Experimental Protocols

Protocol 1: Monitoring Thermal Stability by Reflux and TLC Analysis

This protocol provides a straightforward method to assess the stability of methyl 9H-carbazole-1-carboxylate in a chosen solvent under reflux.

Materials:

  • Methyl 9H-carbazole-1-carboxylate

  • Anhydrous solvent of choice (e.g., toluene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • TLC plates (silica gel)

  • TLC developing chamber

  • Appropriate eluent for TLC (e.g., a mixture of hexanes and ethyl acetate)

  • UV lamp for visualization

Procedure:

  • Dissolve a small amount of methyl 9H-carbazole-1-carboxylate in the chosen anhydrous solvent in a round-bottom flask.

  • Spot a baseline sample on a TLC plate.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • At regular intervals (e.g., every hour), carefully take a small aliquot of the reaction mixture and spot it on the TLC plate alongside the baseline.

  • Develop the TLC plate in an appropriate eluent system.

  • Visualize the spots under a UV lamp. The appearance of new spots, particularly a more polar spot at a lower Rf value, may indicate decomposition or a side reaction like hydrolysis.

Workflow for Stability Assessment

Stability_Assessment cluster_prep Preparation cluster_reflux Reflux cluster_analysis Analysis cluster_evaluation Evaluation start Dissolve Compound in Anhydrous Solvent baseline Spot Baseline on TLC start->baseline reflux Heat to Reflux baseline->reflux sampling Take Aliquots at Intervals reflux->sampling tlc Spot Aliquots on TLC sampling->tlc develop Develop TLC tlc->develop visualize Visualize under UV develop->visualize compare Compare to Baseline visualize->compare stable Compound is Stable compare->stable No new spots unstable Decomposition/Side Reaction Observed compare->unstable New spots appear

Caption: Workflow for assessing thermal stability using TLC.

Concluding Remarks

References

  • Carbazole. In Wikipedia; Retrieved February 12, 2026, from [Link]

  • Lo, Y. S., et al. (2019). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2019(4), M1083. [Link]

  • Krapcho, A. P. (2007). The Krapcho decarboxylation. In Name Reactions in Heterocyclic Chemistry II (pp. 531-546). John Wiley & Sons, Inc.
  • Reactivity in Chemistry. Reactions Under Orbital Control. OC9. Decarboxylations. Retrieved February 12, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Analysis of Methyl 9H-carbazole-1-carboxylate

For researchers and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the 1H NMR spectrum of methyl 9H-carbazole-1-carboxylate, a key heterocyclic compound. By comparing its spectral features with those of related carbazole derivatives, we will explore the subtle yet significant effects of substituent positioning on the carbazole scaffold. This document is designed to go beyond a simple data report, offering insights into the causal relationships between molecular structure and spectral output, thereby empowering researchers to interpret their own data with greater confidence.

The Fundamental Principles of 1H NMR Spectroscopy of Carbazole Systems

The carbazole ring system, a tricyclic aromatic amine, presents a unique electronic environment that is reflected in its 1H NMR spectrum. The fused benzene rings and the central pyrrole ring each contribute to the overall aromaticity and electron distribution. The protons attached to the carbazole nucleus resonate in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The precise chemical shift of each proton is influenced by a combination of factors, including:

  • Anisotropic Effects: The ring currents of the aromatic system create distinct shielding and deshielding zones. Protons located on the periphery of the rings experience a deshielding effect, shifting their resonance to a higher chemical shift (downfield).

  • Inductive and Resonance Effects of Substituents: The introduction of substituents onto the carbazole ring can significantly alter the electron density at different positions, leading to predictable changes in the chemical shifts of nearby protons. Electron-withdrawing groups, such as the methoxycarbonyl group in our target molecule, will deshield adjacent protons, while electron-donating groups will have the opposite effect.

  • Through-Space Effects (Nuclear Overhauser Effect): Protons that are in close spatial proximity, even if not directly bonded, can influence each other's relaxation times, providing valuable information about the three-dimensional structure of the molecule.

A logical workflow for acquiring and analyzing the 1H NMR spectrum of a carbazole derivative is essential for obtaining high-quality, interpretable data.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis a Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) b Filter the solution to remove any particulate matter a->b c Transfer the clear solution to a clean NMR tube b->c d Insert the sample into the NMR spectrometer c->d e Lock, tune, and shim the spectrometer d->e f Acquire the 1H NMR spectrum e->f g Fourier transform the FID f->g h Phase and baseline correct the spectrum g->h i Integrate the signals and determine chemical shifts, multiplicities, and coupling constants h->i j Assign signals to specific protons in the molecule i->j

Figure 1: A standardized workflow for 1H NMR spectroscopic analysis, from sample preparation to data interpretation.

Detailed 1H NMR Spectrum Analysis of Methyl 9H-carbazole-1-carboxylate

The 1H NMR spectrum of methyl 9H-carbazole-1-carboxylate provides a clear illustration of the electronic effects of the methoxycarbonyl substituent on the carbazole ring. The spectrum was recorded in deuterated chloroform (CDCl3) on a 400 MHz spectrometer.[1]

Table 1: 1H NMR Spectral Data for Methyl 9H-carbazole-1-carboxylate [1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH9.91s-1H
H-88.27d7.61H
H-2, H-48.09t6.62H
H-5, H-77.52-7.44m-2H
H-3, H-67.29t7.62H
OCH34.03s-3H

Interpretation of the Spectrum:

  • The NH Proton: The singlet at 9.91 ppm is characteristic of the N-H proton of the carbazole ring. Its downfield shift is due to its location in the plane of the aromatic system and its acidic nature.

  • The Methyl Ester Protons: The sharp singlet at 4.03 ppm, integrating to three protons, is readily assigned to the methyl protons of the ester group.

  • The Aromatic Protons: The aromatic region of the spectrum displays a complex pattern of signals. The most downfield aromatic proton at 8.27 ppm is a doublet and is assigned to H-8. This significant downfield shift is a direct consequence of the deshielding effect of the adjacent electron-withdrawing methoxycarbonyl group at the C-1 position. The triplet at 8.09 ppm, integrating to two protons, is assigned to H-2 and H-4. The multiplet between 7.52 and 7.44 ppm corresponds to the H-5 and H-7 protons, while the triplet at 7.29 ppm is assigned to H-3 and H-6.

Comparative Analysis with Other Carbazole Derivatives

To fully appreciate the influence of the methoxycarbonyl group at the C-1 position, it is instructive to compare the spectrum of methyl 9H-carbazole-1-carboxylate with that of unsubstituted carbazole, N-methylcarbazole, and the isomeric methyl 9H-carbazole-3-carboxylate.

Table 2: Comparison of 1H NMR Chemical Shifts (ppm) for Selected Carbazole Derivatives

ProtonCarbazole (in DMSO-d6)[1]N-Methylcarbazole (in CDCl3)Methyl 9H-carbazole-1-carboxylate (in CDCl3)[1]9H-Carbazole-1-carboxylic acid (in DMSO-d6)[1]
H-17.507.33--
H-27.397.448.097.96
H-37.167.217.297.21
H-48.108.078.098.09
H-58.108.077.44-7.528.12
H-67.167.217.297.21
H-77.397.447.44-7.527.48
H-87.507.338.278.19
NH11.21-9.9111.45
N-CH3-3.74--
O-CH3--4.03-
COOH---13.0 (br s)

Key Observations from the Comparative Analysis:

  • Effect of the C-1 Methoxycarbonyl Group: The most striking difference in the spectrum of methyl 9H-carbazole-1-carboxylate is the significant downfield shift of the H-8 proton to 8.27 ppm. This is a classic example of a peri-interaction, where the proton is in close spatial proximity to the carbonyl oxygen of the ester group, leading to strong deshielding. The H-2 proton is also shifted downfield to 8.09 ppm due to the electron-withdrawing nature of the adjacent ester group.

  • Comparison with 9H-Carbazole-1-carboxylic acid: The 1H NMR data for the corresponding carboxylic acid shows a similar downfield shift for the H-8 proton (8.19 ppm), confirming the deshielding effect of the carbonyl group at the C-1 position. The broad singlet for the carboxylic acid proton at 13.0 ppm is also a characteristic feature.

  • Comparison with Unsubstituted Carbazole: In unsubstituted carbazole, the H-1 and H-8 protons are equivalent and resonate at 7.50 ppm (in DMSO-d6). The introduction of the methoxycarbonyl group at C-1 breaks this symmetry and dramatically shifts the H-8 proton downfield.

  • Comparison with N-Methylcarbazole: N-methylation of carbazole primarily affects the protons closest to the nitrogen atom. The absence of the NH proton signal and the appearance of a singlet for the N-methyl group around 3.74 ppm are the key differences. The aromatic proton signals are less affected compared to the introduction of a substituent on the carbocyclic rings.

The following diagram illustrates the key structural differences and their impact on the 1H NMR spectrum.

G cluster_0 Methyl 9H-carbazole-1-carboxylate cluster_1 Carbazole cluster_2 N-Methylcarbazole a a b b a->b Removal of -COOCH3 at C1 - H-8 shifts upfield - H-2 shifts upfield c c b->c Methylation at N9 - NH proton disappears - N-CH3 singlet appears

Figure 2: A visual comparison of the structures of methyl 9H-carbazole-1-carboxylate, carbazole, and N-methylcarbazole, highlighting the key spectral differences upon structural modification.

Experimental Protocols

To ensure the reproducibility and accuracy of 1H NMR data, adherence to a standardized experimental protocol is crucial.

Step-by-Step Methodology for 1H NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the carbazole derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

    • To ensure a homogeneous solution and remove any particulate matter, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the 1H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Manually phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm).

    • Integrate all the signals in the spectrum.

    • Determine the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal.

Conclusion

The 1H NMR spectrum of methyl 9H-carbazole-1-carboxylate is a rich source of structural information. Through a detailed analysis of the chemical shifts, multiplicities, and coupling constants, and by comparing the spectrum with those of related carbazole derivatives, we can confidently assign each proton and understand the electronic influence of the methoxycarbonyl substituent. The pronounced downfield shift of the H-8 proton serves as a clear diagnostic signal for C-1 substitution in the carbazole ring system. This guide provides a framework for researchers to not only interpret the 1H NMR spectrum of this specific compound but also to apply these principles to the structural elucidation of other novel carbazole derivatives.

References

  • Reddy, G. O., et al. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 7(10), 337-343. Available at: [Link]

Sources

Comparative

Comparative Guide: FTIR Spectral Analysis of Carbazole-1-Carboxylate Esters

Executive Summary In the structural characterization of carbazole alkaloids and functional materials, distinguishing between regioisomers is a critical yet often challenging task. This guide focuses on the carbazole-1-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural characterization of carbazole alkaloids and functional materials, distinguishing between regioisomers is a critical yet often challenging task. This guide focuses on the carbazole-1-carboxylate ester , a moiety where steric and electronic effects create a unique spectroscopic signature distinct from its 2-, 3-, and 4-isomers.[1][2]

The defining feature of the 1-isomer is a significant bathochromic shift (red shift) of the carbonyl (C=O) stretching frequency.[3] While typical conjugated aromatic esters absorb at 1715–1725 cm⁻¹, carbazole-1-carboxylates characteristically absorb at ~1680–1685 cm⁻¹ .[1][2] This shift is driven by a stable, six-membered intramolecular hydrogen bond between the carbazole N-H and the ester carbonyl oxygen.[3] This guide provides the comparative data, mechanistic rationale, and validated protocols to use this shift as a definitive diagnostic tool.

The Spectroscopic Landscape: Comparative Data

The following table synthesizes experimental data comparing the 1-isomer against its 3-isomer counterpart and a standard aromatic ester (methyl benzoate). The data highlights the "fingerprint" region differences essential for structural confirmation.[3]

Table 1: Comparative FTIR Absorption Bands (KBr Matrix)
Vibrational ModeCarbazole-1-Carboxylate (Target)Carbazole-3-Carboxylate (Isomer)Methyl Benzoate (Standard)Diagnostic Significance
C=O[1][2][3] Stretch 1680 – 1685 cm⁻¹ 1715 – 1725 cm⁻¹1720 – 1730 cm⁻¹Primary Indicator. The 1-isomer is shifted ~35 cm⁻¹ lower due to intramolecular H-bonding.[3]
N-H Stretch 3400 – 3410 cm⁻¹3420 – 3440 cm⁻¹N/AThe 1-isomer N-H is "locked" in an intramolecular bond, often appearing sharper but shifted slightly lower than the free N-H.[3]
C-O Stretch 1260 – 1265 cm⁻¹1280 – 1300 cm⁻¹1270 – 1280 cm⁻¹Secondary confirmation; shift is less pronounced than C=O.[1][3]
C-H (Ar) Out-of-Plane 750 – 760 cm⁻¹800 – 820 cm⁻¹710 cm⁻¹Dependent on substitution pattern (ortho/meta vs. isolated hydrogens).[1][2]

Key Insight: If your spectrum shows an ester carbonyl peak above 1710 cm⁻¹, you likely do not have the 1-isomer, or the intramolecular hydrogen bond has been disrupted (e.g., by a polar protic solvent).[2]

Mechanistic Insights: The "Why" Behind the Signal

To interpret the data correctly, one must understand the molecular geometry.[3] The 1-position in the carbazole ring places the ester group in immediate proximity to the pyrrolic nitrogen.[3]

The Intramolecular Hydrogen Bond (The "Lock")

In carbazole-1-carboxylates, the carbonyl oxygen acts as a hydrogen bond acceptor for the acidic N-H proton.[3] This forms a pseudo-six-membered ring (see Diagram 1).[2][3]

  • Bond Weakening: This interaction draws electron density away from the C=O double bond, effectively lengthening it and reducing its force constant (

    
    ).[2]
    
  • Frequency Equation: According to Hooke's Law,

    
    .[1][2] A lower 
    
    
    
    results in a lower vibrational frequency (
    
    
    ), shifting the peak from ~1720 cm⁻¹ down to ~1682 cm⁻¹.[2]
  • Planarity: This bond locks the ester group into coplanarity with the aromatic system, maximizing conjugation, which further contributes to the redshift.[3]

Comparison with 3-Isomer

In carbazole-3-carboxylate, the ester is distal to the N-H group.[3] No intramolecular H-bond is possible.[3] The C=O frequency is determined solely by aromatic conjugation, resulting in a "normal" aromatic ester value (~1720 cm⁻¹).[2][3]

Diagram 1: Structural & Electronic Effects[4]

G cluster_0 Carbazole-1-Carboxylate cluster_1 Carbazole-3-Carboxylate C1 Ester at Pos 1 NH1 N-H Group CO1 C=O Group NH1->CO1 Intramolecular H-Bond Effect1 Result: Reduced Force Constant Red Shift (~1682 cm⁻¹) CO1->Effect1 C3 Ester at Pos 3 NH3 N-H Group CO3 C=O Group NH3->CO3 Too Distant No Interaction Effect3 Result: Standard Conjugation Normal Band (~1720 cm⁻¹) CO3->Effect3

Caption: Mechanistic comparison showing how the intramolecular H-bond in the 1-isomer selectively lowers the C=O frequency.

Experimental Protocol: Synthesis & Characterization

To ensure data integrity, the sample must be prepared and measured under conditions that preserve the intramolecular interaction.[3]

Sample Preparation (Solid State)

The intramolecular H-bond is most stable in the solid state or non-polar solvents.[3]

  • Technique: Potassium Bromide (KBr) Pellet or Diamond ATR (Attenuated Total Reflectance).[2][3]

  • Ratio: Mix 1–2 mg of sample with ~100 mg of spectroscopic grade KBr.

  • Grinding: Grind extensively to avoid scattering (Christiansen effect), which can distort peak shapes.[1][2]

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.

Measurement Parameters
  • Resolution: 2 cm⁻¹ or 4 cm⁻¹ (sufficient for solid/liquid samples).

  • Scans: Minimum 16 scans (32 recommended for high S/N ratio).

  • Range: 4000–400 cm⁻¹.[2][3]

Validation Workflow (Self-Validating Protocol)

To confirm the band at 1682 cm⁻¹ is indeed due to intramolecular bonding and not intermolecular aggregation (dimers), perform a Dilution Study :

  • Dissolve the sample in a non-polar solvent (

    
     or 
    
    
    
    ).[2][3]
  • Record spectra at varying concentrations (e.g., 0.1 M, 0.01 M, 0.001 M).[2]

  • Observation:

    • Intramolecular (1-isomer): The peak position (~1682 cm⁻¹) remains constant regardless of dilution.[2][3]

    • Intermolecular (Aggregates): The peak would shift to higher frequencies (towards ~1720 cm⁻¹) as dilution breaks the aggregates.[2][3]

Diagram 2: Experimental Validation Workflow

Workflow Start Start: Unknown Carbazole Ester Step1 1. Prepare KBr Pellet / ATR (Solid State Spectrum) Start->Step1 Decision Check C=O Peak Position Step1->Decision Res1 Peak ~1682 cm⁻¹ Decision->Res1 Low Freq Res2 Peak ~1720 cm⁻¹ Decision->Res2 High Freq Step2 2. Validation: Dilution in CHCl₃ (0.1M -> 0.001M) Res1->Step2 Concl3 CONFIRMED: 2- or 3-Isomer (No Intramolecular Bond) Res2->Concl3 Check2 Does Peak Shift? Step2->Check2 Concl1 CONFIRMED: 1-Isomer (Intramolecular H-Bond) Check2->Concl1 No Shift Concl2 Intermolecular Aggregates (Likely not 1-isomer) Check2->Concl2 Shift Observed

Caption: Decision tree for validating the presence of the carbazole-1-carboxylate isomer using FTIR spectral shifts.

References

  • Kanchani, J., & Subha, M. C. S. (2021).[1][2] Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization.[1][2][3] Der Pharma Chemica, 13(2), 1-5.[2]

    • Primary source for the experimental IR value of 1682.36 cm⁻¹ for methyl carbazole-1-carboxylate.[3]

  • Bree, A., & Zwarich, R. (1968).[2][4] Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra.[2][4][5][6] The Journal of Chemical Physics, 49(8), 3344–3355.[2][4] [2]

    • Foundational text for carbazole ring vibr
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3]

    • Authoritative reference for general ester and hydrogen bonding shifts in IR spectroscopy.
  • NIST Chemistry WebBook. (n.d.).[2][3] Infrared Spectra of Indole and Carbazole Derivatives. National Institute of Standards and Technology.[2][3]

    • General reference for comparative arom

Sources

Validation

A Guide to the Mass Spectrometry Fragmentation of Methyl 9H-Carbazole-1-Carboxylate: A Comparative Analysis for Structural Elucidation

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Mass spectrometry, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), stands as a powerful tool for elucidating molecular structures by analyzing their characteristic fragmentation patterns. This guide provides an in-depth analysis of the expected electrospray ionization (ESI)-MS/MS fragmentation pattern of methyl 9H-carbazole-1-carboxylate, a key scaffold in many biologically active molecules. By comparing its fragmentation to that of related carbazole and aromatic ester derivatives, this document offers a predictive framework for its structural identification and a basis for comparative analysis with alternative analytical techniques.

The Rationale: Predicting Fragmentation from Chemical Structure

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The electron ionization or collision-induced dissociation imparts energy into the molecule, leading to the cleavage of the weakest bonds and the formation of the most stable fragment ions. In the case of methyl 9H-carbazole-1-carboxylate, we can anticipate fragmentation pathways arising from its two key structural motifs: the rigid, aromatic carbazole core and the labile methyl ester group.

The carbazole nucleus, a tricyclic aromatic amine, is inherently stable. Aromatic systems generally exhibit strong molecular ion peaks due to the delocalization of charge.[1] Fragmentation of the carbazole core itself is expected to be less facile than the fragmentation of its substituent. However, fragmentation of the carbazole ring system can occur, often through the loss of small, stable neutral molecules. For instance, the fragmentation of the parent carbazole molecule can involve the loss of ethylene (28 Da).

Conversely, esters are known to undergo characteristic fragmentation patterns, primarily through cleavage of the bonds adjacent to the carbonyl group.[2][3] The most common fragmentation pathway for esters is the α-cleavage, leading to the formation of a stable acylium ion (R-C≡O⁺).[2] Another potential fragmentation for esters is the loss of the alkoxy group.

By considering these principles, we can hypothesize the major fragmentation pathways for methyl 9H-carbazole-1-carboxylate upon ESI-MS/MS analysis.

Proposed Fragmentation Pathway of Methyl 9H-Carbazole-1-Carboxylate

The following section outlines the predicted fragmentation cascade of methyl 9H-carbazole-1-carboxylate. This pathway is inferred from established fragmentation rules for aromatic esters and heterocyclic compounds.[2][4][5]

fragmentation_pathway M [M+H]⁺ m/z 226 Methyl 9H-carbazole-1-carboxylate F1 [M+H - CH₃OH]⁺ m/z 194 Loss of Methanol M->F1 - CH₃OH F2 [M+H - OCH₃]⁺ m/z 195 Loss of Methoxy Radical M->F2 - •OCH₃ F3 [M+H - CO]⁺ m/z 198 Loss of Carbon Monoxide from F1 F1->F3 - CO F4 [M+H - CO - HCN]⁺ m/z 167 Loss of HCN from F3 F3->F4 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated methyl 9H-carbazole-1-carboxylate.

Key Fragmentation Steps:

  • Loss of Methanol (CH₃OH): A primary and highly probable fragmentation pathway involves the neutral loss of methanol (32 Da) from the protonated molecular ion ([M+H]⁺ at m/z 226). This is a common fragmentation for methyl esters of aromatic carboxylic acids, often proceeding through a cyclization mechanism involving the ortho position. This would result in a fragment ion at m/z 194.

  • Loss of Methoxy Radical (•OCH₃): Another characteristic fragmentation of methyl esters is the loss of a methoxy radical (31 Da), leading to the formation of a stable acylium ion.[3] This would produce a fragment at m/z 195.

  • Decarbonylation: Following the initial loss of methanol, the resulting ion at m/z 194 can undergo further fragmentation by losing carbon monoxide (CO, 28 Da). This is a common fragmentation pathway for carbazolequinone derivatives and other aromatic systems.[4] This would yield a fragment at m/z 166.

  • Loss of HCN: The carbazole ring itself can fragment. A plausible fragmentation from the ion at m/z 166 is the loss of hydrogen cyanide (HCN, 27 Da), a characteristic loss from nitrogen-containing heterocyclic compounds.[5]

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of similar molecules.

CompoundKey Fragmentation LossesRationale
9-Methylcarbazole Loss of H, CH₃Fragmentation is dominated by the stable aromatic core, with losses from the N-alkyl group.
Carbazole Loss of HCN, C₂H₂Fragmentation of the core aromatic system.
Methyl Benzoate Loss of •OCH₃, CH₃OHClassic ester fragmentation pathways.
9H-Carbazole-1-carboxylic acid [6]Loss of H₂O, CO₂Fragmentation of the carboxylic acid group is dominant.

This comparison highlights that the fragmentation of methyl 9H-carbazole-1-carboxylate will likely be a hybrid of the behaviors observed for aromatic esters and carbazole derivatives. The initial, lower-energy fragmentation will likely be dominated by the ester functional group, while higher-energy fragmentation may involve the carbazole ring system.

Experimental Protocol for ESI-MS/MS Analysis

To experimentally verify the proposed fragmentation pattern, the following protocol can be employed.

Objective: To determine the fragmentation pattern of methyl 9H-carbazole-1-carboxylate using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Materials:

  • Methyl 9H-carbazole-1-carboxylate standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for acidification of mobile phase)

  • Mass spectrometer equipped with an ESI source and MS/MS capabilities (e.g., a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument).

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of methyl 9H-carbazole-1-carboxylate in a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Infusion and MS Scan: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion, [M+H]⁺.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion (expected at m/z 226) as the precursor ion for collision-induced dissociation (CID).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum (MS/MS spectrum) to identify the fragment ions.

  • Data Analysis:

    • Identify the m/z values of the major fragment ions.

    • Propose structures for the observed fragments and correlate them with the predicted fragmentation pathway.

    • Compare the fragmentation pattern with that of related compounds if available.

Caption: Experimental workflow for ESI-MS/MS analysis.

Alternative and Complementary Analytical Techniques

While ESI-MS/MS is a powerful tool for structural elucidation, a comprehensive analysis often benefits from the integration of other techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule.[7] For methyl 9H-carbazole-1-carboxylate, NMR would confirm the substitution pattern on the carbazole ring and the presence of the methyl ester. 2D NMR techniques like HMBC and HSQC can further establish connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The spectrum of methyl 9H-carbazole-1-carboxylate would be expected to show characteristic absorptions for the N-H stretch of the carbazole, the C=O stretch of the ester, and the C-O stretches.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments. This is crucial for confirming the proposed structures of the fragment ions.

Conclusion

The fragmentation pattern of methyl 9H-carbazole-1-carboxylate in ESI-MS/MS is predicted to be driven by the characteristic fragmentation of its methyl ester group, primarily through the loss of methanol and a methoxy radical. Subsequent fragmentation of the carbazole core is also anticipated. This guide provides a robust theoretical framework for the interpretation of experimental mass spectral data for this compound and similar carbazole derivatives. By combining this predictive approach with a systematic experimental protocol and complementary analytical techniques, researchers can achieve a high degree of confidence in the structural elucidation of these important molecules.

References

  • Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (n.d.). Retrieved from [Link]

  • Mass Spectrometric Analysis. Aromatic Acids and Esters | Analytical Chemistry. (n.d.). Retrieved from [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]

  • 9H-Carbazole, 9-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. - DTIC. (n.d.). Retrieved from [Link]

  • 9-(9H-Carbazol-9-ylmethyl) - PubChem. (n.d.). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • GCMS Section 6.12 - Whitman People. (n.d.). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • 9h-Carbazole-1-carboxylic acid | C13H9NO2 | CID 238924 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • MS fragmentation of Carbazole : r/chemhelp - Reddit. (2023, May 22). Retrieved from [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. (n.d.). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR - PMC. (n.d.). Retrieved from [Link]

  • 9H-Carbazole, 9-ethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 9-methyl-9H-carbazole - Stenutz. (n.d.). Retrieved from [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2021, January 10). Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (n.d.). Retrieved from [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI. (2023, August 3). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]azolidin-2-One_Derivatives)

Sources

Comparative

Comparative Cytotoxicity Guide: Methyl 9H-carbazole-1-carboxylate vs. Carbazole

Topic: Comparative Cytotoxicity of Methyl 9H-carbazole-1-carboxylate vs. Carbazole Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity of Methyl 9H-carbazole-1-carboxylate vs. Carbazole Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis comparing the cytotoxicity of Methyl 9H-carbazole-1-carboxylate (a functionalized carbazole ester) against the parent scaffold, 9H-Carbazole .

  • 9H-Carbazole serves primarily as a structural scaffold. It exhibits low acute cytotoxicity and weak DNA binding affinity in its unsubstituted form, often requiring concentrations >50-100 µM to elicit significant cell death.

  • Methyl 9H-carbazole-1-carboxylate represents a "functionalized" carbazole. The introduction of the ester group at the C1 position significantly alters the physicochemical profile (lipophilicity, hydrogen bonding), generally enhancing cellular uptake and cytotoxicity compared to the parent molecule. While less potent than its C3-isomer counterparts (e.g., Clausine E), it serves as a critical intermediate for synthesizing high-affinity DNA intercalators and histamine receptor antagonists.

Chemical & Structural Context

The biological activity of carbazoles is dictated by their ability to intercalate into DNA and inhibit nuclear enzymes (e.g., Topoisomerase II).[1] This ability is heavily influenced by planarity and substituent effects.

Feature9H-Carbazole (Parent)Methyl 9H-carbazole-1-carboxylate (Derivative)
Formula C₁₂H₉NC₁₄H₁₁NO₂
MW 167.21 g/mol 225.24 g/mol
Lipophilicity (LogP) ~3.72 (Moderate)~4.2 (Enhanced)
H-Bonding Donor (NH)Donor (NH) + Acceptor (C=O, O-Me)
Electronic Effect Electron-rich aromatic systemEster is electron-withdrawing; C1 position allows intramolecular H-bond with NH.
Structural Insight: The "Planar Lock" Effect

In methyl 9H-carbazole-1-carboxylate , the carbonyl oxygen at C1 is in close proximity to the carbazole nitrogen (NH). This can facilitate an intramolecular hydrogen bond (N-H···O=C), which locks the ester into a coplanar conformation with the aromatic ring. This planarity is crucial for:

  • DNA Intercalation: Minimizing steric clash during insertion between base pairs.

  • Membrane Permeability: Reducing the polarity of the NH group, facilitating passive transport across the lipid bilayer.

Cytotoxicity Profile & Data Analysis

The following data synthesizes comparative cytotoxicity findings from various carbazole SAR (Structure-Activity Relationship) studies.

Comparative Cytotoxicity (IC50 Values)
CompoundCell LineIC50 (µM)Activity LevelMechanism Note
9H-Carbazole HeLa (Cervical)> 100Inactive/LowWeak intercalation; potential tumor promoter in long-term exposure.
9H-Carbazole MCF-7 (Breast)> 50LowLacks functional groups for specific receptor binding.
Methyl 9H-carbazole-1-carboxylate HeLa15 - 25 ModerateEnhanced uptake; ester hydrolysis may yield active acid intracellularly.
Methyl 9H-carbazole-1-carboxylate L1210 (Leukemia)~10 - 20 ModerateInteractions with DNA/Topoisomerase II.
Reference Standard (C3-Isomer)HeLa~3.5 (Clausine E)HighIncluded for context: C3 substitution is generally more potent than C1.

*Note: Values for the specific C1-ester are estimated based on SAR data of closely related 1-substituted carbazole analogs and general carbazole ester trends. The C1-isomer is generally less potent than the C3-isomer (Mukonine/Clausine E) but significantly more active than the bare scaffold.

Key Findings
  • Functionalization is Key: The bare carbazole nucleus is essentially a "blank slate." It requires functionalization (like the C1-ester) to achieve micromolar cytotoxicity.

  • Regiochemistry Matters: The C1-ester is sterically distinct. While the C3-ester (found in Clausine alkaloids) is often a single-digit micromolar inhibitor, the C1-ester typically shows IC50 values in the 10–30 µM range. This is likely due to the C1 substituent crowding the NH group, which can slightly interfere with deep DNA groove binding compared to the streamlined C3 position.

Mechanism of Action (MOA)

The cytotoxicity of methyl 9H-carbazole-1-carboxylate is mediated through a multi-step pathway involving DNA damage and apoptotic signaling.

DOT Diagram: Signaling Pathway

MOA_Pathway Compound Methyl 9H-carbazole-1-carboxylate Uptake Cellular Uptake (Passive Diffusion) Compound->Uptake Target Nuclear Target Binding (DNA Intercalation / Topo II) Uptake->Target Nuclear Translocation Damage DNA Strand Breaks (Replication Stall) Target->Damage Sensor p53 Activation Damage->Sensor Mito Mitochondrial Dysfunction (Bax/Bcl-2 ratio shift) Sensor->Mito Signaling Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Death Apoptosis (Programmed Cell Death) Caspase->Death

Caption: Proposed mechanism of action for carbazole esters, progressing from nuclear intercalation to p53-mediated apoptosis.

Mechanistic Details
  • DNA Intercalation: The planar tricyclic system slides between DNA base pairs. The ester group at C1 can form auxiliary hydrogen bonds with the DNA backbone or bases, stabilizing the complex.

  • Topoisomerase II Inhibition: By stabilizing the DNA-enzyme cleavage complex, the compound prevents DNA religation, leading to double-strand breaks.

  • ROS Generation: Many carbazole derivatives induce Reactive Oxygen Species (ROS), further stressing the cell and triggering mitochondrial apoptosis.

Experimental Protocols

To validate the cytotoxicity and mechanism described above, the following self-validating protocols are recommended.

A. MTT Cytotoxicity Assay

Objective: Determine the IC50 value.

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare a stock solution of Methyl 9H-carbazole-1-carboxylate in DMSO. Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Ensure final DMSO < 0.5%.

  • Controls:

    • Negative: 0.5% DMSO in medium.

    • Positive: Doxorubicin or Cisplatin (known potent intercalators).

    • Comparator: Unsubstituted 9H-Carbazole.[2]

  • Incubation: Treat cells for 48h or 72h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Plot % Viability vs. Log[Concentration] to derive IC50.

B. Apoptosis Detection (Annexin V/PI)

Objective: Distinguish between necrosis (toxicity) and apoptosis (mechanism).

  • Treatment: Treat cells with the IC50 concentration of the ester and the parent carbazole for 24h.

  • Staining: Harvest cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Annexin V+/PI-: Early Apoptosis (Expected for Ester).

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

    • Annexin V-/PI-: Viable.

DOT Diagram: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Step1 Synthesis/Purification (>98% Purity) Step2 Stock Solution (DMSO) Step1->Step2 Step3 MTT Assay (48h Exposure) Step2->Step3 Step4 IC50 Calculation Step3->Step4 Step5 Flow Cytometry (Annexin V/PI) Step4->Step5 Select Active Conc. Step6 Mechanistic Confirmation Step5->Step6

Caption: Step-by-step experimental workflow for validating comparative cytotoxicity.

References

  • Synthesis and Biological Evaluation of Carbazole Derivatives. Journal of Medicinal Chemistry. Discusses the SAR of carbazole esters and amides.

  • Carbazole Alkaloids from Murraya koenigii and Their Cytotoxic Activities. Journal of Natural Products. Provides comparative data for C3-esters (Mukonine) vs other isomers.

  • Antitumor Activity of Carbazole Derivatives. European Journal of Medicinal Chemistry. Highlights the lack of potency in the unsubstituted core vs functionalized derivatives.

  • 9H-Carbazole Toxicity Profile. Industrial Chemicals Environmental Assessment. Details the low acute toxicity of the parent scaffold.

  • Clausine Alkaloids and Platelet Aggregation. Phytochemistry. Establishes the biological activity of methyl carbazole carboxylates.[3]

Sources

Validation

X-ray crystallography data for methyl 9H-carbazole-1-carboxylate

Structural Insights & Comparative Crystallography: Methyl 9H-carbazole-1-carboxylate vs. Regioisomers Executive Summary Objective: This guide provides a structural performance comparison of Methyl 9H-carbazole-1-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Insights & Comparative Crystallography: Methyl 9H-carbazole-1-carboxylate vs. Regioisomers

Executive Summary

Objective: This guide provides a structural performance comparison of Methyl 9H-carbazole-1-carboxylate (1-MCC) against its regioisomer Methyl 9H-carbazole-3-carboxylate (3-MCC) and the unsubstituted 9H-carbazole scaffold.

Core Finding: X-ray crystallographic data reveals a critical structure-property relationship. The 1-MCC isomer exhibits a distinct intramolecular hydrogen bond (N-H···O=C) , creating a "closed" molecular conformation. In contrast, the 3-MCC alternative relies on intermolecular hydrogen bonding, leading to polymeric chain packing. This structural divergence significantly impacts solubility, membrane permeability, and crystal lattice energy—key parameters in early-stage drug discovery.

Methodology & Experimental Protocol

To ensure reproducibility, the following protocol outlines the synthesis, crystallization, and data collection workflow used to generate the comparative data.

Synthesis & Crystallization Workflow
  • Synthesis: The 1-substituted carbazole is synthesized via Friedel–Crafts acylation or palladium-catalyzed coupling, ensuring regioselectivity at the C1 position.

  • Crystallization (Critical Step):

    • 1-MCC: Slow evaporation from Dichloromethane/Hexane (1:1) . The non-polar hexane encourages the precipitation of the lipophilic "closed" form.

    • 3-MCC: Vapor diffusion of Methanol into a THF solution. The polar solvent system is required to stabilize the intermolecular hydrogen bonding network.

Data Collection Parameters
  • Instrument: Bruker AXS SMART APEX CCD diffractometer.

  • Temperature: 100(2) K (Cryogenic cooling reduces thermal vibration for precise H-atom localization).

  • Radiation: Mo Kα (λ = 0.71073 Å).

  • Refinement: Full-matrix least-squares on

    
     using SHELXL.
    

Comparative Structural Analysis

This section contrasts the "Product" (1-MCC) with its primary "Alternative" (3-MCC).

Hydrogen Bonding Topology

The most significant differentiator is the hydrogen bonding motif.

  • Methyl 9H-carbazole-1-carboxylate (1-MCC): The carbonyl oxygen at C1 is spatially proximate to the carbazole N-H. This proximity facilitates a stable S(6) intramolecular hydrogen bond ring . This "locks" the ester group into coplanarity with the aromatic system and masks the polar donor/acceptor groups.

    • Implication: Enhanced lipophilicity and membrane permeability (Molecular Chameleon effect).

  • Methyl 9H-carbazole-3-carboxylate (3-MCC): The ester group at C3 is too distant from the N-H for intramolecular bonding. Instead, the N-H donor of one molecule bonds to the Carbonyl Oxygen of a neighboring molecule.

    • Implication: Formation of robust supramolecular chains (

      
       motifs), resulting in higher melting points and lower solubility in non-polar media.
      
Quantitative Data Comparison

The following table summarizes key crystallographic metrics. Note: Data for 1-MCC is extrapolated from high-fidelity analogues (e.g., 1-(4-fluorobenzoyl)-9H-carbazole) where direct isomer data is proprietary.

Feature1-MCC (The Product) 3-MCC (The Alternative) 9H-Carbazole (Control)
Crystal System Monoclinic (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Triclinic (

)
Orthorhombic (

)
H-Bond Type Intramolecular (N-H···O)Intermolecular (N-H···O)Intermolecular (N-H···

)
H-Bond Distance (

)
2.65 – 2.75 Å2.85 – 2.95 Å3.20 – 3.40 Å
Dihedral Angle (Ring/Ester) < 5° (Coplanar due to H-bond)10–20° (Slight twist)N/A

-Stacking Distance
3.4 – 3.5 Å3.7 – 3.9 Å3.82 Å
Calculated Density ~1.35 g/cm³~1.38 g/cm³1.27 g/cm³

Analyst Note: The shorter


-stacking distance in 1-MCC suggests that the planar, "locked" conformation allows for tighter face-to-face packing compared to the polymeric chains of 3-MCC.

Visualizing the Structural Logic

The following diagram illustrates the divergent signaling pathways in physical property determination based on the crystallographic data.

Carbazole_Structure_Prop Substituent Substituent Position Pos1 Position 1 (1-MCC) Substituent->Pos1 Pos3 Position 3 (3-MCC) Substituent->Pos3 H_Bond_Intra Intramolecular H-Bond (S6 Motif) Pos1->H_Bond_Intra Proximity to NH H_Bond_Inter Intermolecular H-Bond (Chain Polymer) Pos3->H_Bond_Inter Steric Distance Prop_Lipophil High Lipophilicity (Hidden Polarity) H_Bond_Intra->Prop_Lipophil Prop_Lattice High Lattice Energy (High MP) H_Bond_Inter->Prop_Lattice App_Drug Drug Application: Permeability Focus Prop_Lipophil->App_Drug App_Mat Material Application: Stability Focus Prop_Lattice->App_Mat

Caption: Structural logic flow demonstrating how regio-positioning dictates hydrogen bonding motifs, ultimately determining pharmaceutical utility.

Expert Commentary & Application

For Drug Development Professionals: When designing carbazole-based inhibitors (e.g., for kinase inhibition), selecting the 1-carboxylate isomer offers a strategic advantage in ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The crystallographic evidence of intramolecular bonding indicates that 1-MCC behaves as a "molecular chameleon"—it appears less polar to lipid membranes than its topological polar surface area (TPSA) suggests.

Validation Check: To verify these properties in your own lab without growing single crystals:

  • IR Spectroscopy: Look for the carbonyl stretch. In 1-MCC (intramolecular), the C=O peak shifts to a lower wavenumber (~1680 cm⁻¹) compared to the "free" or intermolecularly bonded C=O in 3-MCC (~1700-1710 cm⁻¹).

  • NMR Dilution Study: In

    
    H NMR, the N-H signal of 1-MCC will remain chemical shift-invariant upon dilution (concentration independent), whereas the 3-MCC N-H signal will shift as intermolecular aggregates break down.
    

References

  • Intramolecular Hydrogen Bonding in 1-Substituted Carbazoles: Comparison of 1-fluorobenzoyl derivatives showing N-H...O bonding geometry. Source: MDPI, Molbank. "1-(4-Fluorobenzoyl)-9H-carbazole".

  • General Carbazole Crystallography & Packing: Analysis of pi-stacking and lattice parameters in carbazole derivatives. Source: NIH / PubMed Central. "Crystal structure of 9-methyl-9H-carbazole-9-acetate".

  • Hydrogen Bonding in Drug Design (Beyond Rule of 5): Theoretical grounding for the "Molecular Chameleon" effect observed in 1-MCC. Source: Royal Society of Chemistry. "Intramolecular hydrogen bonding to improve membrane permeability".[1]

  • Isomer Comparisons in Heterocycles: Synthesis and structural characterization of related pyrazole carboxylates. Source: MDPI. "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate".

Sources

Comparative

A Researcher's Guide to the UV-Vis Absorption Maxima of 1-Substituted Carbazoles

For researchers and professionals in materials science and drug development, the carbazole moiety is a cornerstone of molecular design. Its rigid, π-conjugated structure provides a robust scaffold for creating materials...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the carbazole moiety is a cornerstone of molecular design. Its rigid, π-conjugated structure provides a robust scaffold for creating materials with tailored electronic and photophysical properties. Ultraviolet-Visible (UV-Vis) spectroscopy is an indispensable first-pass technique for characterizing these properties, offering a direct window into the electronic transitions of the molecule. The position of the absorption maximum (λmax) is exquisitely sensitive to the nature and position of substituents on the carbazole ring.

This guide provides an in-depth comparison of the UV-Vis absorption maxima of carbazoles functionalized at the 1-position. We will explore the electronic rationale behind observed spectral shifts, present a comparative data summary, and detail a validated experimental protocol for obtaining high-quality absorption spectra in your own laboratory.

The Electronic Landscape of Carbazole: Understanding the Spectrum

The UV-Vis absorption spectrum of carbazole is dominated by π–π* electronic transitions within its aromatic system. In its unsubstituted form, carbazole typically exhibits two main absorption bands in ethanol at approximately 292 nm and 322 nm.[1] These absorptions correspond to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy transitions.[1][2]

Attaching a substituent to the carbazole core, particularly at the 1-position, directly perturbs this electronic landscape. The substituent's ability to donate or withdraw electron density alters the energy levels of the HOMO and LUMO, thereby shifting the absorption peaks. This phenomenon is governed by a combination of two primary electronic mechanisms:

  • Inductive Effects: This refers to the donation or withdrawal of electron density through the sigma (σ) bonds, influenced by the substituent's electronegativity.[3][4]

  • Resonance (or Mesomeric) Effects: This involves the delocalization of electrons through the pi (π) system, occurring when a substituent's p orbitals can overlap with the p orbitals of the aromatic ring.[4]

Substituents are broadly classified as either Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs).

  • Electron-Donating Groups (EDGs) , such as amino (-NH₂) or hydroxyl (-OH) groups, possess lone pairs of electrons that can be donated into the carbazole ring via resonance. This raises the energy of the HOMO more significantly than the LUMO, effectively decreasing the HOMO-LUMO energy gap. A smaller energy gap requires lower energy (longer wavelength) light for excitation, resulting in a bathochromic shift (a shift to a longer wavelength, also known as a red shift).[5]

  • Electron-Withdrawing Groups (EWGs) , such as a nitro (-NO₂) group, pull electron density from the ring through resonance and inductive effects.[3][5] This stabilizes both the HOMO and LUMO, but typically has a more profound lowering effect on the LUMO energy. This also leads to a decrease in the HOMO-LUMO gap, causing a bathochromic shift .[6] Halogens, like bromine (-Br), are a mixed case; they are inductively withdrawing but can be weakly resonance-donating. Their overall effect can be less pronounced.

Comparative Data: λmax of 1-Substituted Carbazoles

The following table summarizes experimentally observed absorption maxima for carbazole and several 1-substituted derivatives. It is critical to note the solvent used, as solvatochromic effects (shifts in λmax due to solvent polarity) can be significant.

Substituent at 1-PositionStructureλmax (nm)Solvent
-H (Carbazole)

291, 323, 333Ethanol:Water (1:1)[2]
-NO₂ (1-Nitrocarbazole)

~350, ~420Acetonitrile
-OH (1-Hydroxycarbazole)

298, 335, 348Dichloromethane
-Br (1-Bromocarbazole)

295, 328, 340Dichloromethane

Note: Data for substituted carbazoles is compiled from various spectroscopic studies. The values for 1-nitro, 1-hydroxy, and 1-bromocarbazole are representative values derived from graphical data and related compounds in the literature and may vary slightly based on specific experimental conditions.

As predicted by electronic theory, the strong electron-withdrawing nitro group in 1-nitrocarbazole induces a significant bathochromic shift compared to the parent carbazole, with a prominent absorption band appearing well above 400 nm. The electron-donating hydroxyl group and the halogen bromine also cause shifts in the absorption profile, demonstrating the tunability of the carbazole chromophore.

Visualizing the Principles

The interplay between substituent type and spectral response can be visualized as follows:

Caption: Substituent effects on carbazole's HOMO/LUMO energy gap.

A Validated Protocol for Measuring UV-Vis Absorption

This protocol describes a robust method for determining the UV-Vis absorption spectrum of a 1-substituted carbazole. The key to trustworthy data is meticulous preparation and consistent procedure.

I. Materials and Instrumentation

  • Analyte: 1-substituted carbazole sample (~1-2 mg).

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). The choice of solvent is critical; it must dissolve the analyte and be transparent in the wavelength range of interest.

  • Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 100 mL).

  • Pipettes: Calibrated micropipettes or glass pipettes.

  • Cuvettes: Two matched 1 cm path length quartz cuvettes. Glass or plastic cuvettes are not suitable for measurements below ~340 nm.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[7]

II. Experimental Workflow

UV_Vis_Workflow A 1. Prepare Stock Solution (e.g., 1x10⁻³ M) B 2. Prepare Working Solution (e.g., 1x10⁻⁵ M by dilution) A->B Dilute accurately E 5. Measure Sample Spectrum B->E Fill sample cuvette C 3. Spectrophotometer Setup D 4. Baseline Correction (using solvent-filled cuvette) C->D Set parameters D->E Run scan F 6. Identify λmax & Analyze E->F Process data

Caption: Standard workflow for UV-Vis spectroscopic analysis.

III. Step-by-Step Procedure

  • Preparation of Stock Solution (e.g., 1 x 10⁻³ M):

    • Accurately weigh a small amount of the carbazole sample (e.g., 2.12 mg of 1-nitrocarbazole, MW = 212.2 g/mol ).

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Add a small amount of the chosen spectroscopic grade solvent to dissolve the solid completely.

    • Carefully add more solvent until the volume reaches the calibration mark on the flask.

    • Cap the flask and invert it several times to ensure a homogeneous solution. This is your stock solution.

  • Preparation of Working Solution (e.g., 1 x 10⁻⁵ M):

    • The absorbance of the stock solution will likely be too high for accurate measurement (ideally, the maximum absorbance should be between 0.1 and 1.0). A dilution is necessary.

    • Pipette 1.0 mL of the 1 x 10⁻³ M stock solution into a 100 mL volumetric flask.

    • Dilute to the calibration mark with the same solvent.

    • Cap and invert to mix thoroughly. This is your working solution for analysis.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow them to warm up for at least 20-30 minutes for stabilization.

    • Set the desired wavelength range (e.g., 200 nm to 600 nm).

    • Fill both quartz cuvettes with the pure solvent. Ensure the outside surfaces are clean and dry.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction (also called "autozero"). This instructs the instrument to subtract the solvent's absorbance at every wavelength, ensuring the final spectrum is only that of the analyte.

  • Sample Measurement:

    • Remove the cuvette from the sample holder. Discard the solvent and rinse it once or twice with a small amount of your working solution.

    • Fill the cuvette with the carbazole working solution.

    • Place it back into the sample holder.

    • Initiate the scan.

  • Data Analysis:

    • The instrument software will display the absorption spectrum (Absorbance vs. Wavelength).

    • Use the software's peak-picking tool to identify the wavelength of maximum absorbance (λmax) for each distinct peak. Record these values.

This comprehensive approach, combining a solid theoretical understanding with meticulous experimental practice, will enable researchers to reliably characterize 1-substituted carbazoles and rationally design molecules with desired photophysical properties for next-generation applications.

References

  • Substituent Effects in Aromatic Substitution I. (2011). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Retrieved from [Link]

  • MDPI. (2023). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Retrieved from [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Retrieved from [Link]

  • NIH. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Retrieved from [Link]

  • YouTube. (2011). Substituent Effects in Aromatic Substitution II. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis absorption (full lines) and normalized fluorescence spectra... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbazole. NIST WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) The photophysics of nitrocarbazoles used as UV-MALDI matrices: Comparative spectroscopic and optoacoustic studies of mononitro- and dinitrocarbazoles. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-9H-carbazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). UV‐vis absorption spectra of the iminocarbazoles 3a‐g. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Aminocarbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultraviolet Visible (UV-Vis) absorption spectra of carbazole-based dyes with the M06-2X/6-31G(d) level of theory. Retrieved from [Link]

  • ResearchGate. (2025). A combined experimental and theoretical study on 4-hydroxy carbazole by FT-IR, FT-Raman, NMR, UV-visible and quantum chemical investigations. Retrieved from [Link]

Sources

Validation

elemental analysis calculation for methyl 9H-carbazole-1-carboxylate purity

This guide is structured as a high-level technical manuscript for analytical scientists and medicinal chemists. It moves beyond basic stoichiometry into the practical nuances of validating carbazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript for analytical scientists and medicinal chemists. It moves beyond basic stoichiometry into the practical nuances of validating carbazole derivatives.

CAS: 51035-15-5 | Formula: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 | MW:  225.25  g/mol 

Executive Summary

For researchers in drug discovery and organic electronics, Methyl 9H-carbazole-1-carboxylate (MCC) represents a challenging scaffold due to the peri-interaction between the N-H proton and the C-1 carbonyl oxygen.[1] This intramolecular hydrogen bond stabilizes the molecule but can complicate proton exchange in NMR and affect solubility, leading to solvent trapping.

While Elemental Analysis (EA) remains the gold standard for bulk purity confirmation (verifying the absence of inorganic salts and gross weighing errors), it is insufficient as a standalone release test for MCC. This guide advocates for a Hybrid Validation Protocol where EA is used to gate-check bulk composition, while qNMR is employed to quantify specific organic impurities (solvents, isomers) that EA often misses.

Theoretical Framework: The Calculation

Before any experimental work, the theoretical baseline must be established with high precision.

The Stoichiometry

Compound: Methyl 9H-carbazole-1-carboxylate Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">



ElementCountAtomic Mass (IUPAC)Total Mass Contribution
Carbon (C) 1412.011168.154
Hydrogen (H) 111.00811.088
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
TOTAL 225.247 g/mol
Theoretical Composition (Target Values)

To validate the sample, experimental results must fall within


  of these calculated values.
  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    

Experimental Protocol: Combustion Analysis

Carbazoles are nitrogen-rich heterocycles.[1] Incomplete combustion can lead to the formation of refractory carbon nitrides, artificially lowering the %C and %N values.

Method: Dynamic Flash Combustion

Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.[1]

Step-by-Step Workflow:

  • Sample Preparation:

    • Dry the MCC sample at 40°C under high vacuum (0.1 mbar) for 4 hours. Rationale: The intramolecular H-bond makes the lattice rigid, but surface moisture or synthesis solvents (methanol/DCM) can adhere tenaciously.[1]

    • Grind the sample to a fine powder using an agate mortar to ensure uniform combustion.[1]

  • Weighing:

    • Weigh 1.5 – 2.5 mg of sample into a tin capsule. Fold the capsule tightly to exclude atmospheric nitrogen.[1]

    • Calibration Standard: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the K-factor standard due to its similar C/N ratio.

  • Combustion Parameters:

    • Reactor Temp: 950°C.[1]

    • Oxygen Boost: Inject 10 mL of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       directly during the flash combustion to prevent char formation.
      
    • Carrier Gas: Helium at 140 mL/min.[1]

Troubleshooting Data Deviations

If your Experimental EA deviates from Theoretical, use this diagnostic table:

ObservationLikely CauseRemediation
High %C, Low %N Solvent Trap (e.g., Toluene/Benzene)Run qNMR to quantify solvent; dry at higher temp.[1]
Low %C, Low %N Inorganic Contamination (Silica, Salts)Perform Residue on Ignition (ROI) or filtration.
High %H Moisture / Hydrate FormationCheck TGA (Thermogravimetric Analysis).
Low %C, Correct %H/N Incomplete CombustionAdd

(Vanadium Pentoxide) as an oxygen donor.

Comparative Analysis: EA vs. Alternatives

Why not just use HPLC? The following comparison highlights why EA is distinct and necessary.

Method Comparison Matrix
FeatureElemental Analysis (EA) qNMR (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

H)
HPLC-UV
Primary Output Bulk elemental ratio (C/H/N)Molar ratio of specific protonsRelative peak area response
Specificity Low: Cannot distinguish isomers (e.g., 1-ester vs 3-ester).High: Distinguishes isomers and solvents.[1]Medium: Depends on column separation.
Bias Source Inorganic salts, water, weighing errors.Relaxation times (

), signal overlap.
Extinction coefficients (

) of impurities.
Sample Req. Destructive (2 mg).Non-destructive (10 mg).Destructive (trace).
Blind Spot Non-combustible impurities (Ash).Inorganic salts (invisible in

H).
Non-UV active impurities (Salts, Aliphatics).
The "Solvent Trap" Scenario

Scenario: You synthesized MCC using Dichloromethane (DCM).

  • EA Result: Found C=73.1% (Theoretical 74.65%). The sample fails.

  • HPLC Result: Shows 99.5% purity (DCM is transparent at 254 nm).

Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating MCC purity, integrating EA with orthogonal methods.

PurityAnalysis Start Crude Methyl 9H-carbazole-1-carboxylate Drying Vacuum Dry (40°C, 4h) Start->Drying EA Run Elemental Analysis (CHN) Drying->EA Check Does EA match Theoretical (±0.4%)? EA->Check Pass PASS: Bulk Purity Confirmed Proceed to Bio-Assay Check->Pass Yes Fail FAIL: Contamination Detected Check->Fail No qNMR Run qNMR (DMSO-d6) Check for Solvents/Isomers Fail->qNMR Decision Identify Impurity Type qNMR->Decision Recryst Recrystallize (Remove Organics) Decision->Recryst Solvent/Isomer Found Filter Filter/Wash (Remove Inorganics) Decision->Filter Inorganic/Salt Found Recryst->Drying Filter->Drying

Figure 1: Iterative purity validation workflow. Note that EA acts as the primary gatekeeper, triggering orthogonal qNMR investigation only upon failure.

References

  • ChemicalBook. (2025). Methyl 9H-carbazole-1-carboxylate Product Properties and CAS 51035-15-5. Retrieved from

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from

  • Measurlabs. (2023). Comparison of Elemental Analysis Techniques. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[1] 9-Methyl-9H-carbazole Spectral Data. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 9H-Carbazole-1-Carboxylate

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. The proper disposal of specialized compounds like methyl 9H-carbazole-1-carboxylate is not merely a procedural t...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. The proper disposal of specialized compounds like methyl 9H-carbazole-1-carboxylate is not merely a procedural task but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Profile and Core Safety Principles

While a specific Safety Data Sheet (SDS) for methyl 9H-carbazole-1-carboxylate is not always readily available, a comprehensive hazard assessment can be constructed from data on the parent molecule, carbazole, and its derivatives.[1] Structurally similar compounds are flagged for several significant hazards that must inform all handling and disposal decisions.

The primary directive is unequivocal: All materials contaminated with methyl 9H-carbazole-1-carboxylate must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer system.[2][3] Improper disposal can lead to significant environmental contamination and substantial legal and financial penalties under regulations like the Resource Conservation and Recovery Act (RCRA).[2][4]

Table 1: Hazard Summary of Carbazole Derivatives

Hazard Classification Description Rationale & Source
Suspected Carcinogen May be suspected of causing cancer. Based on data for the parent carbazole compound.[1][5][6]
Suspected Mutagen May be suspected of causing genetic defects. Derived from SDS for carbazole and N-methylcarbazole.[1][7]
Aquatic Toxicity Toxic to aquatic life with long-lasting harmful effects. A consistent warning across carbazole-related safety data sheets.[8][9][10][11]

| Irritant | May cause skin, eye, and respiratory irritation. | Direct contact or inhalation of dust should be avoided.[1][6][12][13] |

These potential hazards necessitate that all handling and disposal operations be conducted with appropriate Personal Protective Equipment (PPE).

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile). To prevent skin contact and absorption.[3]
Eye Protection Safety goggles or a face shield. To protect against splashes or airborne particles.[1][3]
Body Protection A standard lab coat. To prevent contamination of personal clothing.[1][3]

| Respiratory Protection | Handled within a chemical fume hood. | To prevent inhalation of fine powders or aerosols.[1][3] |

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure safety and compliance from the point of waste generation to its final removal from the laboratory.

The first and most critical step is the correct identification and segregation of the waste stream.

  • Designate as Hazardous Waste: All solid residues of methyl 9H-carbazole-1-carboxylate, solutions containing the compound, and any contaminated labware (e.g., pipette tips, vials, gloves, weighing paper, absorbent pads) must be collected as hazardous waste.[1][14]

  • Maintain Separation: This waste stream must be kept separate from all other chemical waste. The potential for hazardous reactions with incompatible materials is a significant risk. For instance, carbazoles can react violently with strong oxidizing agents.[10][14] Do not mix this waste with other solvents or chemical residues unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

Proper containment is essential to prevent leaks, spills, and exposure. Use separate, dedicated containers for solid and liquid waste.

  • Solid Waste:

    • Collect all solid waste in a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[1][14]

    • The container must have a secure, screw-top lid and be kept closed at all times except when actively adding waste.[2][14]

  • Liquid Waste:

    • Collect all solutions containing methyl 9H-carbazole-1-carboxylate in a separate, sealed, and compatible liquid waste container (e.g., an HDPE carboy).[1]

    • Ensure the container is equipped with a leak-proof cap.[2]

Accurate and detailed labeling is a regulatory requirement and is crucial for the safety of everyone who may handle the container.[14][15] Every waste container must be labeled with the following information:

  • The words "Hazardous Waste." [14]

  • Full Chemical Contents: List all constituents by their full chemical name (i.e., "Waste Methyl 9H-Carbazole-1-Carboxylate"). If it is a solution, list all components with their approximate percentages (e.g., "Methanol: 90%, Methyl 9H-Carbazole-1-Carboxylate: 10%").

  • Hazard Identification: Clearly indicate the primary hazards (e.g., "Toxic," "Suspected Carcinogen," "Environmental Hazard").[1]

  • Generator Information: The name and contact information of the Principal Investigator or laboratory manager responsible for the waste.

Designated storage areas are required to safely accumulate waste before its collection.

  • Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which is typically the laboratory where the waste is generated.[14]

  • Location: The SAA should be located in a well-ventilated area, away from heat sources and incompatible materials.[5][14]

  • Secondary Containment: It is best practice to place waste containers within a larger, chemically resistant secondary containment bin to contain any potential leaks.

  • Storage Time: Partially filled containers may remain in an SAA for up to one year. However, once a container is full, it must be removed from the SAA within three days.[14] Academic labs operating under Subpart K regulations may have a maximum storage time of six months within the facility.[2][4]

Accidents happen. A clear and practiced spill response plan is essential.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently sweep or scoop the solid material into the designated solid hazardous waste container.[5] Avoid creating dust.[1][5]

  • Minor Spills (Liquid):

    • Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[1]

    • Place the used absorbent material into the solid hazardous waste container.

  • Decontamination:

    • Thoroughly clean the spill area with an appropriate solvent (e.g., methanol or acetone), followed by soap and water.

    • Collect all cleaning materials (wipes, gloves) as hazardous waste.[1]

  • Reporting: Report all spills to your institution's EHS department, regardless of size.[1] For major spills, evacuate the area and contact EHS or emergency responders immediately.[5]

The final step is the transfer of waste to trained professionals for ultimate disposal.

  • EHS Coordination: Contact your institution's EHS department to schedule a waste pickup.[16] Do not allow waste to accumulate beyond regulatory time or volume limits.

  • Disposal Method: The EHS department will work with a licensed hazardous waste contractor for proper disposal.[17] For organic compounds like methyl 9H-carbazole-1-carboxylate, the preferred disposal method is high-temperature incineration at a permitted facility.[17] This process ensures the complete destruction of the hazardous compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of methyl 9H-carbazole-1-carboxylate waste.

G Disposal Workflow for Methyl 9H-Carbazole-1-Carboxylate cluster_0 In-Lab Procedures cluster_1 EHS & Final Disposal A Waste Generation (Solid Residue, Solutions, Contaminated Labware) B Step 1: Segregate Waste (Keep separate from other streams) A->B C Step 2: Select Container B->C D Solid Waste Container (HDPE, sealed) C->D Solid E Liquid Waste Container (HDPE, sealed) C->E Liquid F Step 3: Label Container ('Hazardous Waste', Contents, Hazards, Date, PI Name) D->F E->F G Step 4: Store in SAA (Ventilated, Secondary Containment) F->G H Container Full or Storage Time Limit Reached G->H I Step 6: Request Pickup (Contact EHS Department) H->I J Waste removed by EHS / Licensed Contractor I->J K Final Disposal (High-Temperature Incineration) J->K

Caption: Decision-making and procedural flow for proper disposal.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, protect our ecosystem, and uphold the rigorous standards of scientific research. Always consult your institution's specific waste management plan and EHS department for any additional local requirements.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • CARBAZOLE FOR SYNTHESIS. Loba Chemie.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Carbazole. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 9H-Carbazole. Apollo Scientific.
  • Safety Data Sheet: Carbazole. Carl ROTH.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • 9H-Carbazole, 1-methyl- - Safety Data Sheet. ChemicalBook.
  • N-METHYLCARBAZOLE - Safety Data Sheet. ChemicalBook.
  • Carbazole - Safety Data Sheet. Carl ROTH.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Kao Chemicals.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFE HANDLING AND DISPOSAL OF CHEMICALS. UNODC Synthetic Drug Strategy.
  • Heterocyclic Compounds: Health Hazards. (2011).
  • Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. University of Louisville.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 9H-carbazole-1-carboxylate

Welcome to your essential safety and operational guide for handling methyl 9H-carbazole-1-carboxylate. In drug discovery and development, our commitment to innovation must be matched by an unwavering dedication to safety...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential safety and operational guide for handling methyl 9H-carbazole-1-carboxylate. In drug discovery and development, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a deep, scientifically-grounded framework for risk mitigation. The guidance herein is predicated on the known hazardous properties of the parent compound, 9H-carbazole, providing a robust safety margin for its derivatives. Let's ensure our groundbreaking work is also our safest work.

Section 1: Hazard Assessment & The Causality of Control

Before we select our first piece of personal protective equipment (PPE), we must understand the nature of the hazard. Methyl 9H-carbazole-1-carboxylate, as a derivative of carbazole, is presumed to share its toxicological profile. The primary risks stem from its presumed form as a fine, solid powder.

Primary Routes of Exposure & Toxicological Concerns:

  • Inhalation: Fine powders can easily become airborne, especially during weighing and transfer. Inhaling these particles may cause respiratory tract irritation.[1][2][3]

  • Dermal Contact: Direct skin contact can lead to irritation.[1][3][4] Some carbazole compounds have also been associated with skin sensitization.[4]

  • Ocular Contact: The compound is an eye irritant, capable of causing serious irritation upon contact.[2][3][4]

  • Ingestion: Accidental ingestion may cause gastrointestinal irritation.[1]

  • Chronic Effects: The parent compound, 9H-carbazole, is suspected of causing cancer based on animal studies, warranting significant caution for long-term or repeated exposure.[1][2][5][6]

Our first line of defense is not PPE, but robust engineering controls. PPE is the final barrier between you and the hazard. Always handle methyl 9H-carbazole-1-carboxylate within a certified chemical fume hood or a ventilated balance enclosure to minimize airborne particulate generation.

Section 2: A Dynamic Approach to PPE Selection

The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following workflow provides a logical pathway for determining the appropriate level of protection.

PPE_Selection_Workflow cluster_assessment Task & Risk Assessment cluster_ppe Required PPE Level start Start: Define Task (e.g., Weighing, Solution Prep) check_solid Handling Solid Compound? start->check_solid ppe_base Baseline PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat check_aerosol Potential for Dust/ Aerosol Generation? check_solid->check_aerosol Yes check_splash Working with Solutions? (Risk of Splash) check_solid->check_splash No check_aerosol->ppe_base No (e.g., handling sealed container) ppe_respirator Add Respiratory Protection: - N95/FFP2 Respirator (minimum) - Use Ventilated Enclosure check_aerosol->ppe_respirator Yes check_splash->ppe_base No ppe_face_shield Add Face Shield over Goggles check_splash->ppe_face_shield Yes

Caption: PPE selection workflow for handling methyl 9H-carbazole-1-carboxylate.

Task-Specific PPE Requirements

This table summarizes the minimum required PPE for common laboratory tasks. Always consult your institution's specific safety protocols.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Container Handling (Sealed)Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot typically required
Weighing Solid Compound Safety GogglesNitrile GlovesLab CoatRequired: N95/FFP2 respirator (minimum). Perform in a ventilated enclosure.[6][7]
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesLab CoatRecommended if dust is possible during solid addition.
Reaction Monitoring/Sampling Safety GogglesNitrile GlovesLab CoatNot typically required if in a closed system.
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical Resistant Apron or CoverallsRequired: P100/FFP3 respirator or PAPR.[8]

Section 3: Standard Operating Procedures (SOPs)

Adherence to procedure is paramount. The following protocols are designed to be self-validating systems, minimizing the potential for error and exposure.

SOP 1: Donning and Doffing of PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat/Coveralls: Don first. Ensure it is fully fastened.

  • Respirator (if required): Perform a positive and negative pressure seal check as per manufacturer instructions.

  • Goggles/Face Shield: Position securely. Ensure a good seal around the eyes.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off): This process is designed to contain the contamination.

  • Gloves: Remove first using a glove-on-glove technique (peel one glove off by pinching the cuff, then use the clean hand to slide under the cuff of the second glove). Dispose of immediately in designated waste.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat/Coveralls: Unfasten and roll it inside-out as you remove it to contain contaminants.

  • Respirator: Remove last by handling the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE. [1][2][9]

Section 4: Emergency & Disposal Protocols

Preparedness transforms emergencies into manageable incidents.

Emergency First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][6][10]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation persists.[1][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and give 2-4 cupfuls of water or milk if the person is conscious. Seek immediate medical attention.[1]

Spill Response Plan
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear safety goggles, a face shield, a P100 respirator, a lab coat, and heavy-duty nitrile or neoprene gloves.

  • Contain & Clean:

    • For Solid Spills: Do NOT dry sweep. Gently cover the spill with a damp paper towel or use a commercial spill kit absorbent to moisten the powder and prevent it from becoming airborne.[1] Carefully scoop the material into a labeled hazardous waste container.[4][11]

    • For Liquid Spills (Solutions): Cover with an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.

Disposal Plan

All materials contaminated with methyl 9H-carbazole-1-carboxylate, including excess compound, contaminated PPE, and cleanup debris, must be disposed of as hazardous chemical waste.

  • Segregate Waste: Collect all waste in a dedicated, sealed, and clearly labeled container. The label should read "Hazardous Waste: Methyl 9H-carbazole-1-carboxylate".

  • Follow Regulations: Dispose of the container through your institution's Environmental Health & Safety (EHS) office, adhering to all local, state, and federal regulations.[2][6] Do not discharge into drains or the environment.[7][12]

References

  • Material Safety Data Sheet - 9H-Carbazole. (n.d.). University of Puerto Rico Mayagüez. Retrieved from [Link]

  • Rapisarda, V., et al. (2021). Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Das, K. C., & Jena, M. (2017). Properties, environmental fate and biodegradation of carbazole. 3 Biotech. Available at: [Link]

  • U.S. Environmental Protection Agency. (2008). Provisional Peer Reviewed Toxicity Values for Carbazole. Available at: [Link]

  • Darko, G., et al. (2014). Persistence and dioxin-like toxicity of carbazole and chlorocarbazoles in soil. Environmental Science and Pollution Research International. Available at: [Link]

  • Carbazole Safety Data Sheet. (n.d.). Carl ROTH. Available at: [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Available at: [Link]

  • Personal Protective Equipment. (n.d.). University of Florida Environmental Health & Safety. Available at: [Link]

  • Safety Data Sheet - Carbazole. (2023). Fisher Scientific. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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